TRPV4 antagonist 4
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C28H32Cl2N6O |
|---|---|
Molekulargewicht |
539.5 g/mol |
IUPAC-Name |
N-[5,6-dichloro-1-[1-[4-(1-cyanocyclobutyl)phenyl]piperidin-4-yl]-2-(propan-2-ylamino)benzimidazol-4-yl]acetamide |
InChI |
InChI=1S/C28H32Cl2N6O/c1-17(2)32-27-34-25-23(15-22(29)24(30)26(25)33-18(3)37)36(27)21-9-13-35(14-10-21)20-7-5-19(6-8-20)28(16-31)11-4-12-28/h5-8,15,17,21H,4,9-14H2,1-3H3,(H,32,34)(H,33,37) |
InChI-Schlüssel |
HKOYZUBWZOWYKY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)NC1=NC2=C(C(=C(C=C2N1C3CCN(CC3)C4=CC=C(C=C4)C5(CCC5)C#N)Cl)Cl)NC(=O)C |
Herkunft des Produkts |
United States |
Foundational & Exploratory
In-Depth Technical Guide: TRPV4 Antagonist 4 (CAS 2918803-89-9)
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the properties of TRPV4 antagonist 4, a potent and selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel. This antagonist, also identified as compound 2b in scientific literature, has demonstrated significant potential in preclinical models of acute lung injury.
Core Properties and Biological Activity
This compound is a novel benzimidazole derivative with a cyanocyclobutyl moiety. Its fundamental properties and in vitro activity are summarized below.
| Property | Value | Reference |
| CAS Number | 2918803-89-9 | N/A |
| Molecular Formula | C28H32Cl2N6O | [1] |
| Molecular Weight | 539.50 g/mol | [1] |
| IC50 (Calcium Imaging) | 22.65 nM | [2] |
| Cytotoxicity (CC50) | > 100 µM | [2] |
In Vitro Efficacy
The antagonist has been shown to effectively inhibit TRPV4 channel activity in cellular assays.
| Assay | Experimental Details | Results | Reference |
| Whole-Cell Patch Clamp | Inhibition of GSK1016790A (100 nM)-induced TRPV4 whole-cell currents in TRPV4-CHO cells. | 77.1% inhibition of TRPV4 currents at -60 mV with 1 µM of the antagonist. | [2] |
| Endothelial Permeability | Suppression of lipopolysaccharide (LPS)-induced permeability in Human Umbilical Vein Endothelial Cells (HUVECs). | Effective suppression of the permeability response. |
In Vivo Efficacy
Preclinical evaluation in a mouse model of acute lung injury (ALI) has demonstrated the protective effects of this compound.
| Animal Model | Treatment Protocol | Key Findings | Reference |
| LPS-Induced Acute Lung Injury in Mice | Intraperitoneal (i.p.) administration of 1 mg/kg of the antagonist prior to LPS inhalation. | - Significantly reduced lung wet-to-dry (W/D) ratio.- Decreased protein concentration in bronchoalveolar lavage fluid (BALF).- Improved lung pathological scores. |
Experimental Protocols
Detailed methodologies for the key experiments are outlined below.
Calcium Imaging Assay for IC50 Determination
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the TRPV4 channel (TRPV4-CHO) are cultured in standard growth medium.
-
Cell Plating: Cells are seeded into 96-well plates and grown to confluence.
-
Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered salt solution.
-
Compound Addition: Various concentrations of this compound are pre-incubated with the cells.
-
TRPV4 Activation: The TRPV4 agonist GSK1016790A is added to stimulate calcium influx.
-
Signal Detection: Changes in intracellular calcium concentration are measured by monitoring fluorescence intensity using a plate reader.
-
Data Analysis: The IC50 value is calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
Whole-Cell Patch Clamp Electrophysiology
Objective: To measure the direct inhibitory effect of the antagonist on TRPV4 ion channel currents.
Methodology:
-
Cell Preparation: TRPV4-CHO cells are prepared for electrophysiological recording.
-
Pipette Solution (Intracellular): The patch pipette is filled with a solution containing (in mM): K+ gluconate, KCl, MgCl2, EGTA, and HEPES, adjusted to a physiological pH.
-
Bath Solution (Extracellular): The recording chamber is perfused with a solution containing (in mM): NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, at a physiological pH.
-
Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The membrane potential is held at a specific voltage (e.g., -60 mV).
-
TRPV4 Activation and Inhibition: The TRPV4 agonist GSK1016790A is applied to elicit inward currents. Subsequently, this compound is co-applied to measure the inhibition of these currents.
-
Data Acquisition and Analysis: Current traces are recorded and analyzed to quantify the percentage of inhibition.
LPS-Induced Acute Lung Injury Mouse Model
Objective: To evaluate the in vivo efficacy of the antagonist in a model of acute lung injury.
Methodology:
-
Animal Model: Male C57BL/6 mice are used for the study.
-
Antagonist Administration: Mice are pre-treated with an intraperitoneal injection of this compound (1 mg/kg) or vehicle control.
-
LPS Challenge: After a specified time, mice are challenged with an inhalation of lipopolysaccharide (LPS) to induce lung injury.
-
Sample Collection: At a defined time point post-LPS challenge, mice are euthanized.
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with a saline solution to collect BALF. The total protein concentration in the BALF is measured as an indicator of vascular leakage.
-
Lung Wet-to-Dry (W/D) Ratio: The lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight). The W/D ratio is calculated as an index of pulmonary edema.
-
Histopathology: Lung tissue is collected, fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin) for pathological examination and scoring of lung injury.
Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway in Pathophysiology
The following diagram illustrates a simplified signaling cascade initiated by TRPV4 activation, which can be inhibited by this compound.
Caption: Simplified TRPV4 signaling pathway and point of inhibition.
Experimental Workflow for In Vivo Efficacy Study
The workflow for the preclinical evaluation of this compound in the acute lung injury model is depicted below.
Caption: Workflow for the in vivo LPS-induced acute lung injury study.
References
The Core Mechanism of Action of TRPV4 Antagonists: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that is permeable to calcium (Ca²⁺). It is a polymodal sensor, activated by a diverse range of physical and chemical stimuli, including mechanical stress, changes in osmolarity, warm temperatures, and endogenous ligands such as arachidonic acid metabolites. Given its widespread expression and involvement in a multitude of physiological processes, ranging from vascular function to pain sensation, TRPV4 has emerged as a significant therapeutic target. Consequently, the development of selective TRPV4 antagonists has garnered considerable interest for the potential treatment of various pathologies, including pulmonary edema, heart failure, chronic pain, and certain inflammatory conditions. This guide provides an in-depth overview of the mechanism of action of TRPV4 antagonists, supported by quantitative data, detailed experimental protocols, and visual diagrams of the underlying signaling pathways.
Mechanism of Action of TRPV4 Antagonists
The primary mechanism of action of TRPV4 antagonists is the direct blockade of the TRPV4 ion channel. These antagonists are designed to bind to the channel protein, thereby preventing its activation and the subsequent influx of cations, most notably Ca²⁺. This inhibition of Ca²⁺ entry is the critical step in disrupting the downstream signaling cascades that are initiated by TRPV4 activation.
Upon activation, TRPV4 facilitates an increase in intracellular Ca²⁺ concentration. This Ca²⁺ influx acts as a second messenger, triggering a variety of cellular responses through the activation of downstream signaling pathways. By blocking this initial Ca²⁺ entry, TRPV4 antagonists effectively prevent the activation of these pathways.
Several potent and selective TRPV4 antagonists have been developed, including GSK2193874, HC-067047, and RN-1734. These compounds exhibit high affinity for the TRPV4 channel and display selectivity over other members of the TRP channel family. For instance, GSK2193874 is an orally active and selective blocker of TRPV4 that inhibits Ca²⁺ influx through both recombinant and native endothelial TRPV4 channels. Similarly, HC-067047 is a potent and selective antagonist that reversibly inhibits currents through human, mouse, and rat TRPV4 orthologs. RN-1734 also acts as a selective antagonist, effectively blocking both ligand- and hypotonicity-activated TRPV4 channels.
The therapeutic effects of these antagonists are realized by mitigating the pathological consequences of excessive TRPV4 activation. For example, in the context of heart failure-induced pulmonary edema, TRPV4 antagonists can prevent the increase in vascular permeability, thereby reducing fluid accumulation in the lungs. In models of neuropathic pain, these antagonists can attenuate the sensitization of nociceptors, leading to pain relief.
Quantitative Data on TRPV4 Antagonists
The potency of TRPV4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPV4-mediated response. The following tables summarize the IC50 values for three commonly studied TRPV4 antagonists across different species.
| Antagonist | Species | IC50 | Assay |
| GSK2193874 | Human | 40 nM[1] | Ca²⁺ influx |
| Rat | 2 nM[1] | Ca²⁺ influx | |
| HC-067047 | Human | 48 nM | Whole-cell patch clamp |
| Mouse | 17 nM | Whole-cell patch clamp | |
| Rat | 133 nM | Whole-cell patch clamp | |
| RN-1734 | Human | 2.3 µM | - |
| Mouse | 5.9 µM | - | |
| Rat | 3.2 µM | - |
Signaling Pathways and Antagonist Intervention
TRPV4 activation triggers several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways and the point at which TRPV4 antagonists exert their inhibitory effects.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This technique is used to measure the ion currents flowing through the TRPV4 channel in response to specific agonists and the inhibitory effect of antagonists.
Methodology:
-
Cell Culture: Human Embryonic Kidney (HEK293) cells stably expressing the human TRPV4 channel are cultured on glass coverslips.
-
Pipette Preparation: Borosilicate glass capillaries are pulled to create micropipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 CsCl, 10 HEPES, 10 EGTA, and 4 Mg-ATP (pH adjusted to 7.2 with CsOH).
-
-
Recording:
-
A coverslip with adherent cells is placed in a recording chamber on the stage of an inverted microscope and perfused with the external solution.
-
A whole-cell patch-clamp configuration is established on a single cell.
-
The cell is voltage-clamped at a holding potential of -60 mV.
-
TRPV4 channels are activated by applying a specific agonist (e.g., 10 nM GSK1016790A) to the external solution.
-
Currents are recorded in response to voltage ramps from -100 mV to +100 mV.
-
The TRPV4 antagonist is then co-applied with the agonist to determine its inhibitory effect on the current.
-
-
Data Analysis: The current density (pA/pF) is calculated by dividing the current amplitude by the cell capacitance. The IC50 value for the antagonist is determined by fitting the concentration-response data to a Hill equation.
Calcium Imaging
This method is used to measure changes in intracellular calcium concentration in response to TRPV4 activation and its inhibition by antagonists.
Methodology:
-
Cell Culture: Cells expressing TRPV4 are grown on glass-bottom dishes.
-
Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2 µM) or Fluo-4 AM (5 µM), in a buffer solution (e.g., Hanks' Balanced Salt Solution) for 30-60 minutes at 37°C.
-
Imaging:
-
The dish is mounted on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Cells are perfused with a physiological salt solution.
-
A baseline fluorescence is recorded before stimulation.
-
A TRPV4 agonist is applied to the cells, and the change in fluorescence intensity is recorded over time.
-
The TRPV4 antagonist is then added to the perfusion solution to assess its ability to block the agonist-induced calcium influx.
-
-
Data Analysis: The change in fluorescence is typically expressed as a ratio of the fluorescence at two different excitation wavelengths (for Fura-2) or as a change in fluorescence intensity relative to the baseline (for Fluo-4). The IC50 for the antagonist is calculated from the concentration-response curve.
References
The Synthesis and Structure of TRPV4 Antagonist GSK2798745: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective calcium-permeable cation channel, is implicated in a variety of physiological and pathophysiological processes, making it a compelling target for therapeutic intervention. GSK2798745 has emerged as a potent, selective, and orally bioavailable antagonist of the TRPV4 ion channel, showing potential in preclinical and clinical studies for conditions such as pulmonary edema associated with congestive heart failure.[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key experimental characterization of GSK2798745.
Chemical Structure and Properties
GSK2798745, a member of the spirocarbamate class of compounds, possesses a complex molecular architecture.[3] Its systematic IUPAC name is 1-(((5S,7S)-3-(5-(2-hydroxypropan-2-yl)pyrazin-2-yl)-7-methyl-2-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl)methyl)-1H-benzo[d]imidazole-6-carbonitrile. The key structural features include a spiro-oxazolidinone core, a substituted benzimidazole moiety, and a pyrazine ring bearing a tertiary alcohol.
| Property | Value | Reference |
| Molecular Formula | C₂₅H₂₈N₆O₃ | [2] |
| Molecular Weight | 460.53 g/mol | |
| CAS Number | 1419609-94-1 | |
| hTRPV4 IC₅₀ | 1.8 nM | |
| rTRPV4 IC₅₀ | 1.6 nM | |
| Solubility | DMSO: 250 mg/mL (542.85 mM) |
Synthesis of GSK2798745
The synthesis of GSK2798745 and related spirocarbamate analogs has been described in the patent literature. The general synthetic strategy involves the construction of the key spirocarbamate core followed by coupling with the pyrazine and benzimidazole moieties. A detailed, multi-step synthesis for a closely related metabolite of GSK2798745 has been published, providing insight into the synthetic route. The following diagram illustrates a plausible synthetic pathway based on the available literature.
Caption: Plausible synthetic pathway for GSK2798745.
Experimental Protocols
Calcium Influx Assay for TRPV4 Antagonist Activity
This assay is a fundamental method for determining the inhibitory activity of compounds against the TRPV4 channel. The protocol involves the use of a fluorescent calcium indicator to measure changes in intracellular calcium concentration upon channel activation and inhibition.
Materials:
-
HEK293 cells stably expressing human TRPV4 (hTRPV4)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and Geneticin)
-
Poly-D-lysine coated 384-well black, clear-bottom plates
-
Fluorescent calcium indicator dye (e.g., Fluo-8 AM, Fluo-4)
-
Pluronic F-127
-
TRPV4 agonist (e.g., GSK1016790A)
-
Test compound (GSK2798745)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader (e.g., FLIPR Tetra)
Procedure:
-
Cell Plating: Seed HEK293-hTRPV4 cells into 384-well plates at a density of 10,000 cells/well and incubate overnight.
-
Dye Loading: Prepare a loading solution containing the calcium indicator dye (e.g., 6 µM Fluo-8 AM) and Pluronic F-127 (0.02%) in assay buffer. Remove the cell culture medium and add the dye loading solution to each well. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Prepare serial dilutions of GSK2798745 in assay buffer. Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Agonist Stimulation and Fluorescence Reading: Place the plate in the fluorescence plate reader. Add a solution of the TRPV4 agonist (e.g., 1 nM GSK1016790A) to all wells to stimulate the channel. Simultaneously, begin recording the fluorescence intensity over time.
-
Data Analysis: The change in fluorescence intensity reflects the influx of calcium. The inhibitory effect of GSK2798745 is determined by comparing the agonist-induced calcium influx in the presence and absence of the antagonist. The IC₅₀ value is calculated by fitting the concentration-response data to a suitable pharmacological model.
Caption: Workflow for the calcium influx assay.
Endothelial Cell Impedance Assay
This assay provides a measure of endothelial barrier function and can be used to assess the ability of TRPV4 antagonists to block agonist-induced changes in endothelial cell shape and permeability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Electric cell-substrate impedance sensing (ECIS) plates
-
TRPV4 agonist (e.g., GSK1016790A)
-
Test compound (GSK2798745)
-
ECIS instrument
Procedure:
-
Cell Seeding: Seed HUVECs onto the gold electrodes of the ECIS plates and grow to confluence.
-
Baseline Measurement: Place the plate on the ECIS instrument and measure the baseline impedance across the cell monolayer.
-
Compound Incubation: Add GSK2798745 at various concentrations to the wells and incubate.
-
Agonist Challenge: Add the TRPV4 agonist to induce a change in cell morphology and a corresponding drop in impedance.
-
Impedance Monitoring: Continuously monitor the impedance over time.
-
Data Analysis: The ability of GSK2798745 to inhibit the agonist-induced decrease in impedance is quantified.
TRPV4 Signaling Pathway
TRPV4 channels are activated by a diverse range of stimuli, including heat, osmotic pressure, and mechanical forces. Activation leads to an influx of calcium ions, which triggers downstream signaling cascades involved in various cellular responses.
References
- 1. Identification, Synthesis, and Characterization of a Major Circulating Human Metabolite of TRPV4 Antagonist GSK2798745 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Structure-Activity Relationship of TRPV4 Antagonists: A Technical Guide for Drug Discovery
Abstract
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a polymodal ion channel activated by a diverse range of physical and chemical stimuli, has emerged as a compelling therapeutic target for a multitude of pathologies, including pulmonary edema, chronic pain, and certain genetic disorders.[1][2] The development of potent and selective TRPV4 antagonists is a key focus of ongoing drug discovery efforts. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of major classes of TRPV4 antagonists, details key experimental protocols for their evaluation, and visualizes critical signaling pathways and experimental workflows. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of TRPV4-targeted therapeutics.
Introduction: The Therapeutic Promise of TRPV4 Antagonism
TRPV4 is a non-selective cation channel that plays a crucial role in cellular calcium signaling.[2] Its activation by stimuli such as heat, osmotic pressure, and mechanical stress implicates it in a wide array of physiological processes.[1] Dysregulation of TRPV4 activity is linked to various disease states, making it an attractive target for pharmacological intervention.[3] Notably, TRPV4 activation in the pulmonary vasculature contributes to increased permeability and edema, highlighting the potential of TRPV4 antagonists in treating conditions like congestive heart failure. Furthermore, its involvement in nociceptive signaling pathways has positioned it as a target for the development of novel analgesics. The pursuit of selective TRPV4 antagonists has led to the discovery of several distinct chemical scaffolds, each with a unique SAR profile.
Key Classes of TRPV4 Antagonists and their Structure-Activity Relationships
The discovery and optimization of TRPV4 antagonists have progressed through the exploration of several chemical series. This section details the SAR for three prominent classes: quinoline carboxamides, 1-piperidinylbenzimidazoles, and spirocarbamates.
Quinoline Carboxamides
The quinoline carboxamide scaffold has yielded potent and orally active TRPV4 blockers. Lead optimization efforts within this series have focused on substitutions at various positions of the quinoline core and the carboxamide moiety to enhance potency and improve pharmacokinetic properties. A notable example from this class is GSK2193874.
Table 1: Structure-Activity Relationship of Quinoline Carboxamide Analogs
| Compound ID | R1 | R2 | R3 | Human TRPV4 IC50 (nM) | Rat TRPV4 IC50 (nM) | Mouse TRPV4 IC50 (nM) |
| HC-067047 | H | 3-(trifluoromethyl)phenyl | 2-methyl-5-phenyl-1H-pyrrole-3-carboxamide | 48 | 133 | 17 |
| GSK2193874 | 7-bromo | 3-(trifluoromethyl)phenyl | 3-(1,4'-bipiperidin-1'-ylmethyl)-N-(1-phenylcyclopropyl) | Potent (nM range) | Potent (nM range) | Potent (nM range) |
Note: Comprehensive SAR data for GSK2193874 is proprietary; however, its discovery highlights the importance of the bipiperidine and phenylcyclopropyl moieties for high potency.
1-Piperidinylbenzimidazoles
High-throughput screening identified 1-piperidinylbenzimidazoles as a promising series of TRPV4 inhibitors. Optimization of this scaffold has focused on modifications of the piperidine nitrogen and the benzimidazole core.
Table 2: Structure-Activity Relationship of 1-Piperidinylbenzimidazole Analogs
| Compound ID | R-group on Piperidine Nitrogen | TRPV4 IC50 (µM) |
| 1 | Phenyl | Potent (nM range) |
| 5 | -SO2-Phenyl | >25 |
| 6 | -CO-NH-Phenyl | 1.8 |
| 7 | -CO-Phenyl | 1.1 |
Data extracted from a study on the optimization of this series.
Spirocarbamates
The spirocarbamate series has led to the identification of clinical candidates, such as GSK2798745, for the treatment of pulmonary edema associated with congestive heart failure. The SAR studies for this class have emphasized achieving a balance between potency, pharmacokinetic properties, and physicochemical characteristics.
Table 3: Structure-Activity Relationship of Spirocarbamate Analogs
| Compound ID | Modifications | TRPV4 IC50 (nM) | Rat Mean Residence Time (h) |
| Lead 1 | Initial Hit | 16 | 0.3 |
| GSK2798745 (30) | Optimized N-aryl pyrazine and methyl-cyclohexane core | Potent (nM range) | 4.9 |
Data reflects the successful optimization strategy to improve both potency and pharmacokinetic profile.
Molecular Basis of Antagonism: Binding to the Voltage-Sensing-Like Domain
Cryo-electron microscopy (cryo-EM) studies have provided significant insights into the molecular mechanism of TRPV4 antagonism. These studies have revealed that antagonists bind to the voltage-sensing-like domain (VSLD) of the TRPV4 channel, stabilizing it in a closed state. Some antagonists bind to a canonical VSLD pocket, while others have been shown to interact with an extended pocket within the VSLD. This structural information is invaluable for the rational design of new and more potent TRPV4 inhibitors.
Experimental Protocols for Antagonist Evaluation
The characterization of novel TRPV4 antagonists relies on a suite of in vitro and in vivo assays. This section provides detailed methodologies for key experiments.
In Vitro Calcium Influx Assay
This assay is a primary screening method to determine the potency of TRPV4 antagonists by measuring their ability to inhibit agonist-induced intracellular calcium increase.
Protocol:
-
Cell Culture: Culture human embryonic kidney (HEK293) cells stably expressing human TRPV4 in DMEM/F12 medium supplemented with 10% FBS and 0.5 mg/mL G418. Plate cells overnight in 384-well black, clear-bottom plates.
-
Dye Loading:
-
Prepare a Fluo-4 AM loading solution (e.g., 3 µM Fluo-4 AM and 0.1% Pluronic F-127 in Hanks' Balanced Salt Solution).
-
Wash cells once with HBSS.
-
Add the dye loading solution to each well and incubate at 37°C for 30-60 minutes in the dark.
-
Wash the cells twice with HBSS to remove excess dye.
-
-
Compound Addition and Agonist Challenge:
-
Prepare serial dilutions of the test antagonist compounds.
-
Add the antagonist solutions to the wells and incubate for a predetermined time (e.g., 15-30 minutes).
-
Establish a baseline fluorescence reading using a fluorescence microplate reader (e.g., FLIPR Tetra).
-
Add a potent TRPV4 agonist, such as GSK1016790A, to all wells at a concentration that elicits a maximal response (e.g., EC80).
-
-
Data Acquisition and Analysis:
-
Immediately record the fluorescence signal for 1-5 minutes.
-
Calculate the antagonist's IC50 value by plotting the inhibition of the agonist response against the antagonist concentration.
-
Patch-Clamp Electrophysiology
Patch-clamp electrophysiology provides a direct measure of ion channel activity and is used to confirm the inhibitory effect of antagonists on TRPV4 currents.
Protocol:
-
Cell Preparation: Use cells expressing TRPV4 (e.g., HEK293 or primary endothelial cells) cultured on glass coverslips.
-
Recording Setup:
-
Use an EPC10 patch-clamp amplifier and appropriate software for data acquisition.
-
Maintain a holding potential of -60 mV.
-
Use standard intracellular (pipette) and extracellular (bath) solutions.
-
-
Whole-Cell Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Apply voltage ramps (e.g., from -100 mV to +100 mV) or step protocols to elicit TRPV4 currents.
-
-
Antagonist Application:
-
Record baseline TRPV4 currents in the presence of an agonist (e.g., GSK1016790A).
-
Perfuse the antagonist compound into the bath solution and record the inhibition of the agonist-induced current.
-
-
Data Analysis:
-
Measure the peak current amplitude before and after antagonist application to determine the percentage of inhibition.
-
In Vivo Model of Pulmonary Edema
This in vivo model is crucial for evaluating the therapeutic efficacy of TRPV4 antagonists in a disease-relevant context.
Protocol:
-
Animal Model: Use male Sprague-Dawley rats. All procedures should be approved by an Institutional Animal Care and Use Committee.
-
Induction of Pulmonary Edema:
-
Anesthetize the animals.
-
Administer a potent TRPV4 agonist, such as GSK1016790A, intravenously to induce pulmonary edema. This leads to a decrease in mean arterial pressure (MAP) and an increase in lung wet weight.
-
-
Antagonist Treatment:
-
Administer the test antagonist (e.g., intravenously or orally) at various doses prior to the agonist challenge.
-
-
Assessment of Efficacy:
-
Monitor MAP continuously.
-
At the end of the experiment, euthanize the animals and harvest the lungs.
-
Determine the lung wet weight to body weight ratio as an indicator of pulmonary edema.
-
-
Data Analysis:
-
Compare the lung weight to body weight ratio and MAP changes in antagonist-treated groups to the vehicle-treated control group to assess the protective effect of the antagonist.
-
Visualizing Key Pathways and Workflows
Graphical representations of signaling pathways and experimental workflows can facilitate a deeper understanding of TRPV4 antagonist research.
Caption: TRPV4 signaling pathway and point of antagonist intervention.
Caption: General workflow for the discovery and development of TRPV4 antagonists.
Conclusion
The development of selective and potent TRPV4 antagonists holds significant promise for the treatment of a range of diseases. A thorough understanding of the structure-activity relationships within different chemical series is paramount for the design of new and improved inhibitors. This technical guide has summarized the key SAR findings for major antagonist classes, provided detailed experimental protocols for their characterization, and offered visual aids to conceptualize the underlying biology and drug discovery process. Continued research, guided by structural insights and robust preclinical evaluation, will be instrumental in translating the therapeutic potential of TRPV4 antagonism into clinical reality.
References
Unveiling the Molecular Grip: A Technical Guide to the TRPV4 Antagonist Binding Site
For Immediate Release
This technical guide provides an in-depth analysis of the binding site for antagonists on the Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a critical target for therapeutic intervention in a range of diseases, including edema, pain, and respiratory conditions.[1][2][3] This document, intended for researchers, scientists, and drug development professionals, synthesizes structural and functional data from seminal studies, offering a comprehensive understanding of the molecular interactions that govern TRPV4 inhibition.
Recent breakthroughs in cryo-electron microscopy (cryo-EM) have elucidated the high-resolution structures of the human and mouse TRPV4 channels in complex with various antagonists.[1][4] These studies have pinpointed a conserved allosteric binding pocket within the voltage-sensor-like domain (VSLD), providing a structural basis for the rational design of novel and more potent TRPV4 inhibitors.
The Antagonist Binding Pocket: A Hub of Molecular Interactions
The primary binding site for TRPV4 antagonists is a well-defined cavity located at the base of the S1-S4 bundle of the VSLD, a region also referred to as the "vanilloid pocket". This pocket is strategically positioned to allosterically modulate channel gating. Both synthetic agonists and antagonists have been shown to occupy this site, underscoring its importance in regulating channel activity.
Structural studies of TRPV4 in complex with antagonists such as HC-067047 and GSK2798745 have revealed the key amino acid residues that form this binding pocket. These residues, primarily located on the S1, S2, S3, and S4 transmembrane helices, as well as the S2-S3 linker, create a hydrophobic and polar environment conducive to small molecule binding.
Key Interacting Residues
Mutagenesis and structural data have identified several key residues crucial for antagonist binding. While the specific interactions may vary between different antagonist chemotypes, a common set of residues consistently contributes to the binding affinity.
| Residue (Human TRPV4) | Location | Interaction Type | Antagonist(s) | Reference(s) |
| N474 | S1 | Hydrogen Bond | 4α-PDD, HC-067047 | |
| F524 | S2 | Hydrophobic | GSK2798745 | |
| D546 | S2-S3 Linker | Polar Contact | HC-067047 | |
| Y553 | S3 | Aromatic/Hydrophobic | 4α-PDD, GSK1016790A, GSK2798745 | |
| Y591 | S4 | Hydrogen Bond/Aromatic | 4α-PDD, HC-067047, GSK2798745 | |
| F592 | S4 | Hydrophobic | HC-067047 |
Quantitative Analysis of Antagonist Binding
The potency of TRPV4 antagonists is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antagonist required to inhibit 50% of the TRPV4 channel activity.
| Antagonist | Species | IC50 (nM) | Reference(s) |
| HC-067047 | Human | 48 | |
| HC-067047 | Mouse | 17 | |
| HC-067047 | Rat | 133 | |
| GSK2798745 | Human | 1.8 | |
| GSK2798745 | Rat | 1.6 | |
| NSC151066 | Xenopus tropicalis (tested on human TRPV4) | 145 |
Experimental Determination of the Binding Site
A combination of computational and experimental techniques has been instrumental in defining the TRPV4 antagonist binding site.
In Silico Drug Discovery and Molecular Dynamics
-
Homology Modeling and Docking: Initial hypotheses about the binding site were often generated using homology models of the TRPV4 channel, based on the structures of related TRP channels. Virtual screening of large compound libraries against these models helped identify potential new inhibitors.
-
Molecular Dynamics (MD) Simulations: MD simulations are employed to assess the stability of the antagonist-channel complex and to refine the binding poses of the ligands within the pocket.
Cryo-Electron Microscopy (Cryo-EM)
The most definitive insights into the antagonist binding site have come from cryo-EM structures of the TRPV4 channel in complex with antagonists.
Experimental Workflow for Cryo-EM Structure Determination
Caption: Workflow for determining the structure of the TRPV4-antagonist complex using cryo-EM.
Site-Directed Mutagenesis and Functional Assays
To validate the structural findings, site-directed mutagenesis is used to substitute key residues within the proposed binding pocket with non-interacting amino acids (e.g., alanine). The effect of these mutations on the antagonist's inhibitory activity is then measured using functional assays.
Experimental Protocol for Mutagenesis and Functional Validation
Caption: Protocol for validating the role of specific residues in antagonist binding.
A commonly used functional assay is the measurement of intracellular calcium influx in cells expressing either wild-type or mutant TRPV4 channels. A significant increase in the IC50 value for an antagonist in a mutant channel compared to the wild-type indicates that the mutated residue is important for binding.
Signaling Pathway and Mechanism of Inhibition
TRPV4 is a non-selective cation channel, and its activation leads to an influx of Ca2+, initiating various downstream signaling cascades. Antagonists that bind to the VSLD pocket stabilize the channel in a closed conformation, preventing the conformational changes required for channel opening in response to stimuli. This allosteric inhibition effectively blocks the influx of cations and the subsequent cellular responses.
Simplified TRPV4 Signaling and Antagonist Inhibition
Caption: Mechanism of TRPV4 antagonist-mediated inhibition of downstream signaling.
Conclusion
The elucidation of the antagonist binding site on the TRPV4 channel represents a significant advancement in the field of TRP channel pharmacology. The detailed structural and functional data now available provide a robust framework for the structure-based design of next-generation TRPV4 antagonists with improved potency and selectivity. This knowledge is poised to accelerate the development of novel therapeutics for a wide range of debilitating diseases.
References
- 1. Structural Pharmacology of TRPV4 Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 3. Recent advances in TRPV4 agonists and antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of ligand activation and inhibition in a mammalian TRPV4 ion channel - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Discovery and Characterization of TRPV4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its involvement in pathological conditions such as pain, inflammation, and edema has made it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of the discovery and characterization of "TRPV4 antagonist 4" (also referred to as compound 2b), a potent and selective inhibitor of the TRPV4 channel. This guide will detail its pharmacological properties, the experimental methodologies used for its characterization, and the key signaling pathways it modulates.
Pharmacological Profile and Quantitative Data
"this compound" is a novel benzimidazole derivative identified as a highly potent antagonist of the TRPV4 channel. Its discovery represents a significant advancement in the development of selective TRPV4 inhibitors for potential therapeutic use, particularly in conditions such as acute lung injury.
Table 1: In Vitro Potency and Functional Activity
| Parameter | Value | Cell Line/System | Assay Type |
| IC50 | 22.65 nM[1] | CHO cells stably expressing human TRPV4 | Calcium Imaging |
| Inhibition of TRPV4 Current | Significant inhibition at 1 µM[1] | CHO cells stably expressing human TRPV4 | Whole-Cell Patch Clamp |
| Effect on Endothelial Permeability | Suppression of LPS-induced permeability[1] | Human Umbilical Vein Endothelial Cells (HUVECs) | Permeability Assay |
Table 2: In Vivo Efficacy in a Mouse Model of Acute Lung Injury (ALI)
| Parameter | "this compound" (1 mg/kg, i.p.) | HC-067047 (Comparator) | Vehicle Control |
| Lung Wet-to-Dry (W/D) Ratio | Significantly reduced[1] | Less effective than "this compound"[1] | Elevated |
| Bronchoalveolar Lavage Fluid (BALF) Protein Concentration | Significantly decreased | Less effective than "this compound" | Elevated |
| Lung Pathology | Greatly improved | - | Severe injury |
Table 3: Physicochemical Properties
| Property | Value |
| Molecular Formula | C28H32Cl2N6O |
| Molecular Weight | 539.50 g/mol |
| CAS Number | 2918803-89-9 |
Experimental Protocols
The characterization of "this compound" involved a series of detailed in vitro and in vivo experiments. The following are protocols for the key assays performed:
Calcium Imaging Assay for IC50 Determination
-
Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV4 were cultured in standard growth medium.
-
Cell Plating: Cells were seeded into 96-well plates and grown to confluence.
-
Dye Loading: Cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution for a specified time at 37°C.
-
Compound Application: Various concentrations of "this compound" were pre-incubated with the cells.
-
TRPV4 Activation: The TRPV4 agonist GSK1016790A was added to stimulate calcium influx.
-
Fluorescence Measurement: Changes in intracellular calcium concentration were measured using a fluorescence plate reader.
-
Data Analysis: The IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic equation.
Whole-Cell Patch Clamp Electrophysiology
-
Cell Preparation: CHO cells expressing human TRPV4 were plated on glass coverslips.
-
Recording Setup: Whole-cell patch-clamp recordings were performed using a patch-clamp amplifier and data acquisition system.
-
Pipette and Bath Solutions: The intracellular pipette solution contained a physiological concentration of ions, while the extracellular bath solution mimicked the physiological extracellular environment.
-
Current Elicitation: TRPV4 currents were elicited by applying the agonist GSK1016790A (100 nM) to the bath solution.
-
Antagonist Application: "this compound" (1 µM) was applied to the bath to assess its inhibitory effect on the agonist-induced currents.
-
Data Acquisition and Analysis: Currents were recorded and analyzed to determine the percentage of inhibition.
HUVEC Permeability Assay
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) were cultured on transwell inserts to form a monolayer.
-
Induction of Permeability: Lipopolysaccharide (LPS) was added to the culture medium to induce an increase in endothelial permeability.
-
Treatment: "this compound" was co-incubated with LPS.
-
Permeability Measurement: The passage of a tracer molecule (e.g., FITC-dextran) across the HUVEC monolayer was measured by sampling the medium in the lower chamber and quantifying the fluorescence.
-
Data Analysis: The reduction in tracer passage in the treated group compared to the LPS-only group was calculated to determine the effect on permeability.
In Vivo Mouse Model of Acute Lung Injury (ALI)
-
Animal Model: An acute lung injury model was established in mice.
-
Induction of ALI: Mice were challenged with an inflammatory agent such as Lipopolysaccharide (LPS) via inhalation.
-
Drug Administration: "this compound" was administered via intraperitoneal (i.p.) injection at a dose of 1 mg/kg prior to LPS exposure.
-
Assessment of Lung Edema: At a specified time point after LPS challenge, the lung wet-to-dry (W/D) weight ratio was determined as an indicator of pulmonary edema.
-
Bronchoalveolar Lavage (BAL): BAL was performed to collect fluid from the lungs. The total protein concentration in the BAL fluid was measured as a marker of alveolar-capillary barrier disruption.
-
Histopathological Analysis: Lung tissues were collected, fixed, and stained (e.g., with H&E) for microscopic examination of lung injury, including edema, inflammation, and cellular infiltration.
Signaling Pathways and Experimental Workflows
TRPV4 Signaling Pathway in Acute Lung Injury
Activation of TRPV4 in the pulmonary endothelium by stimuli such as mechanical stress or inflammatory mediators leads to an influx of Ca2+. This rise in intracellular calcium triggers a cascade of downstream events, including the activation of signaling pathways that lead to the disruption of endothelial barrier integrity, resulting in pulmonary edema. "this compound" acts by blocking the channel, thereby preventing the initial Ca2+ influx and mitigating the subsequent inflammatory cascade and fluid leakage into the alveolar space.
Caption: TRPV4 Signaling in Acute Lung Injury and Point of Intervention.
Experimental Workflow for In Vivo Efficacy Testing
The in vivo evaluation of "this compound" followed a structured workflow to ensure robust and reproducible results.
Caption: Workflow for In Vivo Efficacy Assessment of this compound.
Conclusion
"this compound" has been identified as a potent and effective inhibitor of the TRPV4 ion channel. Its ability to significantly ameliorate the pathological features of acute lung injury in a preclinical model highlights its potential as a therapeutic candidate. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for further research and development of this promising compound. The elucidation of its mechanism of action within the TRPV4 signaling pathway offers valuable insights for targeting TRPV4 in inflammatory and edematous conditions.
References
"TRPV4 antagonist 4" selectivity profile against other TRP channels
An In-depth Technical Guide to the Selectivity Profile of TRPV4 Antagonist GSK2798745
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. Its involvement in pathological conditions such as pulmonary edema, pain, and inflammation has made it an attractive target for drug discovery. While the query specified "TRPV4 antagonist 4," this is not a standard nomenclature in scientific literature. A prominent, potent, and selective TRPV4 antagonist that has undergone clinical investigation is GSK2798745. This guide will focus on the selectivity profile of GSK2798745 against other TRP channels, providing a comprehensive overview for researchers, scientists, and drug development professionals.
GSK2798745 is an orally active TRPV4 ion channel blocker with high potency, exhibiting IC50 values of 1.8 nM for human TRPV4 (hTRPV4) and 1.6 nM for rat TRPV4 (rTRPV4)[1][2]. Its development has been aimed at treating conditions like pulmonary edema associated with congestive heart failure[3][4]. A critical aspect of its preclinical evaluation is its selectivity profile, ensuring minimal off-target effects on other members of the TRP channel family.
Data Presentation: Selectivity Profile of GSK2798745
The selectivity of GSK2798745 has been assessed against a panel of other TRP channels. The available data indicates a high degree of selectivity for TRPV4.
| TRP Channel Subtype | IC50 (µM) | Species | Assay Type | Reference |
| TRPV4 | 0.0018 | Human | Not Specified | [1] |
| TRPV4 | 0.0016 | Rat | Not Specified | |
| TRPM5 | > 25 | Not Specified | Not Specified | |
| TRPA1 | > 25 | Not Specified | Not Specified | |
| TRPC3 | > 25 | Not Specified | Not Specified | |
| TRPC6 | > 25 | Not Specified | Not Specified |
Experimental Protocols
The determination of ion channel selectivity is primarily conducted using two key experimental methodologies: fluorescence-based calcium assays (e.g., FLIPR) for high-throughput screening and patch-clamp electrophysiology for detailed functional analysis.
FLIPR-Based Calcium Assay for Selectivity Screening
This method allows for rapid screening of a compound's activity against a panel of cell lines, each expressing a specific TRP channel. The assay measures changes in intracellular calcium concentration as an indicator of channel activation or inhibition.
Objective: To determine the inhibitory effect of GSK2798745 on agonist-induced calcium influx in cells expressing various TRP channels.
Methodology:
-
Cell Culture and Plating:
-
Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably expressing the human TRP channel of interest (e.g., TRPV1, TRPA1, TRPM8) are cultured in appropriate media (e.g., DMEM/F12 supplemented with 10% FBS and a selection antibiotic).
-
Cells are seeded into 384-well, black, clear-bottom microplates at a density that forms a confluent monolayer on the day of the assay and incubated overnight.
-
-
Dye Loading:
-
The following day, the cell culture medium is removed, and cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the components of a FLIPR Calcium Assay Kit) in an assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
The cells are incubated with the dye for a specified period (e.g., 1-2 hours) at 37°C and 5% CO2 to allow for de-esterification of the dye within the cells.
-
-
Compound Incubation and FLIPR Assay:
-
Varying concentrations of GSK2798745 are added to the wells and incubated for a predetermined time to allow for target engagement.
-
The microplate is then placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A baseline fluorescence reading is taken before the addition of a specific agonist for the TRP channel being tested (e.g., capsaicin for TRPV1, AITC for TRPA1, menthol for TRPM8).
-
Upon agonist addition, the fluorescence intensity is monitored in real-time. The influx of calcium through the activated TRP channel leads to an increase in fluorescence.
-
-
Data Analysis:
-
The inhibitory effect of GSK2798745 is quantified by the reduction in the agonist-induced fluorescence signal.
-
IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This "gold standard" technique provides a direct measure of ion channel activity by recording the ionic currents flowing through the cell membrane. It is used to confirm and characterize the inhibitory effects observed in high-throughput screens.
Objective: To directly measure the inhibition of agonist-evoked currents by GSK2798745 in cells expressing specific TRP channels.
Methodology:
-
Cell Preparation:
-
HEK293 cells transiently or stably expressing the TRP channel of interest are plated on glass coverslips.
-
-
Recording Setup:
-
A coverslip is placed in a recording chamber on the stage of an inverted microscope and perfused with an extracellular solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, glucose, and HEPES, pH 7.4).
-
A glass micropipette with a fine tip (resistance of 3-7 MΩ) is filled with an intracellular solution (e.g., containing K-gluconate, KCl, MgCl2, EGTA, HEPES, ATP, and GTP, pH 7.2) and mounted on a micromanipulator.
-
-
Whole-Cell Configuration and Data Acquisition:
-
The micropipette is brought into contact with a cell, and a high-resistance "giga-ohm" seal is formed between the pipette tip and the cell membrane through gentle suction.
-
The membrane patch is then ruptured to achieve the whole-cell configuration, allowing for control of the membrane potential (voltage-clamp) and recording of the total ionic current across the cell membrane.
-
The cell is held at a specific holding potential (e.g., -60 mV).
-
Currents are evoked by applying a specific TRP channel agonist to the extracellular solution.
-
Once a stable baseline current is established, GSK2798745 is applied at various concentrations, and the reduction in the agonist-evoked current is recorded.
-
-
Data Analysis:
-
The percentage of current inhibition is calculated for each concentration of GSK2798745.
-
IC50 values are determined by fitting the concentration-response data to the Hill equation.
-
Mandatory Visualizations
TRPV4 Signaling Pathway
Activation of the TRPV4 channel by various stimuli leads to an influx of calcium, which acts as a second messenger to initiate a cascade of downstream signaling events.
Caption: TRPV4 channel activation and downstream calcium signaling pathways.
Experimental Workflow for Selectivity Profiling
The process of determining the selectivity of a compound like GSK2798745 involves a multi-step workflow, starting from high-throughput screening to more detailed electrophysiological characterization.
Caption: Experimental workflow for TRP channel antagonist selectivity profiling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSK2798745 - Immunomart [immunomart.com]
- 3. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GSK2798745: A Clinical Candidate for Inhibition of Transient Receptor Potential Vanilloid 4 (TRPV4) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of TRPV4 Antagonists in Mechanotransduction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a critical role in converting mechanical stimuli into intracellular calcium signals, a process known as mechanotransduction.[1] This channel is implicated in a wide array of physiological and pathophysiological processes, including cellular volume regulation, tissue development and remodeling, and the sensation of pain and inflammation.[2] Dysregulation of TRPV4 has been linked to various conditions such as osteoarthritis, fibrosis, and neuropathic pain, making it a compelling target for therapeutic intervention.[1][3]
This technical guide provides an in-depth overview of the effects of specific TRPV4 antagonists on mechanotransduction. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals working in this field. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a deeper understanding of TRPV4 antagonism and its potential therapeutic applications. The primary focus will be on the well-characterized antagonist HC067047 and other relevant compounds.
Data Presentation: Efficacy of TRPV4 Antagonists
The following tables summarize the quantitative data on the potency of commonly used TRPV4 antagonists in inhibiting TRPV4-mediated responses.
| Antagonist | Species/Cell Type | Assay | IC50 | Reference |
| HC067047 | Human | Inhibition of TRPV4-mediated currents | 48 nM | |
| Rat | Inhibition of TRPV4-mediated currents | 133 nM | ||
| Mouse | Inhibition of TRPV4-mediated currents | 17 nM | ||
| Endogenous mouse TRPV4 | Inhibition of 4α-PDH-induced response | 22 nM | ||
| GSK205 | Not Specified | Inhibition of TRPV4-mediated Ca2+ influx | 4.19 µM | |
| Porcine Articular Chondrocytes | Inhibition of Ca2+ influx | ~600 nM |
Experimental Protocols
Detailed methodologies for key experiments investigating the effects of TRPV4 antagonists on mechanotransduction are provided below.
Whole-Cell Patch-Clamp Recording in Cultured Dorsal Root Ganglion (DRG) Neurons
This protocol is adapted from studies investigating the effect of HC067047 on mechanically activated currents in rat DRG neurons.
-
Cell Preparation:
-
Isolate DRG neurons from rats.
-
Culture the neurons for use in patch-clamp experiments.
-
-
Recording Setup:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pipettes should have a resistance of 2–5 MΩ.
-
The intracellular solution should contain (in mM): 135 K-gluconate, 5 KCl, 0.5 CaCl₂, 2 MgCl₂, 5 EGTA, 5 HEPES, 5 Na₂ATP, and 0.5 Na₂GTP (pH 7.3 with KOH).
-
The extracellular bath solution is a HEPES-buffered solution.
-
-
Mechanical Stimulation:
-
Apply stepwise-increasing mechanical stimuli to the cell.
-
-
Drug Application:
-
Record baseline mechanically activated currents.
-
Apply the TRPV4 antagonist HC067047 to the bath solution.
-
Record mechanically activated currents in the presence of the antagonist.
-
-
Data Analysis:
-
Measure the amplitude of the mechanically activated currents before and after antagonist application.
-
Perform statistical analysis to determine the significance of any observed inhibition.
-
Single-Fiber Recordings from Muscle-Nerve Ex Vivo Preparation
This method, used to assess the effect of HC067047 on afferent nerve discharge, is based on protocols from studies on rat skeletal muscle.
-
Preparation:
-
Isolate a muscle-nerve preparation from the rat hindlimb.
-
-
Recording:
-
Use a pressure-clamped single-fiber recording technique to record impulses from individual nerve fibers.
-
Identify and record from single group IV muscle afferents.
-
-
Mechanical Stimulation:
-
Apply ramped pressure to the receptive field of the muscle to evoke action potential discharges.
-
-
Drug Application:
-
Record baseline afferent discharge in response to mechanical stimulation.
-
Perfuse the preparation with a solution containing HC067047.
-
Record afferent discharge in the presence of the antagonist.
-
-
Analysis:
-
Quantify the discharge frequency and response magnitude before and after drug application.
-
Compare the results to determine the effect of TRPV4 antagonism.
-
In Vivo Decerebrate Rat Preparation for Muscle Mechanoreflex
This protocol evaluates the systemic effects of TRPV4 antagonism on the muscle mechanoreflex.
-
Animal Preparation:
-
Use adult male Sprague-Dawley rats.
-
Perform a decerebration procedure.
-
Allow for a recovery period of at least 1 hour post-decerebration.
-
-
Measurement:
-
Record renal sympathetic nerve activity (RSNA) and mean arterial pressure (MAP).
-
-
Experimental Procedure:
-
Set a baseline resting tension for the hindlimb muscle.
-
Induce passive stretch of the hindlimb muscles to activate mechanically sensitive afferents.
-
Administer HC067047 via intra-arterial injection.
-
Repeat the passive muscle stretch.
-
-
Data Analysis:
-
Measure the change in RSNA and MAP in response to muscle stretch before and after administration of the antagonist.
-
Use statistical tests to assess the significance of the antagonist's effect.
-
Immunofluorescence for TRPV4 and Peripherin Co-localization in DRG Neurons
This protocol is used to visualize the co-expression of TRPV4 with a marker for C-fibers in DRG neurons innervating skeletal muscle.
-
Tissue Preparation:
-
Inject a retrograde tracer (e.g., DiI) into the gastrocnemius muscle of the rat to label innervating DRG neurons.
-
After a suitable incubation period, perfuse the animal and collect the L4-L6 DRGs.
-
Fix and section the DRGs.
-
-
Staining:
-
Incubate the sections with primary antibodies against TRPV4 and peripherin.
-
Wash and incubate with corresponding fluorescently labeled secondary antibodies.
-
Mount the sections with a DAPI-containing medium to stain the nuclei.
-
-
Imaging and Analysis:
-
Use a fluorescence confocal microscope to capture images.
-
Analyze the merged images to identify co-localization of TRPV4 and peripherin in the DiI-labeled neurons.
-
Quantify the percentage of co-localization.
-
Chondrocyte Culture and Dynamic Compression Loading
This protocol is designed to study the role of TRPV4 in the metabolic response of chondrocytes to mechanical loading, using the antagonist GSK205.
-
Cell Culture:
-
Isolate chondrocytes from articular cartilage.
-
Encapsulate the chondrocytes in a hydrogel (e.g., agarose or alginate).
-
-
Mechanical Loading:
-
Subject the chondrocyte-laden constructs to dynamic compressive loading in a bioreactor. A typical regimen is 10% strain.
-
-
Antagonist Treatment:
-
Culture the constructs in the presence or absence of the TRPV4 antagonist GSK205 during the loading period.
-
-
Analysis:
-
Assess changes in gene expression of anabolic (e.g., collagen II, aggrecan) and catabolic (e.g., MMPs) markers using qRT-PCR.
-
Measure matrix biosynthesis and accumulation (e.g., sulfated glycosaminoglycans and total collagen).
-
Evaluate the mechanical properties of the constructs.
-
Valvular Interstitial Cell (VIC) Culture on Hydrogels of Varying Stiffness
This protocol investigates the influence of matrix stiffness on TRPV4-mediated myofibroblast differentiation.
-
Hydrogel Preparation:
-
Prepare hydrogels (e.g., polyethylene glycol-based) with varying stiffness to mimic healthy (soft) and diseased (stiff) valve tissue.
-
-
Cell Culture:
-
Isolate and culture primary VICs on the hydrogels.
-
-
Antagonist Treatment:
-
Treat the cells with a TRPV4 antagonist (e.g., GSK2193874).
-
-
Analysis:
-
Assess myofibroblast activation by examining cell morphology and the expression of α-smooth muscle actin (α-SMA).
-
Investigate downstream signaling pathways, such as YAP nuclear localization.
-
Signaling Pathways and Visualization
TRPV4-mediated mechanotransduction involves a cascade of intracellular signaling events initiated by calcium influx. The following diagrams, generated using the DOT language, illustrate these pathways and the points of intervention by TRPV4 antagonists.
General TRPV4 Mechanotransduction Pathway
References
Methodological & Application
Application Notes and Protocols for TRPV4 Antagonist 4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2] Its involvement in pathological conditions such as pain, inflammation, and edema has made it a significant target for drug discovery.[1][2] TRPV4 antagonists are compounds that inhibit the activity of the TRPV4 channel, thereby preventing the influx of calcium ions into cells and blocking downstream signaling cascades.[1] This document provides detailed experimental protocols for characterizing "TRPV4 antagonist 4" and similar compounds, along with a summary of quantitative data for known TRPV4 antagonists and visualizations of relevant signaling pathways.
Data Presentation
The following table summarizes the half-maximal inhibitory concentration (IC50) values for several known TRPV4 antagonists across different species, providing a benchmark for evaluating the potency of "this compound".
| Antagonist | Species | IC50 (nM) | Experimental Conditions | Reference |
| GSK2193874 | Human | 40 | Inhibition of GSK634775A-induced calcium influx in hTRPV4-expressing HEK293 cells (FLIPR assay with Fura-4 dye). | |
| Rat | 2 | Inhibition of GSK634775A-induced calcium influx in rTRPV4-expressing cells. | ||
| HC-067047 | Human | 48 | Blockade of 4αPDD-induced calcium mobilization in hTRPV4-expressing CHO-K1 cells (FLIPR assay). | |
| Rat | 133 | Inhibition of 4α-PDD-induced currents in rTRPV4-expressing cells. | ||
| Mouse | 17 | Inhibition of 4α-PDD-induced currents in mTRPV4-expressing cells. | ||
| RN-1734 | Human | 2300 | Inhibition of TRPV4 activated by 4αPDD. | |
| Rat | 3200 | Inhibition of TRPV4 activated by 4αPDD. | ||
| Mouse | 5900 | Inhibition of TRPV4 activated by 4αPDD. |
Experimental Protocols
In Vitro Assays
1. Calcium Imaging Assay using a Fluorescent Plate Reader (FLIPR)
This protocol describes a no-wash, fluorescence-based method to measure changes in intracellular calcium concentration in response to TRPV4 activation and its inhibition by an antagonist.
Materials:
-
HEK293 cells stably expressing human TRPV4 (hTRPV4)
-
Cell culture medium (e.g., DMEM/F12 with 10% FBS and G418)
-
Poly-D-lysine coated 384-well black, clear-bottom plates
-
FLIPR Calcium Assay Kit (e.g., FLIPR Calcium 4 or 6 Assay Kit)
-
Assay Buffer (HBSS with 20 mM HEPES, pH 7.4)
-
TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate (4αPDD))
-
This compound (and other reference antagonists)
-
FLIPR Tetra or similar fluorescent plate reader
Procedure:
-
Cell Plating:
-
The day before the assay, seed hTRPV4-HEK293 cells into 384-well plates at a density that will yield a confluent monolayer on the day of the experiment (e.g., 10,000 cells/well in 25 µL of culture medium).
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the FLIPR Calcium Assay Kit loading buffer according to the manufacturer's instructions.
-
Add an equal volume of the loading buffer to each well (e.g., 25 µL).
-
Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of "this compound" and reference antagonists in Assay Buffer.
-
Prepare the TRPV4 agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
-
Measurement of Calcium Influx:
-
Place the cell plate and the agonist plate into the FLIPR instrument.
-
Establish a baseline fluorescence reading for approximately 20 seconds.
-
Initiate the automated addition of the agonist solution to all wells.
-
Immediately begin recording the fluorescence intensity for at least 2 minutes.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline to the peak response.
-
Normalize the data, with the response in the absence of antagonist as 100% and the response in the presence of a saturating concentration of a known antagonist as 0%.
-
Generate a dose-response curve and calculate the IC50 value for "this compound".
-
2. Whole-Cell Patch Clamp Electrophysiology
This protocol allows for the direct measurement of TRPV4 channel currents and their inhibition by an antagonist.
Materials:
-
Cells expressing TRPV4 (e.g., HEK293 or primary cells)
-
Patch clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette fabrication
-
Extracellular (bath) solution: (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Intracellular (pipette) solution: (in mM) 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH).
-
TRPV4 agonist (e.g., GSK1016790A)
-
"this compound"
Procedure:
-
Preparation:
-
Plate cells on coverslips suitable for patch clamp recording.
-
Pull glass pipettes to a resistance of 3-7 MΩ when filled with intracellular solution.
-
Mount the coverslip in the recording chamber and perfuse with extracellular solution.
-
-
Recording:
-
Approach a cell with the patch pipette and form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp protocol (e.g., -100 mV to +100 mV) to elicit TRPV4 currents.
-
-
Drug Application:
-
Establish a stable baseline current.
-
Apply the TRPV4 agonist to the bath to activate TRPV4 channels and record the resulting current.
-
After washing out the agonist, pre-incubate the cell with "this compound" for a defined period.
-
Co-apply the agonist and antagonist and record the inhibited current.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition for different concentrations of "this compound".
-
Determine the IC50 value.
-
In Vivo Assay
1. TRPV4 Agonist-Induced Pulmonary Edema in Rats
This model assesses the ability of a TRPV4 antagonist to prevent or reverse pulmonary edema induced by a TRPV4 agonist.
Materials:
-
Male Sprague-Dawley rats
-
TRPV4 agonist (GSK1016790A)
-
"this compound"
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for intravenous administration
-
Precision balance
Procedure:
-
Animal Preparation:
-
Anesthetize the rats.
-
For antagonist pre-treatment, administer "this compound" or vehicle intravenously at the desired dose and time before agonist challenge.
-
-
Induction of Pulmonary Edema:
-
Administer a single intravenous bolus of GSK1016790A (e.g., 2-10 µg/kg) to induce pulmonary edema. Higher doses (e.g., 12 µg/kg) can cause cardiovascular collapse.
-
-
Assessment of Pulmonary Edema:
-
At a specified time point after agonist administration, euthanize the animals.
-
Excise the lungs, blot them dry, and record the wet weight.
-
Dry the lungs in an oven at 80°C for 72 hours until a constant weight is achieved (dry weight).
-
Calculate the lung wet-to-dry weight ratio as an index of pulmonary edema.
-
-
Data Analysis:
-
Compare the lung wet-to-dry weight ratios between vehicle-treated and antagonist-treated groups.
-
Determine if "this compound" significantly reduces agonist-induced pulmonary edema.
-
Signaling Pathways and Visualizations
TRPV4 activation leads to an influx of Ca2+, which triggers various downstream signaling cascades. Key pathways implicated in the cellular responses to TRPV4 activation include the RhoA/ROCK and p38 MAPK pathways.
Caption: TRPV4 signaling cascade leading to cellular responses.
The activation of TRPV4 by various stimuli leads to an influx of calcium. This increase in intracellular calcium can activate the small GTPase RhoA and its downstream effector ROCK, leading to cytoskeletal rearrangements. Additionally, TRPV4-mediated calcium signaling can activate the p38 MAPK pathway, which is involved in apoptosis and inflammation. "this compound" is designed to block the initial step of this cascade by inhibiting the TRPV4 channel.
Caption: Workflow for characterizing a novel TRPV4 antagonist.
The experimental workflow for a novel TRPV4 antagonist begins with in vitro characterization to determine its potency (IC50) using methods like calcium imaging and patch clamp electrophysiology. Promising candidates then proceed to in vivo models, such as the agonist-induced pulmonary edema model, to assess their efficacy in a physiological context.
References
Application Notes and Protocols for TRPV4 Antagonist in Patch Clamp Electrophysiology
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1][2] Its involvement in pathological conditions such as pain, inflammation, and respiratory diseases has made it a significant target for drug development.[3][4] This document provides detailed application notes and protocols for the use of a potent and selective TRPV4 antagonist, referred to here as "TRPV4 antagonist 4" (a representative compound with properties similar to well-characterized antagonists like GSK2193874 and HC-067047), in patch clamp electrophysiology studies.
TRPV4 antagonists are molecules designed to inhibit the activity of TRPV4 channels.[3] By binding to the channel, they prevent the influx of cations, primarily Ca2+, thereby modulating downstream signaling pathways. These antagonists are invaluable tools for elucidating the physiological and pathological roles of TRPV4.
Data Presentation: Quantitative Properties of Representative TRPV4 Antagonists
The following tables summarize the key quantitative data for two well-characterized TRPV4 antagonists, GSK2193874 and HC-067047, which can be considered representative of "this compound".
Table 1: Potency (IC50) of GSK2193874
| Species/Cell Line | IC50 Value | Reference |
| Rat TRPV4 (rTRPV4) | 2 nM | |
| Human TRPV4 (hTRPV4) | 40 nM |
Table 2: Potency (IC50) of HC-067047
| Species/Cell Line | IC50 Value | Reference |
| Mouse TRPV4 | 17 nM | |
| Human TRPV4 | 48 nM | |
| Rat TRPV4 | 133 nM | |
| Endogenous TRPV4 (4α-PDH mediated) | 22 nM |
Table 3: Selectivity of Representative TRPV4 Antagonists
| Antagonist | Channels Tested (No Significant Activity) | Reference |
| GSK2193874 | TRPV1, TRPA1, TRPC3, TRPC6, TRPM8 (IC50 > 25 μM) | |
| HC-067047 | TRPV1, TRPV2, TRPV3, TRPM8 |
Experimental Protocols
Protocol 1: Whole-Cell Patch Clamp Recording of TRPV4 Currents
This protocol describes the methodology for recording whole-cell currents from cells expressing TRPV4 channels and assessing the inhibitory effect of a TRPV4 antagonist.
1. Cell Preparation:
-
Culture cells expressing endogenous or recombinant TRPV4 channels (e.g., HEK293, CHO, or primary cells like lens epithelial cells) on glass coverslips.
-
For primary cell culture, such as mouse lens epithelial cells, isolate the lens capsule with attached epithelium and allow cells to grow out from the explants.
2. Solutions:
-
External (Extracellular) Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.
-
Note: Solution compositions can be modified based on the specific experimental requirements. For instance, to study Ca2+ influx, a Ca2+-containing internal solution with a Ca2+ indicator can be used.
-
3. Electrophysiological Recording:
-
Pull patch pipettes from borosilicate glass capillaries to a resistance of 4-8 MΩ when filled with the internal solution.
-
Establish a gigaohm seal (>1 GΩ) between the pipette tip and the cell membrane.
-
Rupture the cell membrane by applying gentle suction to achieve the whole-cell configuration.
-
Set the amplifier to voltage-clamp mode and hold the cell at a holding potential of -60 mV.
4. Experimental Procedure:
-
Record baseline currents.
-
Apply a TRPV4 agonist, such as GSK1016790A (e.g., 10 nM), to the external solution to activate TRPV4 channels. This should induce an inward current at negative holding potentials.
-
To test the antagonist, pre-incubate the cells with the TRPV4 antagonist (e.g., 10 µM HC067047 for at least 30 minutes) before applying the agonist, or co-apply the antagonist with the agonist.
-
Alternatively, after activating the channel with an agonist, apply the TRPV4 antagonist to observe the inhibition of the current.
-
Use voltage protocols, such as voltage ramps (e.g., -100 mV to +100 mV over 300 ms) or voltage steps (e.g., from -80 mV to +80 mV in 20 mV increments for 600 ms), to determine the current-voltage (I-V) relationship.
5. Data Analysis:
-
Measure the peak inward current amplitude in response to the agonist in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition to determine the antagonist's efficacy.
-
Construct a dose-response curve by applying varying concentrations of the antagonist to determine the IC50 value.
Protocol 2: Combined Cell-Attached and Whole-Cell Patch Clamp
This advanced technique allows for the recording of single-channel events in a patch of the membrane while simultaneously monitoring the whole-cell current.
1. Setup:
-
Use a dual-patch clamp setup with two manipulators and headstages.
2. Pipette Solutions:
-
Whole-Cell Pipette: Use the standard internal solution as described in Protocol 1.
-
Cell-Attached Pipette: Fill with the external solution containing a TRPV4 agonist (e.g., GSK1016790A).
3. Procedure:
-
Establish a whole-cell recording with the first pipette as described in Protocol 1.
-
With the second pipette, form a cell-attached patch on the same cell.
-
Apply voltage pulses through the cell-attached pipette to record single-channel currents activated by the agonist in the pipette.
-
Simultaneously record the whole-cell current to monitor the overall cellular response.
4. Data Analysis:
-
Analyze the single-channel conductance and open probability from the cell-attached recordings.
-
Correlate the single-channel activity with the whole-cell current to understand the contribution of individual channels to the macroscopic current.
Mandatory Visualizations
Signaling Pathway of TRPV4 Activation and Inhibition
The following diagram illustrates the general signaling pathway of TRPV4 activation by various stimuli and its inhibition by a TRPV4 antagonist.
Caption: TRPV4 channel activation by diverse stimuli and its inhibition.
Experimental Workflow for Antagonist Screening
This diagram outlines the workflow for screening a TRPV4 antagonist using patch clamp electrophysiology.
References
- 1. Molecular Mechanisms of TRPV4 Gating - TRP Ion Channel Function in Sensory Transduction and Cellular Signaling Cascades - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. TRPV4 - Wikipedia [en.wikipedia.org]
- 3. What are TRPV4 antagonists and how do they work? [synapse.patsnap.com]
- 4. Patch clamp studies on TRPV4-dependent hemichannel activation in lens epithelium - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of TRPV4 Antagonists in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel, a non-selective cation channel, has emerged as a significant target in pain research. Its activation by a variety of stimuli, including mechanical, thermal, and chemical signals, implicates it in the pathophysiology of various pain states, particularly neuropathic and inflammatory pain.[1][2] This document provides detailed application notes and protocols for the administration and evaluation of "TRPV4 antagonist 4" (a placeholder for specific TRPV4 antagonists) in preclinical animal models of pain.
Signaling Pathways of TRPV4 in Nociception
TRPV4 is expressed in dorsal root ganglion (DRG) neurons, which are pivotal in transmitting pain signals.[1][3] Its activation leads to an influx of Ca2+, triggering a cascade of intracellular signaling events that contribute to neuronal sensitization and pain perception. Key pathways include the activation of Protein Kinase C (PKC) and Protein Kinase A (PKA), which can sensitize the TRPV4 channel.[1] Downstream of TRPV4 activation, signaling through p38 Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) has been implicated in the development of neuropathic pain. Furthermore, Protease-Activated Receptor 2 (PAR2) can sensitize TRPV4, linking inflammatory processes to TRPV4-mediated pain.
Quantitative Data Summary
The efficacy of various TRPV4 antagonists has been evaluated in several animal models of pain. The following table summarizes the quantitative data from selected studies.
| TRPV4 Antagonist | Pain Model | Animal Species | Administration Route & Dose | Key Findings | Reference |
| HC-067047 | Paclitaxel-Induced Neuropathy | Mice | Intraperitoneal (i.p.), 10 mg/kg | Partially reduced mechanical allodynia. Co-administration with a TRPA1 antagonist completely reduced mechanical hypersensitivity. | |
| HC-067047 | Diabetic Neuropathy | Mice | Subcutaneous (s.c.), 1 mg/kg daily for 4 weeks | Significantly prevented the development of mechanical allodynia. | |
| HC-067047 | Diabetic Neuropathy | Mice | Subcutaneous (s.c.), 10 mg/kg (single and repeated) | Significantly reverted established mechanical allodynia. | |
| HC-067047 | Cancer-Induced Neuropathy | Rats | Subcutaneous (s.c.), 10 and 20 mg/kg | Dose-dependently increased the 50% paw withdrawal threshold in the von Frey test. At 20 mg/kg, the threshold increased from ~2.4 g to 15 g at 40 minutes post-injection. | |
| RN-1734 | Paclitaxel-Induced Neuropathy | Not Specified | Intraperitoneal (i.p.) | Partially reversed mechanical allodynia and heat hyperalgesia. | |
| RN-1734 | Infraorbital Nerve Injury | Not Specified | Injection into whisker pad | Reversed orofacial mechanical allodynia. | |
| GSK2193874 | Neuropathic Pain (Spared Nerve Injury) | Mice | Intraperitoneal (i.p.), once daily for 7 days | Significantly attenuated the reduction in paw withdrawal threshold. | |
| GSK2193874 | Neuropathic Pain (Spared Nerve Injury) | Mice | Intrathecal (i.t.), single dose on day 7 | Significantly increased paw withdrawal threshold. | |
| GSK2798745 | Not specified in pain models, but in clinical trials | Healthy Volunteers | Not specified | Well-tolerated in Phase I clinical trials. |
Experimental Protocols
Paclitaxel-Induced Neuropathic Pain Model in Mice
This model is widely used to mimic chemotherapy-induced peripheral neuropathy (CIPN).
Materials:
-
Paclitaxel (6 mg/mL in Cremophor EL:Ethanol 1:1)
-
Sterile 0.9% NaCl solution
-
8-10 week old male C57BL/6 mice
Procedure:
-
On the day of injection, dilute the paclitaxel stock solution in sterile saline to a final concentration of 2 mg/mL.
-
Administer paclitaxel via intraperitoneal (i.p.) injection at a dose of 2 mg/kg.
-
Repeat the injection every other day for a total of four injections (on days 0, 2, 4, and 6), resulting in a cumulative dose of 8 mg/kg.
-
A control group should receive vehicle injections (Cremophor EL:Ethanol diluted in saline) on the same schedule.
-
Behavioral testing for mechanical allodynia and thermal hyperalgesia should be performed at baseline (before the first injection) and at regular intervals after the final injection (e.g., days 7, 14, 21, and 28).
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the sensitivity to a non-noxious mechanical stimulus.
Materials:
-
von Frey filaments (a set of calibrated monofilaments)
-
Elevated wire mesh platform
-
Plexiglas enclosures
Procedure:
-
Place individual mice in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.
-
Begin with a mid-range filament (e.g., 2.0 g).
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to buckle. Hold for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
The "up-down" method is commonly used to determine the 50% paw withdrawal threshold. If there is a positive response, the next smaller filament is used. If there is no response, the next larger filament is used.
-
The pattern of responses is used to calculate the 50% paw withdrawal threshold in grams.
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the sensitivity to a noxious thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass platform
-
Plexiglas enclosures
Procedure:
-
Place individual mice in the Plexiglas enclosures on the glass platform and allow them to acclimate.
-
Position the radiant heat source under the glass directly beneath the plantar surface of the hind paw.
-
Activate the heat source. A timer will start automatically.
-
The timer stops when the mouse withdraws its paw. The time to withdrawal (paw withdrawal latency) is recorded.
-
A cut-off time (typically 20-30 seconds) should be set to prevent tissue damage.
-
Repeat the measurement 3-5 times for each paw, with at least 5 minutes between trials on the same paw. The average latency is then calculated.
Conclusion
The administration of TRPV4 antagonists shows considerable promise for the amelioration of pain in preclinical models. The protocols outlined in this document provide a framework for inducing and assessing pain-like behaviors in rodents, allowing for the robust evaluation of novel TRPV4-targeted therapeutics. Careful adherence to these methodologies will ensure the generation of reliable and reproducible data, facilitating the translation of these findings to clinical applications.
References
Application Notes and Protocols: Utilizing TRPV4 Antagonists for In Vivo Pulmonary Edema Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective calcium-permeable cation channel expressed in various cell types within the lung, including endothelial cells, epithelial cells, and immune cells such as macrophages and neutrophils.[1][2] Activation of TRPV4 channels, whether by mechanical stimuli like elevated pulmonary venous pressure or by chemical agonists, leads to an influx of calcium ions.[3][4] This influx can disrupt the integrity of the alveolo-capillary barrier, a critical feature in the pathogenesis of pulmonary edema and acute lung injury (ALI).[1] Consequently, antagonism of the TRPV4 channel presents a promising therapeutic strategy for mitigating pulmonary edema stemming from conditions like heart failure and chemical-induced lung injury.
These application notes provide an overview and detailed protocols for the in vivo use of TRPV4 antagonists to study and counteract pulmonary edema.
Signaling Pathway of TRPV4 in Pulmonary Edema
The activation of TRPV4 channels in lung endothelial and epithelial cells is a key event in the breakdown of the barrier function of the alveoli. This leads to fluid accumulation in the interstitial and alveolar spaces, characteristic of pulmonary edema. The signaling cascade involves calcium influx, which triggers downstream events leading to barrier disruption.
Caption: TRPV4 signaling pathway in the pathogenesis of pulmonary edema.
Experimental Protocols
Chemically-Induced Pulmonary Edema Model (Rat)
This protocol describes the induction of pulmonary edema using a TRPV4 agonist and the assessment of a test antagonist.
Materials:
-
Male Sprague-Dawley rats
-
TRPV4 agonist (e.g., GSK1016790A)
-
TRPV4 antagonist (e.g., "Inhibitor 19")
-
Vehicle solution
-
Anesthesia
-
Intravenous (IV) infusion setup
Procedure:
-
Acclimatize animals for a minimum of 3 days prior to the experiment.
-
Anesthetize the rats according to approved institutional protocols.
-
Administer the TRPV4 antagonist (e.g., 3 or 10 mg/kg of Inhibitor 19) or vehicle via IV infusion 30 minutes prior to the agonist challenge.
-
Induce pulmonary edema by administering the TRPV4 agonist GSK1016790A intravenously.
-
Monitor physiological parameters, including mean arterial pressure.
-
At the end of the study period, euthanize the animals.
-
Immediately excise the lungs and weigh them to obtain the "wet lung weight".
-
Calculate the wet lung weight to body weight ratio as an index of pulmonary edema.
Acid-Induced and Chlorine Gas-Induced Lung Injury Models (Mouse)
This protocol is adapted for studying the efficacy of TRPV4 antagonists in more clinically relevant models of acute lung injury.
Materials:
-
Mice (e.g., C57BL/6)
-
Hydrochloric acid (HCl) or Chlorine (Cl2) gas exposure chamber
-
TRPV4 antagonists (e.g., GSK2220691, GSK2337429A)
-
Vehicle solution
-
Intraperitoneal (IP) injection supplies
-
Equipment for measuring arterial blood oxygen saturation (e.g., rodent oximeter).
Procedure for Acid-Induced Injury:
-
Anesthetize mice.
-
Intratracheally instill a solution of HCl to induce lung injury.
-
Thirty minutes after acid instillation, administer a single intraperitoneal dose of the TRPV4 antagonist (e.g., 30 mg/kg GSK2220691 or 50 mg/kg GSK2337429A).
-
Monitor arterial blood oxygen saturation.
-
At a predetermined time point (e.g., 24 hours), euthanize the animals and collect lungs for analysis (e.g., wet/dry weight ratio, bronchoalveolar lavage for inflammatory cell counts and protein).
Procedure for Chlorine Gas-Induced Injury:
-
Expose mice to a controlled concentration of chlorine gas.
-
Immediately after exposure and again at 8 hours post-exposure, inject the TRPV4 antagonist intraperitoneally or intramuscularly (e.g., 15-30 mg/kg GSK2220691 or 25-50 mg/kg GSK2337429A).
-
Monitor for signs of respiratory distress and measure blood oxygen saturation.
-
Assess outcomes such as airway hyperreactivity, protein leakage into the lungs, and inflammatory markers.
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating a novel TRPV4 antagonist in an in vivo model of pulmonary edema.
References
Application Notes and Protocols for the Use of TRPV4 Antagonist 4 in Inflammatory Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a significant role in mediating inflammatory responses.[1] Expressed in various immune and parenchymal cells, including macrophages and lung endothelium, TRPV4 acts as a sensor for a range of physical and chemical stimuli such as mechanical stress, heat, and endogenous ligands.[1][2] Activation of TRPV4 leads to an influx of Ca²⁺, triggering downstream signaling cascades that result in the production of pro-inflammatory cytokines and chemokines, increased vascular permeability, and edema formation.[3][4] Consequently, the antagonism of TRPV4 presents a promising therapeutic strategy for a variety of inflammatory diseases.
This document provides detailed information on TRPV4 antagonist 4 , a potent and selective inhibitor of the TRPV4 channel, and its application in preclinical models of inflammatory disease. Additionally, data and protocols for other well-characterized TRPV4 antagonists, such as HC-067047 and GSK2193874, are included for comparative purposes.
This compound (CAS: 2918803-89-9) is a novel benzimidazole derivative with a reported IC₅₀ value of 22.65 nM for the TRPV4 channel. Preclinical studies have demonstrated its efficacy in mitigating inflammatory processes, particularly in models of acute lung injury.
Signaling Pathways and Experimental Logic
The rationale for using a TRPV4 antagonist in inflammatory disease models is based on its role as a key mediator of the inflammatory cascade. The following diagrams illustrate the signaling pathway, the logical basis for intervention, and a typical experimental workflow.
Data Presentation: Efficacy of TRPV4 Antagonists in Inflammatory Models
The following tables summarize the quantitative effects of TRPV4 antagonists in various preclinical models of inflammatory disease.
Table 1: Efficacy of this compound in LPS-Induced Acute Lung Injury (ALI)
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Lung Wet/Dry (W/D) Ratio | LPS-induced ALI in mice | This compound | 1 mg/kg, i.p. | Significant reduction in lung edema | Ai C, et al. 2023 |
| BALF Protein Concentration | LPS-induced ALI in mice | This compound | 1 mg/kg, i.p. | Significantly decreased protein levels | Ai C, et al. 2023 |
| Lung Pathology | LPS-induced ALI in mice | This compound | 1 mg/kg, i.p. | Greatly improved pathological changes | Ai C, et al. 2023 |
| Endothelial Permeability | LPS-stimulated HUVECs | This compound | 1 µM | Suppressed permeability response | Ai C, et al. 2023 |
Note: The primary publication for this compound describes the effects as significant but does not provide specific numerical data (e.g., mean ± SEM) in its abstract or publicly available summaries. The outcomes are based on the descriptive results from the cited study.
Table 2: Comparative Efficacy of Other TRPV4 Antagonists in Lung Injury Models
| Antagonist | Model | Key Inflammatory Parameter | Control/Vehicle Group (Mean ± SEM/SD) | Antagonist-Treated Group (Mean ± SEM/SD) | Percent Reduction | P-value | Reference |
| GSK2220691 | HCl-induced ALI in mice | BALF Neutrophil Count (cells/mL) | ~1.25 x 10⁵ | ~0.25 x 10⁵ | ~80% | < 0.001 | Balakrishna S, et al. 2014 |
| HCl-induced ALI in mice | BALF Macrophage Count (cells/mL) | ~1.0 x 10⁵ | ~0.5 x 10⁵ | ~50% | < 0.01 | Balakrishna S, et al. 2014 | |
| HCl-induced ALI in mice | BALF MPO Activity (U/mL) | ~0.8 | ~0.2 | ~75% | < 0.001 | Balakrishna S, et al. 2014 | |
| GSK2193874 | Ventilator-induced Lung Injury (VILI) in mice | BALF IL-6 (pg/mL) | ~250 | ~50 | ~80% | < 0.05 | Hamanaka K, et al. 2018 |
| VILI in mice | BALF Protein (µg/mL) | ~1200 | ~400 | ~67% | < 0.05 | Hamanaka K, et al. 2018 | |
| HC-067047 | Resistive Breathing-induced Lung Injury in mice | BALF IL-6 (pg/mL) | ~350 ± 50 | ~100 ± 20 | ~71% | < 0.01 | Vlachos et al. 2022 |
| Resistive Breathing-induced Lung Injury in mice | BALF Total Protein (µg/mL) | ~400 ± 60 | ~150 ± 30 | ~63% | < 0.05 | Vlachos et al. 2022 | |
| Resistive Breathing-induced Lung Injury in mice | BALF Total Cell Count (x10⁴ cells/mL) | ~25 ± 5 | ~10 ± 3 | ~60% | < 0.05 | Vlachos et al. 2022 |
Note: Data are approximated from graphical representations in the cited publications where exact numerical values were not provided in tables. SEM/SD values are estimates based on error bars.
Experimental Protocols
Protocol 1: In Vivo LPS-Induced Acute Lung Injury (ALI) Model in Mice
This protocol is adapted from methodologies used to evaluate compounds like this compound.
1.1. Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline)
-
Sterile, pyrogen-free saline
-
Anesthetic (e.g., Ketamine/Xylazine cocktail or Isoflurane)
-
Insulin syringes (29G)
-
Animal board for restraint
1.2. Procedure:
-
Acclimatization: Acclimatize mice to the facility for at least one week prior to the experiment.
-
Antagonist Preparation: Dissolve this compound in the vehicle to the desired stock concentration. Prepare the vehicle-only control.
-
Animal Grouping: Randomly divide mice into experimental groups (e.g., Saline + Vehicle, LPS + Vehicle, LPS + this compound). A typical group size is n=6-8 mice.
-
Antagonist Administration: Administer this compound (e.g., 1 mg/kg) or vehicle via intraperitoneal (i.p.) injection 1 hour prior to LPS challenge.
-
LPS Challenge:
-
Anesthetize the mouse.
-
Place the mouse in a supine position on the animal board.
-
Gently extend the tongue and visualize the trachea.
-
Using a microsyringe, instill LPS (e.g., 5 mg/kg in 50 µL of sterile saline) intratracheally. The Saline + Vehicle group receives 50 µL of sterile saline.
-
-
Monitoring: Allow the mice to recover on a warming pad. Monitor for signs of distress.
-
Endpoint: At 24 hours post-LPS instillation, euthanize the mice via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation) for sample collection.
Protocol 2: Bronchoalveolar Lavage (BAL) Fluid Collection and Analysis
2.1. Materials:
-
Euthanized mouse from Protocol 1
-
Surgical scissors and forceps
-
Suture thread
-
Tracheal cannula (e.g., 20G catheter)
-
1 mL syringe
-
Ice-cold, sterile PBS (Phosphate-Buffered Saline) containing 0.5 mM EDTA
-
15 mL conical tubes
-
Hemocytometer and Trypan Blue
-
Refrigerated centrifuge
-
BCA Protein Assay Kit
2.2. Procedure:
-
Place the euthanized mouse in a supine position and spray the chest and neck area with 70% ethanol.
-
Make a midline incision in the neck to expose the trachea. Carefully dissect away the surrounding connective tissue.
-
Place a suture thread underneath the trachea.
-
Make a small incision in the trachea and insert the cannula. Secure it tightly with the suture thread.
-
Connect a 1 mL syringe containing 1 mL of ice-cold PBS/EDTA.
-
Gently instill the fluid into the lungs and then slowly aspirate. The recovered volume should be ~0.7-0.9 mL. This is the first lavage.
-
Place the recovered BAL fluid (BALF) into a 15 mL conical tube on ice.
-
Repeat the lavage process two more times with fresh 1 mL aliquots of PBS/EDTA, pooling the recovered fluid.
-
Total and Differential Cell Counts:
-
Centrifuge the pooled BALF at 400 x g for 10 minutes at 4°C.
-
Carefully aspirate and store the supernatant at -80°C for cytokine and protein analysis.
-
Resuspend the cell pellet in 1 mL of PBS.
-
Mix a small aliquot of the cell suspension with Trypan Blue and count the total number of viable cells using a hemocytometer.
-
Prepare cytospin slides from the cell suspension and stain with a differential stain (e.g., Diff-Quik) to count neutrophils, macrophages, and lymphocytes.
-
-
Total Protein Concentration:
-
Thaw the BALF supernatant.
-
Determine the total protein concentration using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
Protocol 3: Lung Myeloperoxidase (MPO) Activity Assay
3.1. Materials:
-
Lung lobe from euthanized mouse (Protocol 1)
-
Homogenization buffer (e.g., 50 mM potassium phosphate buffer, pH 6.0, containing 0.5% hexadecyltrimethylammonium bromide)
-
Tissue homogenizer
-
Refrigerated centrifuge
-
MPO Assay Kit (containing O-dianisidine dihydrochloride and hydrogen peroxide)
-
Spectrophotometer (plate reader)
3.2. Procedure:
-
Harvest a lung lobe, weigh it, and snap-freeze in liquid nitrogen. Store at -80°C until use.
-
Thaw the lung tissue on ice and place it in a tube with a known volume of ice-cold homogenization buffer (e.g., 1 mL per 100 mg of tissue).
-
Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for the MPO assay.
-
Perform the MPO activity assay according to the manufacturer's protocol. In brief:
-
Add a small volume of the supernatant to a 96-well plate.
-
Add the reaction solution containing O-dianisidine and hydrogen peroxide.
-
Measure the change in absorbance at 460 nm over time using a spectrophotometer.
-
-
Calculate MPO activity based on a standard curve and normalize to the amount of protein in the sample supernatant (determined by BCA assay).
Disclaimer: These protocols are intended as a guide. Researchers should optimize procedures for their specific experimental conditions and adhere to all institutional and national guidelines for animal care and use.
References
- 1. Bidirectional TRP/L Type Ca2+ Channel/RyR/BKCa Molecular and Functional Signaloplex in Vascular Smooth Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. TRPV4 inhibition counteracts edema and inflammation and improves pulmonary function and oxygen saturation in chemically induced acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Calcium Imaging Assays with the TRPV4 Antagonist GSK2193874
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing the potent and selective TRPV4 antagonist, GSK2193874, in calcium imaging assays. The protocols detailed below are designed to assess the inhibitory activity of this compound on the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.
Introduction to TRPV4 and the Antagonist GSK2193874
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes by allowing calcium ions to enter cells.[1] As a member of the TRP channel family, TRPV4 is activated by a wide range of stimuli including heat, osmotic pressure, and mechanical forces.[1] Its widespread distribution throughout the body implicates it in numerous bodily functions and disease states.[1]
GSK2193874 is a potent, selective, and orally active antagonist of the TRPV4 channel.[2][3] It effectively blocks the influx of calcium through TRPV4 channels, making it an invaluable tool for studying the physiological and pathological roles of this ion channel. Its high selectivity and in vivo activity have established it as a key compound in the investigation of TRPV4's involvement in conditions such as pulmonary edema associated with heart failure.
Quantitative Data Summary
The inhibitory potency and selectivity of GSK2193874 have been characterized in various in vitro assays. The following tables summarize key quantitative data for this antagonist.
Table 1: Inhibitory Potency of GSK2193874 on TRPV4 Channels
| Species | Assay Type | Cell Line | Agonist Used | IC50 | Reference |
| Human | Calcium Influx (FLIPR) | HEK293 | GSK634775A | 40 nM | |
| Rat | Calcium Influx (FLIPR) | HEK293 | GSK634775A | 2 nM |
Table 2: Selectivity Profile of GSK2193874 Against Other TRP Channels
| TRP Channel | Activity (IC50) | Reference |
| TRPV1 | > 25 µM | |
| TRPA1 | > 25 µM | |
| TRPC3 | > 25 µM | |
| TRPC6 | > 25 µM | |
| TRPM8 | > 25 µM |
Signaling Pathway
The activation of the TRPV4 channel initiates a cascade of intracellular events primarily driven by the influx of calcium ions. This signaling is implicated in a multitude of cellular responses.
Experimental Protocols
This section provides a detailed methodology for a cell-based calcium imaging assay to determine the inhibitory effect of GSK2193874 on TRPV4 channels. This protocol is optimized for use with Human Embryonic Kidney 293 (HEK293) cells stably expressing human TRPV4 and the fluorescent calcium indicator Fluo-4 AM.
Materials and Reagents
-
HEK293 cells stably expressing human TRPV4
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluo-4 AM
-
Pluronic F-127
-
GSK2193874
-
GSK1016790A (TRPV4 agonist)
-
Dimethyl sulfoxide (DMSO)
-
96-well black-walled, clear-bottom cell culture plates
-
Fluorescence microplate reader with automated liquid handling (e.g., FLIPR, FlexStation)
Experimental Workflow Diagram
Detailed Protocol
1. Cell Culture and Plating a. Culture HEK293 cells stably expressing human TRPV4 in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2. b. The day before the assay, harvest the cells using Trypsin-EDTA and seed them into a 96-well black-walled, clear-bottom plate at a density of 40,000 to 80,000 cells per well in 100 µL of culture medium. c. Incubate the plate overnight to allow for cell adherence.
2. Preparation of Reagents a. Fluo-4 AM Stock Solution (1 mM): Dissolve 1 mg of Fluo-4 AM in 912 µL of anhydrous DMSO. Store at -20°C, protected from light. b. Pluronic F-127 (20% w/v): This is often supplied as a ready-to-use solution. c. Assay Buffer: Hanks' Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES. d. Fluo-4 AM Loading Solution: For a 96-well plate, mix 10 µL of 1 mM Fluo-4 AM stock with 10 µL of 20% Pluronic F-127, then add this mixture to 5 mL of Assay Buffer. e. Compound Preparation: Prepare stock solutions of GSK2193874 and GSK1016790A in DMSO. On the day of the assay, prepare serial dilutions of GSK2193874 in Assay Buffer at 3 times the final desired concentrations. Prepare the GSK1016790A solution in Assay Buffer at a concentration that will yield a final EC80 concentration upon addition to the wells.
3. Cell Loading with Fluo-4 AM a. Gently remove the culture medium from the wells. b. Wash the cells twice with 100 µL/well of Assay Buffer. c. Add 50 µL/well of the Fluo-4 AM Loading Solution. d. Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature, protected from light. e. After incubation, wash the cells three times with 100 µL/well of Assay Buffer, leaving a final volume of 80 µL in each well.
4. Calcium Flux Assay a. Place the cell plate into the fluorescence microplate reader. b. Program the instrument to first add the GSK2193874 dilutions (40 µL/well) and incubate for 10-30 minutes. c. Record the baseline fluorescence for 20-30 seconds (Excitation: ~490 nm, Emission: ~525 nm). d. The instrument should then automatically add the GSK1016790A solution (40 µL/well) to stimulate the TRPV4 channels. e. Continue to record the fluorescence intensity for at least 2-3 minutes to capture the peak calcium influx.
5. Data Analysis a. The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Normalize the data by expressing the response in each well as a percentage of the control response (agonist alone). c. Plot the normalized response against the logarithm of the GSK2193874 concentration. d. Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that produces a 50% inhibition of the agonist-induced response.
These detailed application notes and protocols provide a robust framework for investigating the inhibitory effects of GSK2193874 on TRPV4 channels using calcium imaging assays. The provided data and diagrams serve as a valuable resource for researchers in the field.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Cell-based Calcium Assay for Medium to High Throughput Screening of TRP Channel Functions using FlexStation 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for TRPV4 Antagonist 4 (GSK2193874) in In Vivo Studies
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the dosage and administration of TRPV4 antagonist 4, also known as GSK2193874, for in vivo studies. This document includes a summary of dosages used in various animal models, detailed experimental protocols, and diagrams of relevant signaling pathways and workflows.
Data Presentation: Summary of In Vivo Dosages
The following tables summarize the quantitative data on the administration of this compound (GSK2193874) in different animal models and experimental contexts.
Table 1: Oral Administration of GSK2193874
| Animal Model | Dosage | Dosing Frequency | Vehicle | Experimental Context | Reference |
| Sprague-Dawley Rat | 30 mg/kg/day | Daily for at least 4 days | 6% Cavitron | Osmotic challenges | [1] |
| Wild-Type Mouse | 10 mg/kg/day | Daily for 4 weeks | Not specified | Pressure overload-induced cardiac hypertrophy | [2] |
Table 2: Intraperitoneal (i.p.) Administration of GSK2193874
| Animal Model | Dosage | Dosing Frequency | Vehicle | Experimental Context | Reference |
| CD1 Mouse | 300 µg/kg (0.3 mg/kg) | Single injection | 1% DMSO in saline | Thermoregulation, tail blood flow measurement | [3] |
| Mouse | 1 mg/kg | Single injection | Not specified | LPS-induced acute lung injury | [4] |
Table 3: Intravenous (i.v.) Administration of GSK2193874
| Animal Model | Dosage | Dosing Regimen | Vehicle | Experimental Context | Reference |
| Rat | Up to 30 mg/kg | Not specified | Not specified | Blood pressure and heart rate monitoring | [5] |
| Dog | 3, 10, and 30 mg/kg | Escalating dose infusion (20 µL/min) | 1% DMSO in saline | Hemodynamic measurement |
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats for Osmotic Challenge Studies
This protocol is adapted from a study investigating the effects of GSK2193874 on osmotic challenges in rats.
1. Animal Model:
-
Adult male Sprague-Dawley rats.
2. Materials:
-
GSK2193874
-
Vehicle: 6% Cavitron (or other appropriate vehicle)
-
Oral gavage needles
-
Syringes
3. Dosing Solution Preparation:
-
Prepare a suspension of GSK2193874 in 6% Cavitron to achieve a final concentration for a 30 mg/kg dosage based on the average weight of the rats.
-
Ensure the solution is homogenous before each administration.
4. Administration Procedure:
-
Treat rats with either vehicle or GSK2193874 (30 mg/kg) via oral gavage.
-
Administer the treatment daily for at least four consecutive days prior to the osmotic challenge experiments.
-
On the day of the experiment, administer the final dose at a specified time before initiating the challenge.
5. Experimental Workflow:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. elifesciences.org [elifesciences.org]
- 3. Systemic application of the transient receptor potential vanilloid-type 4 antagonist GSK2193874 induces tail vasodilation in a mouse model of thermoregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"TRPV4 antagonist 4" solubility and stability issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TRPV4 antagonists, with a focus on solubility and stability challenges.
Frequently Asked Questions (FAQs)
Q1: My TRPV4 antagonist has low solubility in aqueous buffers. What should I do?
A1: It is common for hydrophobic small molecule inhibitors to have poor water solubility. The recommended first step is to prepare a high-concentration stock solution in a water-miscible organic solvent. Dimethyl sulfoxide (DMSO) is a common choice due to its ability to dissolve a wide range of organic molecules.[1] From this stock, you can make serial dilutions into your aqueous experimental medium. It is critical to ensure the final concentration of the organic solvent in your assay is low enough to not affect the biological system, typically less than 0.5% v/v.[1]
Q2: What are some common organic solvents for preparing stock solutions of TRPV4 antagonists?
A2: Besides DMSO, other common solvents for hydrophobic compounds include ethanol, methanol, and dimethylformamide (DMF).[1] The choice of solvent will depend on the specific properties of the antagonist and the tolerance of your experimental setup to that solvent. For example, HC-067047 and RN-1734 are both soluble in DMSO at 50 mg/mL.
Q3: I'm observing inconsistent results in my experiments. Could this be related to the antagonist's stability?
A3: Yes, inconsistent results can be a sign of compound degradation. It is recommended to prepare fresh stock solutions for your experiments. For longer-term storage, it is best to aliquot and freeze stock solutions at -20°C. For instance, stock solutions of HC-067047 are reported to be stable for up to 6 months at -20°C. Always visually inspect solutions for any signs of precipitation before use.
Q4: How does a TRPV4 antagonist work?
A4: TRPV4 (Transient Receptor Potential Vanilloid 4) is an ion channel that, when activated, allows calcium ions to enter cells, which triggers various cellular responses. TRPV4 antagonists are molecules that block the activity of these channels, preventing calcium influx and the subsequent downstream signaling pathways. This can help to reduce conditions associated with overactive TRPV4 channels, such as inflammation and pain.
Troubleshooting Guide: Solubility and Stability Issues
This guide provides a systematic approach to addressing common solubility and stability problems encountered with TRPV4 antagonists.
Data Presentation: Solubility of Common TRPV4 Antagonists
| Compound Name | Synonym | Molecular Weight | Solubility | CAS Number |
| HC-067047 | TRPV4 Antagonist II | 471.51 g/mol | DMSO: 50 mg/mL | 883031-03-6 |
| RN-1734 | TRPV4 Antagonist I | 353.31 g/mol | DMSO: 50 mg/mL | 946387-07-1 |
Experimental Protocols
This protocol outlines a standard method for determining the equilibrium solubility of a TRPV4 antagonist in a specific solvent.
-
Preparation of a Saturated Solution: Add an excess amount of the solid antagonist to a known volume of the chosen solvent in a sealed glass vial.
-
Equilibration: Agitate the vial at a constant temperature for 24-72 hours to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution by centrifugation, followed by filtration through a chemically inert filter (e.g., PTFE).
-
Quantification: Determine the concentration of the antagonist in the clear filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
-
Data Reporting: Report the solubility in units of mg/mL or mol/L at the specified temperature.
This protocol provides a method to assess the stability of a TRPV4 antagonist in a stock solution over time.
-
Stock Solution Preparation: Prepare a concentrated stock solution of the antagonist in a suitable organic solvent (e.g., DMSO).
-
Initial Analysis: Immediately after preparation, analyze an aliquot of the stock solution by HPLC to determine the initial concentration and purity.
-
Storage: Store the remaining stock solution under desired conditions (e.g., -20°C, 4°C, room temperature).
-
Time-Point Analysis: At regular intervals (e.g., 1, 2, 4, 8, and 24 weeks), thaw an aliquot (if frozen) and re-analyze by HPLC.
-
Data Comparison: Compare the concentration and purity at each time point to the initial values to determine the extent of degradation.
Visualizations
Caption: Troubleshooting workflow for addressing compound insolubility.
Caption: Simplified TRPV4 signaling and antagonist action.
References
"TRPV4 antagonist 4" off-target effects and how to control for them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using TRPV4 antagonists. The focus is on identifying and controlling for potential off-target effects to ensure data integrity and accurate interpretation of experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the known off-target effects of commonly used TRPV4 antagonists?
A1: While many TRPV4 antagonists are designed for high selectivity, some have documented off-target activities that are crucial to consider during experimental design. For instance, GSK2193874, a potent TRPV4 blocker, has been observed to have off-target effects on cardiovascular systems, including inhibition of the L-type calcium channel and QTc prolongation, which may be linked to hERG inhibition.[1] Another analogue of GSK2193874 has shown an off-target effect on the voltage-gated Ca2+ channel CACNA1C.[2] While considered highly selective, even compounds like GSK2193874 have been assayed against over 200 other proteins, and the potential for unknown off-target effects remains.[3] It is essential to consult the manufacturer's documentation and relevant literature for the specific antagonist you are using.
Q2: How can I determine if my experimental observations are due to off-target effects of the TRPV4 antagonist?
A2: Several experimental controls can help you distinguish between on-target and off-target effects. A primary method is to use a structurally unrelated antagonist that targets TRPV4 through a different binding mechanism.[4] If both compounds produce the same result, it is more likely an on-target effect. Additionally, performing experiments in TRPV4 knockout (TRPV4-/-) cells or animals is a robust method for validation.[5] If the antagonist still produces the effect in the absence of its intended target, the effect is unequivocally off-target.
Q3: What is the importance of using the correct concentration of a TRPV4 antagonist?
A3: The concentration of the antagonist is a critical factor, as off-target effects are often concentration-dependent. An antagonist may be highly selective at its half-maximal inhibitory concentration (IC50), but at higher concentrations, it may begin to interact with lower-affinity off-target molecules. It is recommended to perform a dose-response curve to determine the lowest effective concentration that elicits the desired on-target effect. Using excessively high concentrations can lead to misleading results due to off-target pharmacology.
Q4: Are there any general considerations for designing experiments with TRPV4 antagonists?
A4: Yes, several best practices can help minimize the risk of misinterpreting your data. Always include a vehicle control (the solvent the antagonist is dissolved in, e.g., DMSO) to account for any effects of the solvent itself. When possible, confirm your findings with a non-pharmacological approach, such as siRNA or CRISPR-Cas9 mediated knockdown or knockout of TRPV4. This provides an orthogonal method to validate the role of TRPV4 in your experimental system.
Troubleshooting Guides
Issue 1: Inconsistent results across experimental replicates.
-
Potential Cause: High variability can arise from several factors, including the cell state. Off-target effects can be dependent on the passage number, confluency, and cell cycle stage.
-
Troubleshooting Steps:
-
Standardize Cell Culture: Ensure that cells are at a consistent passage number, confluency, and stage of the cell cycle for all experiments.
-
Re-evaluate Antagonist Concentration: Use the lowest effective concentration of your antagonist that demonstrates on-target activity to minimize the engagement of lower-affinity off-targets.
-
Check Compound Stability: Ensure the antagonist is properly stored and has not degraded. Prepare fresh stock solutions regularly.
-
Issue 2: Observed modulation of an unintended signaling pathway.
-
Potential Cause: The antagonist may be interacting with an off-target protein within that unexpected pathway. Many kinase inhibitors, for example, can have off-target effects on other kinases.
-
Troubleshooting Steps:
-
Conduct a Selectivity Profile: If available, review broad-panel screening data (e.g., a kinase selectivity panel) for your antagonist to identify potential off-target interactions.
-
Use a Structurally Unrelated Inhibitor: Test an inhibitor with a different chemical scaffold that also targets TRPV4. If this second inhibitor does not affect the unintended pathway, it suggests the initial observation was due to an off-target effect.
-
Target Knockdown/Knockout: Use siRNA or CRISPR/Cas9 to reduce or eliminate TRPV4 expression. If the unintended signaling pathway is still affected by the antagonist in these cells, it confirms an off-target effect.
-
Quantitative Data Summary
The following tables summarize the inhibitory concentrations and known off-target effects of two commonly used TRPV4 antagonists.
Table 1: Inhibitory Concentrations (IC50) of Common TRPV4 Antagonists
| Antagonist | Species | IC50 | Reference |
| GSK2193874 | Not Specified | Not Specified | |
| HC-067047 | Human | 48 nM | |
| Rat | 133 nM | ||
| Mouse | 17 nM |
Table 2: Documented Off-Target Effects of Selected TRPV4 Antagonists
| Antagonist | Off-Target | Effect | Reference |
| GSK2193874 Analogue | L-type calcium channel | Inhibition | |
| GSK2193874 Analogue | CACNA1C | Inhibition (IC30 of 10.5 µM) | |
| GSK2193874 | hERG | Inhibition (IC50 = 1.2 µM) |
Experimental Protocols & Visualizations
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the TRPV4 signaling pathway and a recommended experimental workflow for validating antagonist specificity.
Caption: Simplified TRPV4 signaling pathway.
Caption: Logic workflow for validating TRPV4 antagonist effects.
Detailed Methodology: Validating Antagonist Specificity using TRPV4 Knockout Cells
Objective: To determine if the observed effect of a TRPV4 antagonist is on-target.
Materials:
-
Wild-type (WT) cells expressing TRPV4.
-
TRPV4 knockout (TRPV4-/-) cells of the same background.
-
TRPV4 antagonist of interest.
-
Vehicle control (e.g., DMSO).
-
Appropriate assay reagents to measure the biological response.
Protocol:
-
Cell Culture: Culture both WT and TRPV4-/- cells under identical conditions to a consistent confluency.
-
Treatment: Treat both cell lines with the TRPV4 antagonist at the desired concentration. Also, include a vehicle control group for both cell lines.
-
Incubation: Incubate the cells for the predetermined experimental duration.
-
Assay: Perform the relevant biological assay to measure the outcome of interest (e.g., cell viability, gene expression, protein phosphorylation).
-
Data Analysis: Compare the response to the antagonist in the WT cells versus the TRPV4-/- cells.
Interpretation of Results:
-
On-Target Effect: The antagonist elicits a response in the WT cells but has no effect in the TRPV4-/- cells.
-
Off-Target Effect: The antagonist produces a similar response in both the WT and TRPV4-/- cells, indicating the effect is independent of TRPV4.
References
Technical Support Center: Optimizing TRPV4 Antagonist Concentration for Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TRPV4 antagonists in cell culture experiments. The following information, presented in a question-and-answer format, addresses common issues and provides detailed protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for TRPV4 antagonists?
A1: TRPV4 (Transient Receptor Potential Vanilloid 4) is a non-selective cation channel that, when activated, allows the influx of calcium ions (Ca²⁺) into the cell.[1] This influx triggers a cascade of downstream signaling events.[1] TRPV4 antagonists are molecules designed to specifically bind to the TRPV4 channel, thereby blocking the entry of calcium and inhibiting these subsequent signaling pathways.[1] This can be useful in studying physiological processes where TRPV4 is implicated, such as inflammation, pain, and mechanotransduction.[1][2]
Q2: How do I choose the right TRPV4 antagonist for my experiment?
A2: The choice of antagonist depends on several factors, including the specific research question, the cell type being used, and the required potency and selectivity. Several commonly used TRPV4 antagonists include HC-067047, GSK2193874, and RN-1734. It is crucial to review the literature for studies using similar cell types or addressing similar biological questions to inform your decision. Considering the IC50 values for the species you are working with is also critical for selecting the most potent compound for your model system.
Q3: What is a typical starting concentration for a TRPV4 antagonist in a cell culture experiment?
A3: A common starting point for many in vitro experiments is a concentration of 1 µM. However, the optimal concentration is highly dependent on the specific antagonist, the cell line, and the desired effect. It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific experimental conditions. For instance, in studies with HEI-OC1 cells, HC-067047 has been used at 1 µM for 24-48 hours to observe effects on mRNA expression, protein levels, cell proliferation, and apoptosis.
Q4: How can I assess the effectiveness of the TRPV4 antagonist in my cell culture system?
A4: The most direct way to measure the effectiveness of a TRPV4 antagonist is to perform a calcium influx assay. This can be done by pre-treating your cells with the antagonist and then stimulating them with a known TRPV4 agonist, such as GSK1016790A. A successful antagonism will result in a significant reduction of the agonist-induced calcium influx. Other methods include downstream assays such as Western blotting to assess the phosphorylation of signaling proteins known to be activated by TRPV4, or functional assays relevant to your research question (e.g., cytokine release, cell migration).
Q5: What are the potential off-target effects of TRPV4 antagonists?
A5: While many TRPV4 antagonists are designed to be selective, off-target effects can occur, especially at higher concentrations. It is important to consult the manufacturer's data sheet and relevant literature for the selectivity profile of the specific antagonist you are using. For example, HC-067047 has been shown to be selective for TRPV4 over other TRP channels like TRPV1, TRPV2, TRPV3, and TRPM8. To mitigate off-target effects, it is crucial to use the lowest effective concentration determined from a dose-response experiment and include appropriate controls in your experimental design.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of the antagonist | - Suboptimal antagonist concentration: The concentration may be too low to effectively block TRPV4 channels in your specific cell type. - Poor compound solubility: The antagonist may not be fully dissolved in the culture medium. - Low TRPV4 expression: The cell line you are using may have low or no expression of TRPV4. - Incorrect experimental conditions: The incubation time with the antagonist may be too short. | - Perform a dose-response curve to determine the optimal concentration. - Ensure the antagonist is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting in culture medium. Check the final solvent concentration to ensure it is not toxic to the cells. - Verify TRPV4 expression in your cell line using qPCR or Western blotting. - Optimize the pre-incubation time with the antagonist. A common starting point is 30 minutes to 1 hour. |
| High cell toxicity or death | - Antagonist concentration is too high: Many compounds can become toxic at high concentrations. - Solvent toxicity: The concentration of the solvent (e.g., DMSO) used to dissolve the antagonist may be too high. - Off-target effects: The antagonist may be affecting other essential cellular pathways. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the toxic concentration range for your cell line. - Ensure the final solvent concentration in the culture medium is at a non-toxic level (typically ≤ 0.1% for DMSO). Include a vehicle control (medium with solvent only) in your experiments. - Use a lower concentration of the antagonist or consider trying a different, more selective TRPV4 antagonist. |
| Inconsistent or variable results | - Inconsistent cell seeding density: Variations in cell number can lead to variability in the response. - Inconsistent antagonist preparation: Errors in diluting the antagonist stock can lead to different final concentrations. - Variability in agonist stimulation: Inconsistent application of the TRPV4 agonist can lead to variable responses. | - Ensure a consistent cell seeding density across all wells and experiments. - Prepare fresh dilutions of the antagonist from a validated stock solution for each experiment. - Use a calibrated pipette and consistent technique when adding the agonist. |
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used TRPV4 antagonists to aid in experimental design.
Table 1: IC50 Values of Common TRPV4 Antagonists
| Antagonist | Human TRPV4 (hTRPV4) | Rat TRPV4 (rTRPV4) | Mouse TRPV4 (mTRPV4) | Reference(s) |
| HC-067047 | 48 nM | 133 nM | 17 nM | |
| GSK2193874 | 40 nM | 2 nM | Not Reported | |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM |
Table 2: Example Concentrations Used in Cell Culture Experiments
| Antagonist | Cell Line | Concentration | Incubation Time | Observed Effect | Reference(s) |
| HC-067047 | HEI-OC1 | 1 µM | 24-48 hours | Decreased mRNA/protein expression, inhibited proliferation, promoted apoptosis | |
| HC-067047 | HEK293 expressing hTRPV4 | 50 nM | Not Specified | Inhibition of agonist-induced currents | |
| GSK2193874 | A549 | 1, 5 µM | 30 min pre-incubation | Suppression of γ-irradiation-induced cell migration and actin remodeling | |
| RN-1734 | A549 | 10, 20 µM | 30 min pre-incubation | Suppression of γ-irradiation-induced cell migration and actin remodeling | |
| RN-1734 | Microglial cells | 10 µM | 24 hours | Inhibition of LPS-induced inflammatory responses |
Experimental Protocols
1. Calcium Influx Assay
This protocol describes how to measure changes in intracellular calcium concentration in response to a TRPV4 agonist, with and without a TRPV4 antagonist.
Materials:
-
Cells expressing TRPV4
-
TRPV4 antagonist (e.g., HC-067047)
-
TRPV4 agonist (e.g., GSK1016790A)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
96-well black, clear-bottom plates
-
Fluorescence plate reader with kinetic reading capabilities
Procedure:
-
Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at an appropriate density to achieve a confluent monolayer on the day of the experiment.
-
Dye Loading:
-
Prepare a loading buffer containing the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) and Pluronic F-127 (e.g., 0.02%) in HBSS.
-
Remove the culture medium from the cells and wash once with HBSS.
-
Add 100 µL of the loading buffer to each well and incubate for 30-60 minutes at 37°C in the dark.
-
-
Antagonist Pre-incubation:
-
Wash the cells twice with HBSS to remove excess dye.
-
Add 100 µL of HBSS containing the desired concentration of the TRPV4 antagonist (or vehicle control) to the appropriate wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Measurement:
-
Place the plate in a fluorescence plate reader set to the appropriate excitation and emission wavelengths for the chosen dye.
-
Establish a baseline fluorescence reading for 1-2 minutes.
-
Add the TRPV4 agonist (e.g., GSK1016790A) to the wells at the desired final concentration and continue to record the fluorescence signal for at least 5-10 minutes.
-
-
Data Analysis:
-
Normalize the fluorescence data to the baseline reading (F/F0).
-
Calculate the peak response or the area under the curve for each well.
-
Compare the responses in the antagonist-treated wells to the vehicle-treated wells to determine the percentage of inhibition.
-
2. Western Blotting for Signaling Pathway Analysis
This protocol outlines the steps to analyze the effect of a TRPV4 antagonist on the phosphorylation of downstream signaling proteins.
Materials:
-
Cells expressing TRPV4
-
TRPV4 antagonist (e.g., GSK2193874)
-
TRPV4 agonist (e.g., GSK1016790A)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with the TRPV4 antagonist or vehicle control for the desired time (e.g., 30 minutes).
-
Stimulate the cells with the TRPV4 agonist for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with lysis buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the phosphorylated protein to the total protein and then to a loading control (e.g., β-actin).
-
Compare the levels of protein phosphorylation in antagonist-treated cells to vehicle-treated cells.
-
3. MTT Assay for Cell Viability
This protocol is used to assess the potential cytotoxicity of a TRPV4 antagonist.
Materials:
-
Cells of interest
-
TRPV4 antagonist (e.g., RN-1734)
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Compound Treatment:
-
Prepare serial dilutions of the TRPV4 antagonist in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the antagonist (and a vehicle control).
-
Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
-
Solubilization and Measurement:
-
Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for a further 2-4 hours at room temperature in the dark.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the cell viability against the antagonist concentration to determine the IC50 value for cytotoxicity.
-
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating key signaling pathways activated by TRPV4 and a typical experimental workflow for testing a TRPV4 antagonist.
Caption: TRPV4 Signaling Pathway and Point of Antagonist Intervention.
Caption: General Experimental Workflow for TRPV4 Antagonist Studies.
References
Technical Support Center: TRPV4 Antagonist 4 Patch Clamp Recordings
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing "TRPV4 antagonist 4" in patch clamp experiments. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during their electrophysiological recordings.
Troubleshooting Guide
This guide addresses common problems encountered during patch clamp recordings of TRPV4 channels when applying "this compound".
| Problem | Possible Cause | Suggested Solution |
| No discernible antagonist effect | 1. Incorrect antagonist concentration: The concentration of "this compound" may be too low to effectively block the channel. 2. Antagonist degradation: The antagonist may have degraded due to improper storage or handling. 3. Cell type variability: The expression level or sensitivity of TRPV4 channels can vary between cell types. 4. Voltage-dependence of block: The blocking effect of the antagonist may be voltage-dependent. | 1. Optimize concentration: Perform a dose-response curve to determine the optimal inhibitory concentration (IC50) for your specific cell type. 2. Ensure antagonist integrity: Prepare fresh antagonist solutions for each experiment and store stock solutions according to the manufacturer's instructions. 3. Confirm TRPV4 expression: Verify TRPV4 expression in your cells of interest using techniques like qPCR or Western blotting. 4. Vary holding potential: Test the antagonist's effect at different holding potentials to assess for voltage-dependent block. |
| Unstable baseline recording after antagonist application | 1. Solvent effects: The solvent used to dissolve the antagonist (e.g., DMSO) may be affecting the cell membrane or other channels. 2. Off-target effects: At higher concentrations, the antagonist may have off-target effects on other ion channels. | 1. Perform vehicle control: Apply the solvent alone at the same concentration used for the antagonist to assess its effect on the baseline. 2. Lower antagonist concentration: Use the lowest effective concentration of the antagonist to minimize potential off-target effects. |
| Rapid current desensitization upon agonist application | 1. Calcium-dependent desensitization: TRPV4 channels are known to undergo rapid desensitization in the presence of extracellular calcium.[1] This can mask the effect of the antagonist. | 1. Use calcium-free extracellular solution: Initially, to characterize the antagonist's effect, consider using a calcium-free external solution to minimize desensitization.[1] Note that achieving a stable whole-cell configuration in a calcium-free solution can be challenging.[1] 2. Replace calcium with barium: Barium can permeate TRPV4 channels and may induce less desensitization compared to calcium.[1] |
| Difficulty achieving high-resistance seals (GΩ seal) | 1. Poor cell health: Cells may not be healthy enough for patch clamping. 2. Issues with patch pipette: The pipette tip may be dirty or have an inappropriate size or shape. | 1. Optimize cell culture conditions: Ensure cells are in their logarithmic growth phase and not over-confluent. 2. Use freshly pulled pipettes: Pull new pipettes for each recording and ensure the tip is clean. Optimize the pipette tip resistance for your specific cell type. |
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for a TRPV4 antagonist?
A1: TRPV4 antagonists are designed to inhibit the activity of TRPV4 channels.[2] They typically work by binding to specific sites on the channel, which either prevents the channel from opening in response to stimuli or stabilizes its closed state. This blockage prevents the influx of cations, primarily calcium, into the cell, thereby inhibiting the downstream signaling pathways associated with TRPV4 activation.
Q2: What are some known selective TRPV4 antagonists that can be used as controls or for comparison?
A2: Several selective TRPV4 antagonists have been identified, including HC-067047, RN-1734, and RN-9893. GSK2193874 is another selective antagonist of TRPV4. These compounds can be valuable tools for confirming that the observed effects are indeed mediated by TRPV4 channels.
Q3: What are the typical whole-cell patch clamp parameters for recording TRPV4 currents?
A3: The specific parameters can vary depending on the cell type and experimental goals. However, here are some general guidelines based on published studies:
-
Holding Potential: Typically held between -60 mV and -70 mV.
-
Voltage Ramps/Steps: Voltage ramps from -100 mV to +100 mV are often used to determine the current-voltage (I-V) relationship. Voltage steps can also be applied to study channel kinetics.
-
Data Acquisition: Currents are typically filtered at 1-2 kHz and sampled at 5-10 kHz.
Q4: How can I confirm that the currents I am recording are indeed from TRPV4 channels?
A4: To confirm the identity of the recorded currents, you can use a combination of approaches:
-
Pharmacological validation: Apply a known TRPV4 agonist (e.g., GSK1016790A or 4α-PDD) to elicit a current, and then test the ability of a selective TRPV4 antagonist (like HC-067047) to block this current.
-
Genetic knockdown/knockout: If possible, use cells with reduced or eliminated TRPV4 expression (e.g., via siRNA or from a knockout animal model) and verify the absence of the specific current.
-
Biophysical properties: Characterize the biophysical properties of the recorded currents, such as their ion permeability and I-V relationship, and compare them to the known properties of TRPV4 channels. TRPV4 is a non-selective cation channel with a higher permeability to Ca2+.
Experimental Protocols
Whole-Cell Patch Clamp Recording of TRPV4 Currents
This protocol provides a general framework for recording TRPV4 currents in a cultured cell line.
1. Cell Preparation:
- Plate cells on glass coverslips 24-48 hours before the experiment.
- Ensure cells are at a low density to allow for easy access with the patch pipette.
2. Solutions:
- Extracellular Solution (ECS) (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose. Adjust pH to 7.4 with NaOH.
- Calcium-Free ECS (in mM): 140 NaCl, 5 KCl, 1 MgCl2, 10 HEPES, 10 glucose, 1 EGTA. Adjust pH to 7.4 with NaOH.
- Intracellular Solution (Pipette Solution) (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP, 0.3 Na-GTP. Adjust pH to 7.2 with KOH.
3. Recording Procedure:
- Place the coverslip with cells in a recording chamber on the stage of an inverted microscope.
- Continuously perfuse the cells with ECS at a rate of 1-2 mL/min.
- Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with intracellular solution.
- Approach a single, healthy-looking cell with the patch pipette and apply gentle positive pressure.
- Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
- Apply a brief pulse of negative pressure to rupture the cell membrane and achieve the whole-cell configuration.
- Set the holding potential to -60 mV.
- Record baseline currents.
- Apply a TRPV4 agonist (e.g., 100 nM GSK1016790A) to activate the channel.
- Once a stable agonist-induced current is achieved, co-apply "this compound" at the desired concentration.
- Record the inhibition of the current by the antagonist.
- Perform a washout with the agonist-containing solution to observe any recovery.
Data Presentation
| Parameter | Agonist (GSK1016790A) | Antagonist (HC-067047) | Reference |
| Concentration Range | 10 nM - 1 µM | 100 nM - 10 µM | |
| Typical Current Density | Varies by cell type | - | |
| Voltage Protocol | Ramps (-100 to +100 mV) or Steps | Ramps or Steps | |
| Expected Effect | Inward current at negative potentials | Inhibition of agonist-induced current |
Visualizations
Signaling Pathway of TRPV4 Activation and Antagonism
Caption: TRPV4 channel activation by various stimuli leads to calcium influx and downstream signaling, which is inhibited by "this compound".
Experimental Workflow for Patch Clamp Analysis
References
Technical Support Center: In Vivo Delivery of TRPV4 Antagonists
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the potent and selective TRPV4 antagonist, GSK2193874 (referred to as TRPV4 antagonist 4), in in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is GSK2193874 and why is it used in in vivo experiments?
A1: GSK2193874 is a potent, selective, and orally active antagonist of the Transient Receptor Potential Vanilloid 4 (TRPV4) channel.[1][2][3] It is utilized in in vivo studies to investigate the physiological and pathophysiological roles of TRPV4.[1][4] Its high selectivity for TRPV4 over other TRP channels (TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8) makes it an excellent tool for target validation.
Q2: What are the primary in vivo applications of GSK2193874?
A2: GSK2193874 has been instrumental in studying conditions where TRPV4 activity is implicated. A primary application is in models of pulmonary edema associated with heart failure, where it has been shown to prevent and reverse fluid buildup in the lungs. It is also used to investigate the role of TRPV4 in pain, inflammation, and cardiovascular regulation.
Q3: Is GSK2193874 effective across different species?
A3: Yes, GSK2193874 demonstrates cross-species potency. It has shown activity on both human and rat TRPV4 channels, making it a versatile tool for preclinical research.
Troubleshooting Guide
Q4: I am observing unexpected cardiovascular effects in my animal model. Could this be an off-target effect of GSK2193874?
A4: While earlier compounds in its development series showed off-target cardiovascular liabilities, GSK2193874 was specifically optimized to address this issue. Studies in rats have shown no significant effects on blood pressure or heart rate at doses up to 30 mg/kg. However, if you observe cardiovascular changes, consider the following:
-
Vehicle Effects: Ensure your vehicle control group shows no cardiovascular effects, as solvents like DMSO can have biological activity.
-
Animal Model: The underlying condition of your animal model (e.g., a specific heart failure model) may have a complex interaction with TRPV4 blockade.
-
Dose: While tested up to 30 mg/kg, re-evaluate if a lower dose can achieve the desired target engagement without confounding effects in your specific model.
Q5: My compound is precipitating out of solution during preparation or administration. How can I improve its solubility for in vivo delivery?
A5: GSK2193874 is a lipid-soluble molecule. Proper formulation is critical for in vivo use. If you are experiencing precipitation, consider the following formulation strategies:
-
Multi-component Solvent System: A common method involves a step-wise dissolution. For example, dissolve the compound first in a small amount of an organic solvent like DMSO, then add a solubilizing agent such as PEG300 or Tween 80 before finally adding an aqueous solution like saline or ddH2O. Ensure the solution is clear after each addition.
-
Oil-based Formulation: For oral administration, a corn oil-based formulation can be effective. Dissolve the compound in DMSO first and then mix with corn oil.
-
Sonication/Heating: Gentle warming or sonication can aid dissolution, but be cautious about compound stability at higher temperatures.
Q6: I am not observing the expected therapeutic effect. What are potential reasons for a lack of efficacy?
A6: If GSK2193874 is not producing the expected outcome, several factors could be at play:
-
Inadequate Dosing: The required dose can vary significantly between different animal models and disease states. Consult the literature for dose-ranging studies in similar models. Doses in rat models of pulmonary edema have ranged from 3 to 10 mg/kg (IV) and up to 30 mg/kg for other studies.
-
Pharmacokinetics: The route of administration and the timing of your measurements relative to drug administration are critical. GSK2193874 has different pharmacokinetic profiles in rats versus dogs (see Table 2). Ensure your experimental endpoint falls within a time window of adequate drug exposure.
-
Target Engagement: Confirm that TRPV4 is expressed and plays a significant role in the specific tissue and pathology you are studying. The antagonist will only be effective if the channel is a key part of the disease mechanism.
-
Compound Stability: Ensure the compound has been stored correctly (typically at -20°C as a powder) and that the formulation is prepared freshly for each experiment to avoid degradation.
Quantitative Data Summary
Table 1: In Vitro Potency of GSK2193874
| Target | IC50 Value | Assay Condition |
|---|---|---|
| Rat TRPV4 (rTRPV4) | 2 nM | Inhibition of agonist-induced calcium influx in HEK293 cells. |
| Human TRPV4 (hTRPV4) | 40 nM | Inhibition of agonist-induced calcium influx in HEK293 cells. |
| Other TRP Channels (V1, A1, C3, C6, M8) | > 25 µM | Selectivity profiling. |
Table 2: Pharmacokinetic Properties of GSK2193874
| Species | Administration | Clearance (CL) | Half-life (t1/2) | Oral Bioavailability (%F) |
|---|---|---|---|---|
| Rat | Intravenous (IV) | 7.3 mL/min/kg | 10 hours | 31% |
| Oral (PO) | ||||
| Dog | Intravenous (IV) | 6.9 mL/min/kg | 31 hours | 53% |
| Oral (PO) |
[Data sourced from references 3, 11, 15]
Experimental Protocols & Methodologies
Protocol 1: Preparation of GSK2193874 for Intraperitoneal (IP) Injection in Mice
This protocol is adapted from a study investigating thermoregulation in mice.
-
Stock Solution Preparation: Prepare a 20 mg/mL stock solution of GSK2193874 in 100% DMSO.
-
Dilution for Injection: On the day of the experiment, dilute the stock solution 1:100 in sterile saline to a final concentration of 0.2 mg/mL. The final vehicle concentration will be 1% DMSO in saline.
-
Dose Calculation: The administered dose in the cited study was 300 µg/kg (0.3 mg/kg). Calculate the required injection volume based on the animal's body weight. For a 25g mouse, the volume would be approximately 37.5 µL.
-
Administration: Administer the solution via intraperitoneal (IP) injection. Always include a vehicle-only control group (1% DMSO in saline).
Protocol 2: Preparation of GSK2193874 for Intravenous (IV) Administration in Rats
This protocol is based on methodologies for studying TRPV4-mediated pulmonary edema.
-
Vehicle Preparation: Prepare a vehicle solution. A common vehicle consists of DMSO, PEG300, and Tween 80 in an aqueous buffer. A suggested formulation is to prepare a solution where the final concentration of these excipients is low and well-tolerated. For example, a vehicle could be 10% DMSO, 40% PEG300, and 50% sterile water.
-
Compound Solubilization: Weigh the required amount of GSK2193874 and dissolve it in the vehicle to achieve the desired final concentration (e.g., for a 10 mg/kg dose).
-
Administration: In the cited study, rats were pretreated with the antagonist 30 minutes prior to inducing pulmonary edema. Administer the calculated volume slowly via an appropriate intravenous route, such as the tail vein.
-
Control Group: Administer the vehicle solution to a control group of animals following the same volume and time course.
Visualizations: Signaling Pathways and Workflows
Caption: TRPV4 signaling pathway showing activators, inhibition by GSK2193874, and downstream effects.
References
- 1. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of GSK2193874: An Orally Active, Potent, and Selective Blocker of Transient Receptor Potential Vanilloid 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Preventing Cytotoxicity of TRPV4 Antagonists in Primary Cells
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the cytotoxic effects of TRPV4 antagonists, with a focus on representative compounds HC-067047 and GSK2798745, in your primary cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cell death in our primary cell cultures after treatment with a TRPV4 antagonist. What are the initial steps to troubleshoot this issue?
A1: High cytotoxicity in primary cells is a common challenge. Begin with a systematic approach to rule out common experimental variables before attributing the toxicity solely to the TRPV4 antagonist.
-
Confirm Compound Purity and Identity: Ensure the purity of your antagonist stock. Impurities from synthesis can contribute to unexpected cytotoxicity.
-
Vehicle Control: Always include a vehicle control (e.g., DMSO) at the same final concentration used for the antagonist to ensure the solvent is not the source of toxicity.
-
Optimize Concentration and Exposure Time: The most direct way to mitigate cytotoxicity is to perform a dose-response experiment to determine the half-maximal cytotoxic concentration (CC50). Testing a wide range of concentrations and varying the exposure time can help identify a therapeutic window where the desired biological effect is achieved with minimal cell death.
-
Cell Health and Density: Ensure your primary cells are healthy and at an optimal density before treatment. Over-confluent or stressed cells are more susceptible to chemical insults.
Q2: How can we reduce the cytotoxic effects of the TRPV4 antagonist without compromising its inhibitory activity on the TRPV4 channel?
A2: If cytotoxicity is observed even at concentrations required for TRPV4 inhibition, several strategies can be employed:
-
Reduce Exposure Duration: Shorter incubation times may be sufficient to achieve TRPV4 antagonism while minimizing off-target or cytotoxic effects.
-
Serum Concentration: The presence of serum proteins can sometimes bind to small molecules, reducing their free concentration and thus their toxicity. Experiment with varying serum concentrations in your culture medium.
-
Co-treatment with Cytoprotective Agents: Depending on the suspected mechanism of toxicity, co-incubation with antioxidants like N-acetylcysteine (NAC) if oxidative stress is suspected, or pan-caspase inhibitors like Z-VAD-FMK if apoptosis is confirmed, may rescue cells.
Q3: What are the potential mechanisms behind TRPV4 antagonist-induced cytotoxicity?
A3: While TRPV4 antagonists are designed to be selective, cytotoxicity can arise from several mechanisms:
-
On-Target Effects: Sustained inhibition of TRPV4 can disrupt normal cellular processes that rely on basal TRPV4 activity, such as calcium homeostasis, potentially leading to apoptosis.
-
Off-Target Effects: The antagonist may interact with other cellular targets, such as kinases or other ion channels, leading to unintended and toxic consequences.
-
Mitochondrial Dysfunction: Some small molecules can interfere with mitochondrial function, leading to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the initiation of the apoptotic cascade. There is evidence that TRPV4 itself can localize to mitochondria and regulate their function, suggesting that its inhibition could have direct mitochondrial consequences.[1][2][3][4]
Q4: Is the observed cytotoxicity cell-type specific?
A4: Yes, the cytotoxic effects of TRPV4 antagonists can be highly cell-type specific. For instance, HC-067047 has been shown to inhibit proliferation and promote apoptosis in HEI-OC1 cells at 1 µM after 48 hours, while having no obvious cytotoxic effects on H9C2 cardiomyocytes under normoxic conditions. Therefore, it is crucial to determine the optimal, non-toxic concentration range for each specific primary cell type you are working with.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Guide 1: High Levels of Apoptosis Observed
Issue: Annexin V/PI staining reveals a significant increase in apoptotic cells following treatment with a TRPV4 antagonist.
| Possible Cause | Suggested Solution |
| Sustained disruption of calcium homeostasis | - Perform a time-course experiment to determine the earliest onset of apoptosis. - Consider using a lower concentration of the antagonist or a shorter exposure time. - Measure intracellular calcium levels to confirm if the antagonist is causing a sustained decrease below basal levels. |
| Induction of mitochondrial-mediated apoptosis | - Assess mitochondrial membrane potential using dyes like JC-1 or TMRE. - Measure the production of reactive oxygen species (ROS). - Consider co-treatment with mitochondrial protective agents or antioxidants. |
| Activation of caspase cascade | - Confirm caspase activation using a pan-caspase inhibitor (e.g., Z-VAD-FMK) to see if it rescues the apoptotic phenotype. - Perform western blotting for cleaved caspases (e.g., Caspase-3, Caspase-9). |
Guide 2: Reduced Cell Viability in MTT or LDH Assays
Issue: A significant decrease in cell viability is detected using metabolic (MTT) or membrane integrity (LDH) assays.
| Possible Cause | Suggested Solution |
| Inhibition of cell proliferation (cytostatic effect) | - Perform a cell cycle analysis to determine if the antagonist is causing cell cycle arrest at a specific phase. - Conduct a proliferation assay (e.g., BrdU or Ki67 staining) to distinguish between a cytostatic and cytotoxic effect. |
| Necrotic cell death | - Differentiate from apoptosis using Annexin V/PI staining (necrotic cells are Annexin V negative/PI positive in early stages). - High LDH release is a strong indicator of necrosis. - Optimize antagonist concentration to minimize necrotic effects, which can trigger inflammation in co-culture models. |
| Off-target effects on metabolic enzymes | - If possible, consult off-target screening data for the specific antagonist. - Consider using a structurally different TRPV4 antagonist to see if the effect is consistent, which would suggest an on-target effect. |
Quantitative Data on TRPV4 Antagonists
The following tables summarize available data on the potency and observed cytotoxic effects of HC-067047 and GSK2798745. Note that comprehensive cytotoxic concentration (CC50) data across a wide range of primary cells is limited in the public domain.
Table 1: Potency (IC50) of Select TRPV4 Antagonists
| Compound | Target | Species | IC50 (nM) | Reference |
| HC-067047 | TRPV4 | Human | 48 | |
| TRPV4 | Rat | 133 | ||
| TRPV4 | Mouse | 17 | ||
| GSK2798745 | TRPV4 | Human | 1.8 | |
| TRPV4 | Rat | 1.6 |
Table 2: Reported Cytotoxic Effects of HC-067047
| Cell Type | Concentration | Exposure Time | Observed Effect | Reference |
| HEI-OC1 | 1 µM | 48 hours | Inhibited cell proliferation, promoted apoptosis | |
| H9C2 Cardiomyocytes | Not specified | Not specified | No obvious cytotoxic effects under normoxic conditions |
Note: For GSK2798745, a clinical study in healthy volunteers and patients with stable heart failure showed the compound was well-tolerated, suggesting a favorable safety profile in humans.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using the MTT Assay
This protocol provides a general framework for assessing cell viability based on mitochondrial activity.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of the TRPV4 antagonist in complete culture medium. Include vehicle controls (medium with the same final concentration of the solvent, e.g., DMSO) and untreated controls. Replace the old medium with the medium containing the antagonist or controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Assessing Apoptosis and Necrosis using Annexin V/PI Staining
This protocol allows for the differentiation of viable, apoptotic, and necrotic cells by flow cytometry.
-
Cell Preparation: Treat cells with the TRPV4 antagonist for the desired time. Harvest both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer.
-
Staining: Add Annexin V conjugated to a fluorophore (e.g., FITC, APC) and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (in some cases of primary necrosis).
-
Signaling Pathways and Experimental Workflows
Potential Mechanisms of TRPV4 Antagonist-Induced Cytotoxicity
Sustained inhibition of TRPV4 may lead to cytotoxicity through the disruption of calcium homeostasis and downstream signaling pathways. A potential mechanism involves the impact on mitochondrial function.
Caption: Potential pathways of TRPV4 antagonist-induced cytotoxicity.
Experimental Workflow for Investigating Cytotoxicity
A logical workflow is essential for efficiently identifying and mitigating cytotoxicity.
Caption: Workflow for troubleshooting antagonist-induced cytotoxicity.
Logical Decision Tree for Mitigation Strategy
This decision tree can guide you in selecting the appropriate strategy to reduce cytotoxicity.
Caption: Decision tree for selecting a cytotoxicity mitigation strategy.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Frontiers | TRPV4 regulates osteoblast differentiation and mitochondrial function that are relevant for channelopathy [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. TRPV4 regulates mitochondrial Ca2+-status and physiology in primary murine T cells based on their immunological state - PubMed [pubmed.ncbi.nlm.nih.gov]
"TRPV4 antagonist 4" batch-to-batch variability and quality control
This technical support center provides guidance for researchers, scientists, and drug development professionals using TRPV4 Antagonist 4. Below you will find frequently asked questions and troubleshooting guides to address common issues related to batch-to-batch variability and quality control.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a selective inhibitor of the Transient Receptor Potential Vanilloid 4 (TRPV4) ion channel.[1][2] When activated by stimuli such as heat, osmotic pressure, or mechanical forces, the TRPV4 channel allows the influx of calcium ions (Ca²⁺) into the cell.[1][3][4] This influx triggers various downstream signaling cascades. This compound blocks this channel, preventing Ca²⁺ entry and thereby modulating these signaling pathways. Its action involves binding to specific sites on the TRPV4 channel, which alters the channel's conformation and prevents it from opening.
Q2: What are the common causes of batch-to-batch variability with small molecule inhibitors like this compound?
Batch-to-batch variability in small molecule inhibitors can arise from several factors during synthesis and purification. These can include:
-
Purity Differences: The presence of impurities, such as starting materials, byproducts, or residual solvents, can vary between batches.
-
Polymorphism: The compound may exist in different crystalline forms (polymorphs) with varying solubility and stability.
-
Degradation: Improper storage or handling can lead to degradation of the compound.
-
Isomeric Composition: Differences in the ratio of stereoisomers can affect biological activity.
Q3: How should I properly store and handle this compound?
For optimal stability, it is recommended to store this compound as a solid at +2°C to +8°C and protect it from light. For creating stock solutions, dissolve the compound in a suitable organic solvent like DMSO. Once in solution, it is advisable to aliquot the stock and store it at -20°C. Stock solutions are typically stable for up to 6 months under these conditions. Avoid repeated freeze-thaw cycles.
Q4: What in-house quality control checks can I perform on a new batch of this compound?
It is highly recommended to perform in-house quality control on new batches. Key analytical techniques include:
-
High-Performance Liquid Chromatography (HPLC): To assess purity and identify potential contaminants.
-
Mass Spectrometry (MS): To confirm the molecular weight of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
-
In Vitro Functional Assay: To confirm the antagonist's potency (e.g., by measuring the inhibition of a TRPV4 agonist-induced calcium influx).
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected potency in functional assays.
If you observe that a new batch of this compound is showing reduced or no activity in your experiments, consider the following troubleshooting steps.
Troubleshooting Workflow for Low Antagonist Potency
Caption: Troubleshooting workflow for low antagonist activity.
Step-by-step Guide:
-
Confirm Agonist Activity: First, ensure that the agonist used to stimulate TRPV4 is working correctly. Without a strong agonist response, the inhibitory effect of the antagonist cannot be accurately measured.
-
Check Antagonist Stock Solution: Verify that the stock solution of this compound was prepared at the correct concentration and has been stored properly. Improper storage can lead to degradation. If in doubt, prepare a fresh stock solution.
-
Evaluate Cell Health and Receptor Expression: Ensure that the cells used in the assay are healthy and within a low passage number. High passage numbers can sometimes lead to altered receptor expression.
-
Perform Independent Quality Control: If the issue persists, it is crucial to perform independent QC on the new batch. Compare the results with the supplier's Certificate of Analysis and data from previous, well-performing batches.
-
Review Assay Protocol: Double-check all experimental parameters, such as incubation times and concentrations. For competitive antagonists, a pre-incubation step with the antagonist before adding the agonist is often necessary.
Issue 2: Unexpected or off-target effects observed in experiments.
If a new batch of this compound produces unexpected biological effects, it may be due to the presence of active impurities.
Decision Tree for Investigating Off-Target Effects
Caption: Decision tree for investigating unexpected effects.
Step-by-step Guide:
-
Assess Purity: Use HPLC to check the purity of the batch. Compare the chromatogram to previous batches. The presence of new or larger impurity peaks is a red flag.
-
Identify Impurities: If significant impurities are detected, use LC-MS to determine their molecular weights. This information can help in hypothesizing their structures. For a more definitive identification, techniques like high-resolution mass spectrometry or NMR may be necessary.
-
Test a Different Batch: If possible, obtain a different batch of the antagonist to see if the unexpected effects are reproducible.
-
Contact the Supplier: If you have evidence of impurities or significant batch-to-batch variability, contact the supplier and provide them with your analytical data.
Data Presentation: Batch-to-Batch Comparison
Below is an example of how to summarize quantitative QC data for different batches of this compound.
| Parameter | Batch A (Expected) | Batch B (New) | Method | Acceptance Criteria |
| Purity | 99.5% | 96.2% | HPLC | ≥ 98% |
| Identity (MW) | 470.44 g/mol | 470.45 g/mol | LC-MS | Matches theoretical MW |
| Potency (IC₅₀) | 25 nM | 150 nM | Calcium Flux Assay | ≤ 50 nM |
| Appearance | White Solid | Off-white Solid | Visual | White Solid |
Note: The data presented in this table is for illustrative purposes only.
Experimental Protocols
HPLC Method for Purity Analysis
This protocol provides a general method for analyzing the purity of this compound using reverse-phase HPLC.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 5% B to 95% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in DMSO to make a 1 mg/mL stock solution. Dilute with mobile phase A to a final concentration of 50 µg/mL.
Mass Spectrometry for Identity Confirmation
This protocol outlines a general procedure for confirming the molecular weight of this compound.
-
Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF)
-
LC Method: A rapid LC gradient can be used to separate the main compound from salts and some impurities before it enters the mass spectrometer.
-
Sample Preparation: Prepare a 10 µg/mL solution in a suitable solvent like acetonitrile or methanol.
NMR for Structural Verification
NMR spectroscopy is a powerful tool for the definitive structural elucidation of small molecules.
-
Technique: ¹H NMR (Proton NMR)
-
Solvent: Deuterated DMSO (DMSO-d₆) or Chloroform (CDCl₃)
-
Concentration: 5-10 mg of the compound in 0.5-0.7 mL of deuterated solvent.
-
Procedure:
-
Dissolve the sample completely in the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Compare the resulting spectrum with a reference spectrum from a known pure batch. Key features to check are chemical shifts, integration values, and splitting patterns.
-
Visualizations
TRPV4 Signaling Pathway
Activation of the TRPV4 channel leads to an influx of Ca²⁺, which can initiate multiple downstream signaling cascades.
Caption: Simplified TRPV4 signaling pathway and point of inhibition.
General Quality Control Workflow
A systematic workflow is essential for ensuring the quality and consistency of each new batch of a small molecule inhibitor.
Caption: Quality control workflow for new compound batches.
References
How to dissolve "TRPV4 antagonist 4" for in vitro assays
This technical support center provides guidance on the dissolution and use of TRPV4 antagonists for in vitro assays. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the successful preparation and application of these compounds in your research.
Frequently Asked Questions (FAQs)
Q1: How do I dissolve "TRPV4 antagonist 4" for my in vitro experiment?
"this compound" may refer to various specific compounds. A commonly used and well-characterized selective TRPV4 antagonist is HC-067047. The solubility of TRPV4 antagonists can vary, but many are soluble in organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1] For instance, HC-067047 is soluble up to 100 mM in DMSO and 25 mM in ethanol.[1] Another antagonist, RN-1734, is soluble in DMSO at 50 mg/mL.
It is crucial to consult the manufacturer's datasheet for the specific antagonist you are using. As a general guideline, prepare a concentrated stock solution in 100% DMSO and then dilute it to the final working concentration in your aqueous assay buffer. Ensure the final DMSO concentration in your assay is low (typically <0.1%) to avoid solvent-induced artifacts.
Q2: What is the recommended storage condition for TRPV4 antagonist stock solutions?
Stock solutions of TRPV4 antagonists, such as HC-067047, should be stored at -20°C for up to one year or at -80°C for up to two years.[2] Repeated freeze-thaw cycles should be avoided to maintain the stability and activity of the compound. Aliquoting the stock solution into single-use vials is highly recommended.
Q3: What are some common issues encountered when dissolving TRPV4 antagonists?
A common issue is the precipitation of the compound upon dilution of the DMSO stock into an aqueous buffer. This occurs because the antagonist is significantly less soluble in aqueous solutions. To mitigate this, ensure thorough mixing during dilution and consider using a vehicle that includes a surfactant like Tween-80 or Pluronic F-68, if compatible with your assay.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound precipitates out of solution upon dilution. | The compound has low aqueous solubility. The final concentration is above its solubility limit in the aqueous buffer. | - Increase the final DMSO concentration slightly (while staying below the tolerance limit of your cells).- Use a sonicator to aid dissolution after dilution.- Prepare a fresh, lower concentration working solution from the stock just before use. |
| Inconsistent results between experiments. | - Improper storage leading to compound degradation.- Inaccurate pipetting of the viscous DMSO stock solution.- Precipitation of the compound in the assay medium. | - Aliquot stock solutions to avoid freeze-thaw cycles.- Use positive displacement pipettes or reverse pipetting for viscous DMSO solutions.- Visually inspect for precipitation before adding the compound to the cells. |
| High background or off-target effects observed. | The final solvent concentration (e.g., DMSO) is too high. | - Prepare a vehicle control with the same final solvent concentration to assess its effect.- Lower the final solvent concentration by using a more concentrated stock solution. |
Quantitative Data Summary
The following table summarizes the solubility and potency of two common TRPV4 antagonists.
| Compound Name | Molecular Weight ( g/mol ) | Solubility | IC₅₀ (human TRPV4) |
| HC-067047 | 471.51[1] | - 100 mM in DMSO[1]- 25 mM in ethanol | 48 nM |
| RN-1734 | 353.31 | - 50 mg/mL in DMSO | 2.3 µM |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of HC-067047
-
Weighing the Compound: Accurately weigh out the desired amount of HC-067047 powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, you would need 0.4715 mg of the compound (Molecular Weight = 471.51 g/mol ).
-
Dissolution: Add the appropriate volume of 100% DMSO to the vial containing the weighed compound. For 1 mL of a 10 mM solution, add 100 µL of DMSO.
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution for In Vitro Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in 100% DMSO to create intermediate stocks if a wide range of concentrations is needed.
-
Final Dilution: Dilute the appropriate stock solution into your final assay medium (e.g., cell culture media, buffer) to achieve the desired final concentration. For example, to prepare 1 mL of a 1 µM working solution from a 10 mM stock, add 0.1 µL of the stock solution to 999.9 µL of the assay medium.
-
Mixing: Immediately vortex the working solution to ensure homogeneity and prevent precipitation.
-
Application: Use the freshly prepared working solution for your in vitro assay.
Visualizations
Caption: Experimental workflow for preparing TRPV4 antagonist solutions.
Caption: Simplified TRPV4 signaling pathway and point of antagonist inhibition.
References
Technical Support Center: Stability and Handling of TRPV4 Antagonists
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with common TRPV4 antagonists. The following information is focused on the stability of these compounds in DMSO and aqueous solutions, providing practical advice for experimental success.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of TRPV4 antagonists?
A1: Dimethyl sulfoxide (DMSO) is the most recommended solvent for preparing high-concentration stock solutions of common TRPV4 antagonists such as HC-067047, GSK2798745, RN-1734, and GSK2193874 due to their good solubility in this solvent.[1][2][3][4][5]
Q2: How should I store the solid compound and its DMSO stock solution?
A2: Solid (powder) forms of most TRPV4 antagonists are typically stable for up to three years when stored at -20°C. Once dissolved in DMSO, it is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. These DMSO stock solutions are generally stable for up to 6 months to a year when stored at -20°C or -80°C.
Q3: Are TRPV4 antagonists stable in aqueous solutions like PBS or cell culture media?
A3: Most TRPV4 antagonists are poorly soluble in aqueous solutions and are prone to precipitation when diluted from a DMSO stock. This is a common issue known as "crashing out." While specific stability data in aqueous buffers is limited, it is generally recommended to prepare fresh working solutions in your aqueous medium for immediate use.
Q4: My compound precipitates when I add it to my cell culture medium. What can I do?
A4: This is a common issue with hydrophobic compounds. To prevent precipitation, you can try the following:
-
Use pre-warmed media: Always add the antagonist solution to cell culture media that has been pre-warmed to 37°C.
-
Perform serial dilutions: Instead of adding the high-concentration DMSO stock directly to your final volume of media, create an intermediate dilution in a smaller volume of media first.
-
Mix properly: Add the antagonist stock solution drop-wise while gently vortexing or swirling the media to ensure rapid and even dispersion.
-
Lower the final concentration: Your experimental concentration might be exceeding the antagonist's aqueous solubility limit. Try using a lower final concentration.
-
Optimize DMSO concentration: Keep the final DMSO concentration in your cell culture media as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.
Q5: Can I sonicate my TRPV4 antagonist solution to help it dissolve?
A5: Yes, brief sonication can be used to aid in the dissolution of TRPV4 antagonists in DMSO, especially if you observe any particulates. Gentle warming to 37°C can also be beneficial.
Data Summary Tables
Table 1: Solubility and Storage of Common TRPV4 Antagonists in DMSO
| Compound | Molecular Weight | Solubility in DMSO | Recommended Stock Solution Storage |
| HC-067047 | 471.51 g/mol | Up to 100 mM | Up to 6 months at -20°C |
| GSK2798745 | 460.53 g/mol | 250 mg/mL (ultrasonic) | Up to 2 years at -80°C; 1 year at -20°C |
| RN-1734 | 353.31 g/mol | Up to 100 mM | Up to 1 year at -80°C; 1 month at -20°C |
| GSK2193874 | 691.62 g/mol | 50 mM (with gentle warming) | Up to 2 years at -80°C; 1 year at -20°C |
Table 2: Aqueous Solubility of Common TRPV4 Antagonists
| Compound | Aqueous Solubility |
| HC-067047 | Insoluble |
| GSK2798745 | Poorly soluble |
| RN-1734 | Insoluble |
| GSK2193874 | Poorly soluble |
Troubleshooting Guides
Issue 1: Immediate Precipitation in Aqueous Media
-
Problem: A precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer or cell culture medium.
-
Cause: The concentration of the antagonist in the final aqueous solution exceeds its solubility limit. This is often due to the rapid change in solvent from DMSO to water.
-
Solutions:
-
Decrease Final Concentration: The simplest solution is to lower the final working concentration of the antagonist.
-
Optimize Dilution Technique: Pre-warm the aqueous medium to 37°C. Add the DMSO stock drop-wise while gently vortexing the medium to ensure rapid dispersion and avoid localized high concentrations.
-
Serial Dilution: Create an intermediate dilution of your DMSO stock in a small volume of the final aqueous medium before adding it to the total volume.
-
Issue 2: Delayed Precipitation in Cell Culture
-
Problem: The culture medium appears clear initially but becomes cloudy or shows visible precipitates after a period of incubation.
-
Cause: This can be due to several factors, including temperature fluctuations, changes in media pH due to cellular metabolism, or interactions with components in the media like salts and proteins.
-
Solutions:
-
Maintain Stable Temperature: Minimize the time culture plates are outside the incubator to avoid temperature cycling.
-
Use Freshly Prepared Media: Prepare the antagonist-containing media fresh before each experiment to minimize the chance of degradation or precipitation over time.
-
Consider Serum Concentration: If using serum-free media, the risk of precipitation may be higher. Conversely, high serum concentrations can sometimes lead to binding and complex formation.
-
Experimental Protocols
Protocol 1: Preparation of a TRPV4 Antagonist Stock Solution in DMSO
-
Calculate the required mass: Based on the molecular weight of the antagonist, calculate the mass needed to prepare your desired stock concentration (e.g., 10 mM).
-
Dissolution: Add the calculated mass of the powdered antagonist to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous, sterile DMSO.
-
Mixing: Vortex the tube for 1-2 minutes until the compound is fully dissolved. If necessary, gently warm the tube in a 37°C water bath or sonicate briefly.
-
Visual Inspection: Ensure the solution is clear and free of any visible particles.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C as recommended for the specific antagonist.
Protocol 2: Preparation of a Working Solution in Aqueous Media for Cell Culture
-
Pre-warm Media: Pre-warm your complete cell culture medium (with or without serum) to 37°C.
-
Intermediate Dilution (Recommended): In a sterile tube, add the required volume of your DMSO stock solution to a small volume of the pre-warmed medium (e.g., 100-200 µL). Gently mix by pipetting.
-
Final Dilution: Add the intermediate dilution to the final volume of your pre-warmed cell culture medium.
-
Mixing: Mix thoroughly by inverting the tube or gentle vortexing.
-
Final Check: Visually inspect the final working solution for any signs of precipitation before adding it to your cells. Prepare a vehicle control with the same final concentration of DMSO.
Visualizations
Caption: Simplified TRPV4 signaling pathway.
Caption: Workflow for preparing a DMSO stock solution.
References
Validation & Comparative
A Head-to-Head Battle of Potency: TRPV4 Antagonist 4 versus HC-067047
In the landscape of transient receptor potential vanilloid 4 (TRPV4) channel antagonists, two molecules, the novel compound "TRPV4 antagonist 4" and the well-established HC-067047, present researchers with distinct profiles of potency and species selectivity. This guide offers a comprehensive comparison of their efficacy, supported by experimental data and detailed methodologies, to aid researchers in selecting the appropriate tool for their specific in vivo and in vitro studies.
Efficacy at a Glance: A Quantitative Comparison
The inhibitory potency of "this compound" and HC-067047 has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. A lower IC50 value indicates a higher potency.
| Compound | Target Species | IC50 (nM) | Assay Type |
| This compound | Human | 22.65 | FLIPR Calcium Assay |
| HC-067047 | Human | 48 | Whole-Cell Patch Clamp |
| Rat | 133 | Whole-Cell Patch Clamp | |
| Mouse | 17 | Whole-Cell Patch Clamp |
Key Observation: "this compound" demonstrates a higher potency against the human TRPV4 channel compared to HC-067047. Conversely, HC-067047 shows notable potency against the mouse TRPV4 channel, which is a crucial consideration for researchers utilizing murine models.
Delving into the Data: Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the efficacy comparison.
"this compound": FLIPR Calcium Assay
The inhibitory activity of "this compound" on the human TRPV4 channel was determined using a Fluorometric Imaging Plate Reader (FLIPR)-based calcium assay.[1]
Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing human TRPV4 (hTRPV4-CHO).
Protocol:
-
Cell Plating: hTRPV4-CHO cells were seeded into 96-well black-walled, clear-bottom plates and cultured to confluence.
-
Dye Loading: The culture medium was removed, and cells were incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in assay buffer for 1 hour at 37°C.
-
Compound Addition: Varying concentrations of "this compound" were added to the wells and incubated for a specified period to allow for target engagement.
-
Agonist Stimulation: The TRPV4 agonist GSK1016790A was added to the wells to induce calcium influx through the TRPV4 channels.
-
Signal Detection: The FLIPR instrument was used to measure the fluorescence intensity before and after the addition of the agonist.
-
Data Analysis: The increase in intracellular calcium concentration, reflected by the change in fluorescence, was used to determine the inhibitory effect of "this compound". The IC50 value was calculated by fitting the concentration-response data to a four-parameter logistic equation.
HC-067047: Whole-Cell Patch Clamp Electrophysiology
The potency of HC-067047 against human, rat, and mouse TRPV4 orthologs was determined using the gold-standard whole-cell patch clamp technique. This method allows for the direct measurement of ion channel currents.
Cell Line: Human Embryonic Kidney (HEK293) cells transiently expressing the respective TRPV4 orthologs.
Protocol:
-
Cell Preparation: HEK293 cells were cultured on glass coverslips and transfected with plasmids encoding either human, rat, or mouse TRPV4.
-
Pipette Preparation: Borosilicate glass pipettes were pulled to a resistance of 3-5 MΩ and filled with an intracellular solution containing a mixture of salts and buffering agents to mimic the intracellular environment.
-
Whole-Cell Configuration: A gigaohm seal was formed between the pipette tip and the cell membrane. The membrane patch was then ruptured by applying gentle suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Voltage Clamp: The cell membrane potential was held at a constant voltage (e.g., -60 mV) using a patch-clamp amplifier.
-
Channel Activation and Inhibition: The TRPV4 agonist 4α-Phorbol 12,13-didecanoate (4α-PDD) was applied to the cell to activate TRPV4 channels and elicit an inward current. After a stable current was established, increasing concentrations of HC-067047 were co-applied with the agonist.
-
Data Acquisition and Analysis: The amplitude of the TRPV4-mediated current was recorded in the absence and presence of the antagonist. The percentage of inhibition was calculated for each concentration, and the IC50 value was determined by fitting the data to a Hill equation.
Visualizing the Molecular Interactions and Experimental Processes
To further clarify the concepts discussed, the following diagrams illustrate the TRPV4 signaling pathway, the points of antagonist intervention, and a typical experimental workflow.
References
A Comparative In Vivo Performance Analysis: TRPV4 Antagonist 4 vs. GSK2798745
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of two Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists: TRPV4 antagonist 4 (also known as compound 2b) and GSK2798745. This analysis is based on available preclinical data, focusing on their efficacy in models of acute lung injury and their pharmacokinetic profiles.
Introduction to TRPV4 and its Antagonism
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Dysregulation of TRPV4 activity has been implicated in the pathophysiology of several diseases, including pulmonary edema, heart failure, and pain. Consequently, the development of potent and selective TRPV4 antagonists is an active area of therapeutic research. This guide focuses on the in vivo performance of two such antagonists: this compound, a novel benzimidazole derivative, and GSK2798745, a clinical-stage spirocarbamate compound.
In Vivo Efficacy in Acute Lung Injury
A key therapeutic target for TRPV4 antagonists is the reduction of pulmonary edema associated with acute lung injury (ALI). The in vivo efficacy of both "this compound" and GSK2798745 has been evaluated in animal models of ALI, albeit using different inducers and animal species, which should be considered when comparing their performance.
Data Summary: In Vivo Efficacy in Acute Lung Injury Models
| Parameter | This compound (Compound 2b) | GSK2798745 |
| Animal Model | LPS-induced ALI in mice | Chlorine gas-induced ALI in swine |
| Dose | 1 mg/kg | 0.0714, 0.792, and 5.94 mg/kg |
| Route of Administration | Intraperitoneal (i.p.) | Intravenous (i.v.) infusion |
| Primary Efficacy Endpoint | Reduction in lung wet-to-dry (W/D) weight ratio, protein concentration in bronchoalveolar lavage fluid (BALF), and lung pathology scores | Improvement in the ratio of partial pressure of oxygen in arterial blood to the fraction of inspired oxygen (PaO2/FiO2) |
| Key Findings | Significantly reduced lung W/D ratio, BALF protein concentration, and improved lung pathology compared to the LPS-treated group. | Showed a marginal, dose-dependent improvement in PaO2/FiO2 ratio. No significant impact on lung function, airway responsiveness, wet-to-dry lung weight ratios, or airway inflammation was observed. |
Experimental Protocols
This compound (Compound 2b) in LPS-Induced ALI in Mice:
The in vivo efficacy of "this compound" was assessed in a lipopolysaccharide (LPS)-induced acute lung injury model in mice. Male C57BL/6 mice were administered LPS via intratracheal instillation to induce lung injury. "this compound" was administered intraperitoneally at a dose of 1 mg/kg prior to LPS challenge. The primary outcomes measured were the lung wet-to-dry weight ratio, a measure of pulmonary edema, total protein concentration in the bronchoalveolar lavage fluid (BALF), an indicator of alveolar-capillary barrier permeability, and histological assessment of lung injury.
GSK2798745 in Chlorine Gas-Induced ALI in Swine:
The therapeutic potential of GSK2798745 was evaluated in a Yorkshire swine model of acute lung injury induced by inhalation of chlorine gas. Following exposure to 240 ppm chlorine gas, animals received a 90-minute intravenous infusion of GSK2798745 at doses of 0.0714, 0.792, or 5.94 mg/kg. Pulmonary function and oxygenation were monitored hourly for 24 hours post-exposure. The primary efficacy endpoint was the PaO2/FiO2 ratio. Other parameters assessed included airway responsiveness, lung wet-to-dry weight ratios, and airway inflammation.
Pharmacokinetic Profile
Understanding the pharmacokinetic properties of a drug candidate is crucial for interpreting its in vivo efficacy and for designing clinical studies.
Data Summary: Pharmacokinetic Parameters in Rats
| Parameter | This compound (Compound 2b) | GSK2798745 |
| Species | Rat | Rat |
| Clearance | Data not available | 25 mL/min/kg |
| Oral Bioavailability | Data not available | ~100% |
| Half-life | Data not available | Data not available in rats; ~13 hours in humans. |
Note: Detailed pharmacokinetic data for "this compound" in rats is not publicly available.
Signaling Pathways and Experimental Visualization
TRPV4 Signaling Pathway
The activation of the TRPV4 channel by various stimuli, such as mechanical stress, heat, or chemical agonists, leads to an influx of Ca²⁺ ions. This increase in intracellular calcium triggers a cascade of downstream signaling events that contribute to the physiological and pathological effects of TRPV4 activation. The following diagram illustrates a simplified overview of the TRPV4 signaling pathway.
Caption: Simplified TRPV4 signaling pathway.
Experimental Workflow: In Vivo Acute Lung Injury Model
The following diagram outlines the general experimental workflow for evaluating the efficacy of TRPV4 antagonists in a lipopolysaccharide (LPS)-induced acute lung injury model in mice.
Caption: Workflow for LPS-induced ALI model in mice.
Conclusion
Both "this compound" (compound 2b) and GSK2798745 demonstrate in vivo activity in models of acute lung injury, supporting the therapeutic potential of TRPV4 antagonism for conditions characterized by pulmonary edema.
"this compound" showed significant protective effects in a mouse model of LPS-induced ALI, effectively reducing key markers of lung injury. GSK2798745, evaluated in a more complex, large animal model of chlorine gas-induced ALI, exhibited a marginal improvement in oxygenation.
A direct, head-to-head comparison of the in vivo performance of these two compounds is challenging due to the differences in the experimental models used (LPS-induced ALI in mice vs. chlorine gas-induced ALI in swine). The choice of animal model and injury-inducing agent can significantly influence the observed efficacy of a therapeutic agent.
GSK2798745 has progressed to clinical trials and has demonstrated a favorable pharmacokinetic profile in humans. While detailed pharmacokinetic data for "this compound" is not yet available, its potent in vivo activity in a relevant disease model warrants further investigation.
Future studies directly comparing these and other TRPV4 antagonists in standardized preclinical models will be crucial for a more definitive assessment of their relative in vivo performance and for guiding the selection of candidates for clinical development.
Comparative Analysis of TRPV4 Antagonist 4 Selectivity Against Other Inhibitors
In the landscape of transient receptor potential vanilloid 4 (TRPV4) channel modulators, "TRPV4 antagonist 4," also identified as HY-114273, has emerged as a potent inhibitor. This guide provides a comparative analysis of its selectivity profile against other well-established TRPV4 inhibitors, namely HC-067047, RN-1734, and GSK2193874. The following sections detail the inhibitory potency, selectivity against other ion channels, and the experimental methodologies used for these characterizations, offering researchers and drug development professionals a comprehensive resource for informed decision-making.
Inhibitor Potency and Selectivity
The inhibitory potency of "this compound" and its comparators is summarized in Table 1. "this compound" demonstrates high potency against the TRPV4 channel with an IC50 value of 22.65 nM. For a comprehensive comparison, the selectivity of these compounds against other transient receptor potential (TRP) channels is crucial. While direct comparative selectivity screening data for "this compound" against a broad panel of ion channels is not extensively available in the public domain, the selectivity profiles for HC-067047, RN-1734, and GSK2193874 have been documented.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile |
| This compound (HY-114273) | TRPV4 | 22.65 | Data on a broad panel of other ion channels is not readily available. |
| HC-067047 | human TRPV4 | 48 | Selective over TRPV1, TRPV2, TRPV3, and TRPM8. |
| rat TRPV4 | 133 | ||
| mouse TRPV4 | 17 | ||
| RN-1734 | human TRPV4 | 2300 | Selective over TRPV1 (>100 µM), TRPV3 (>30 µM), and TRPM8 (>30 µM).[1][2] |
| rat TRPV4 | 3200 | ||
| mouse TRPV4 | 5900 | ||
| GSK2193874 | human TRPV4 | 40 | Selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (all >25 µM). |
| rat TRPV4 | 2 |
Table 1: Comparative Inhibitory Potency and Selectivity of TRPV4 Antagonists. This table summarizes the half-maximal inhibitory concentration (IC50) values of "this compound" and other selected inhibitors against the TRPV4 channel. The selectivity profile highlights their activity against other related ion channels.
Experimental Methodologies
The determination of inhibitor potency and selectivity relies on robust experimental protocols. The most common assays employed are whole-cell patch-clamp electrophysiology and intracellular calcium imaging.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity.
Objective: To measure the inhibitory effect of a compound on TRPV4 channel currents.
General Protocol:
-
Cell Culture and Transfection: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are cultured and transiently transfected with a plasmid encoding the target TRPV4 channel.
-
Electrophysiological Recording: Whole-cell currents are recorded using a patch-clamp amplifier. The extracellular solution typically contains a physiological salt solution, and the intracellular solution in the patch pipette contains a cesium-based solution to block potassium currents.
-
Channel Activation: The TRPV4 channel is activated by a specific agonist, such as GSK1016790A (e.g., 10-100 nM) or 4α-Phorbol 12,13-didecanoate (4α-PDD; e.g., 1 µM).
-
Inhibitor Application: The test antagonist is applied at various concentrations to the extracellular bath solution to determine its inhibitory effect on the agonist-induced current.
-
Data Analysis: The current inhibition is measured, and the concentration-response data are fitted to a Hill equation to determine the IC50 value.
Intracellular Calcium Imaging
This high-throughput method measures changes in intracellular calcium concentration as an indicator of channel activity.
Objective: To screen for and characterize the potency of TRPV4 inhibitors.
General Protocol:
-
Cell Culture and Dye Loading: Cells expressing the TRPV4 channel are plated in multi-well plates and loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Baseline Measurement: The baseline fluorescence is measured before the addition of any compounds.
-
Inhibitor Incubation: The cells are pre-incubated with various concentrations of the test antagonist.
-
Channel Activation: A TRPV4 agonist (e.g., GSK1016790A) is added to stimulate calcium influx through the channel.
-
Fluorescence Measurement: The change in fluorescence intensity upon agonist addition is measured using a fluorescence plate reader or a microscope.
-
Data Analysis: The inhibition of the agonist-induced calcium response is calculated, and the IC50 value is determined from the concentration-response curve.
Signaling Pathways and Experimental Workflow
The activation of the TRPV4 channel leads to an influx of calcium ions, which in turn triggers a cascade of downstream signaling events. Understanding these pathways is crucial for elucidating the mechanism of action of TRPV4 antagonists.
Caption: TRPV4 Signaling Pathway and Point of Inhibition.
The general workflow for screening and characterizing the selectivity of a novel TRPV4 inhibitor is depicted below.
Caption: Workflow for TRPV4 Inhibitor Selectivity Profiling.
References
Validating the Specificity of TRPV4 Antagonists: A Comparative Guide for Researchers
For researchers in pharmacology, neuroscience, and drug development, the precise validation of a compound's specificity is paramount. This guide provides a comparative analysis of "TRPV4 antagonist 4" and other common TRPV4 inhibitors, with a focus on validating their on-target activity using knockout models. Detailed experimental protocols and supporting data are presented to aid in the selection and application of these critical research tools.
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel involved in a myriad of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its role in various pathological conditions has made it an attractive target for therapeutic intervention. Consequently, a number of antagonists have been developed to probe its function and assess its therapeutic potential. Here, we compare "this compound" with three other widely used TRPV4 antagonists: HC-067047, RN-1734, and GSK2193874, and detail the gold-standard methods for validating their specificity.
Comparative Potency of TRPV4 Antagonists
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the reported IC50 values for "this compound" and its alternatives against human, rat, and mouse TRPV4 channels, providing a quantitative basis for comparison.
| Antagonist | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 |
| This compound | 22.65 nM[1] | Not Reported | Not Reported |
| HC-067047 | 48 nM[1][2] | 133 nM[1][2] | 17 nM |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM |
| GSK2193874 | Potent inhibitor (IC50 not specified in source) | Potent inhibitor (IC50 not specified in source) | Potent inhibitor (IC50 not specified in source) |
The Crucial Role of Knockout Models in Specificity Validation
While in vitro assays provide initial indications of a compound's activity, the ultimate confirmation of on-target effects in a complex biological system relies on the use of knockout (KO) animal models. By comparing the antagonist's effect in wild-type (WT) animals with its effect in animals lacking the target protein (TRPV4 KO), researchers can definitively attribute the observed phenotype to the inhibition of that specific target. Several studies have demonstrated that the physiological effects of TRPV4 antagonists are absent in TRPV4 KO mice, providing unequivocal evidence of their specificity. For instance, the in vivo effects of HC-067047 on bladder function were completely abrogated in Trpv4-/- mice. Similarly, the pain-like behaviors induced by TRPV4 agonists were significantly diminished in TRPV4 knockout mice, and the inhibitory effect of GSK2193874 was correspondingly reduced, confirming its on-target mechanism.
Below are diagrams illustrating the signaling pathway, the experimental workflow for validation, and the logical relationship of this validation approach.
Experimental Protocols
In Vitro Validation: Calcium Imaging Assay
This protocol details the steps for assessing the inhibitory effect of a TRPV4 antagonist on agonist-induced calcium influx in a heterologous expression system.
Materials:
-
HEK293T cells
-
TRPV4 expression plasmid
-
Transfection reagent
-
Culture medium (e.g., DMEM)
-
Fura-2 AM calcium indicator dye
-
HEPES-buffered saline (HBS)
-
TRPV4 agonist (e.g., GSK1016790A)
-
Test antagonist ("this compound" or alternatives)
-
Fluorescence microscope with a ratiometric imaging system
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Transfect the cells with the TRPV4 expression plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
Plate the transfected cells onto glass coverslips and allow them to grow for 24-48 hours.
-
-
Loading with Calcium Indicator:
-
Incubate the cells with 2-5 µM Fura-2 AM in HBS for 30-60 minutes at 37°C.
-
Wash the cells twice with HBS to remove excess dye.
-
-
Calcium Imaging:
-
Mount the coverslip onto the stage of the fluorescence microscope.
-
Perfuse the cells with HBS and record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.
-
Apply the TRPV4 agonist to the cells and record the increase in the 340/380 nm fluorescence ratio, which corresponds to an increase in intracellular calcium.
-
After the response to the agonist has reached a plateau, co-apply the test antagonist at various concentrations with the agonist.
-
Record the change in the fluorescence ratio to determine the inhibitory effect of the antagonist.
-
-
Data Analysis:
-
Calculate the change in the 340/380 nm fluorescence ratio in response to the agonist in the presence and absence of the antagonist.
-
Plot the percentage of inhibition against the antagonist concentration to determine the IC50 value.
-
In Vitro Validation: Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of ion channel activity and is invaluable for characterizing the mechanism of antagonist action.
Materials:
-
HEK293T cells transfected with TRPV4 (as described above)
-
Patch-clamp rig (amplifier, micromanipulator, microscope)
-
Borosilicate glass capillaries for pipette fabrication
-
Pipette puller and microforge
-
Extracellular solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4)
-
Intracellular solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 5 EGTA (pH 7.2)
-
TRPV4 agonist and test antagonist
Procedure:
-
Pipette Preparation:
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-5 MΩ when filled with intracellular solution.
-
Fire-polish the pipette tip to ensure a smooth surface for sealing.
-
-
Cell Preparation and Sealing:
-
Place the coverslip with transfected cells in the recording chamber and perfuse with extracellular solution.
-
Approach a single cell with the micropipette while applying positive pressure.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (gigaohm) seal.
-
-
Whole-Cell Configuration:
-
Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration.
-
-
Recording TRPV4 Currents:
-
Clamp the cell membrane potential at a holding potential of -60 mV.
-
Apply a voltage ramp or step protocol to elicit TRPV4 currents.
-
Perfuse the cell with the TRPV4 agonist to activate the channels and record the resulting current.
-
-
Antagonist Application:
-
Co-apply the test antagonist with the agonist and record the inhibition of the TRPV4 current.
-
Test a range of antagonist concentrations to determine the IC50.
-
-
Data Analysis:
-
Measure the peak current amplitude in the presence and absence of the antagonist.
-
Calculate the percentage of inhibition and plot it against the antagonist concentration to determine the IC50.
-
In Vivo Specificity Validation Using TRPV4 Knockout Mice
This protocol describes a general framework for validating antagonist specificity in an in vivo model of a TRPV4-mediated physiological response. The specific model (e.g., pain, inflammation, bladder function) will dictate the precise measurements.
Materials:
-
Wild-type (WT) mice
-
TRPV4 knockout (KO) mice on the same genetic background
-
TRPV4 agonist (if applicable to the model)
-
Test antagonist
-
Vehicle for drug administration
-
Equipment for inducing and measuring the physiological response (e.g., von Frey filaments for mechanical pain, cystometry equipment for bladder function)
Procedure:
-
Animal Groups:
-
Divide the animals into four groups:
-
WT + Vehicle
-
WT + Antagonist
-
KO + Vehicle
-
KO + Antagonist
-
-
-
Induction of Physiological Response:
-
Induce the TRPV4-mediated response according to the established model. For example, in a pain model, this could involve injecting a TRPV4 agonist into the paw.
-
-
Drug Administration:
-
Administer the test antagonist or vehicle to the respective groups of animals via an appropriate route (e.g., intraperitoneal, oral).
-
-
Measurement of Phenotype:
-
At a predetermined time point after drug administration, measure the physiological or behavioral outcome. For example, in a pain model, this would be the paw withdrawal threshold to a mechanical stimulus.
-
-
Data Analysis:
-
Compare the responses between the different groups.
-
Expected Outcome for a Specific Antagonist: The antagonist should significantly reduce the response in the WT group compared to the vehicle-treated WT group. In the KO group, the response should be absent or significantly blunted compared to the WT group, and the antagonist should have no further effect.
-
By following these rigorous validation procedures, researchers can confidently ascertain the specificity of "this compound" and other inhibitors, ensuring the reliability and accuracy of their findings in elucidating the complex roles of the TRPV4 channel in health and disease.
References
Cross-reactivity of "TRPV4 antagonist 4" with other ion channels
A Guide for Researchers in Ion Channel Drug Discovery
The Transient Receptor Potential Vanilloid 4 (TRPV4) channel is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation. Its involvement in pathological conditions such as pain, inflammation, and edema has made it an attractive target for therapeutic intervention. The development of potent and selective TRPV4 antagonists is therefore of significant interest to the research and drug development community. This guide provides a comparative overview of the selectivity of "TRPV4 antagonist 4" and other well-characterized TRPV4 inhibitors, supported by experimental data and detailed protocols.
Featured Product: this compound
"this compound" (CAS: 2918803-89-9) is a potent antagonist of the TRPV4 ion channel with a reported IC50 value of 22.65 nM[1]. Its chemical formula is C28H32Cl2N6O[1]. While its high potency makes it a valuable tool for studying TRPV4 function, comprehensive data on its cross-reactivity with other ion channels is not yet publicly available. To provide a framework for evaluating its potential selectivity, this guide presents a comparison with other established TRPV4 antagonists for which selectivity data has been published.
Cross-Reactivity Profile of Reference TRPV4 Antagonists
The selectivity of a TRPV4 antagonist is critical for minimizing off-target effects and ensuring that observed biological responses are attributable to the inhibition of TRPV4. The following table summarizes the cross-reactivity data for three widely used TRPV4 antagonists: GSK2193874, HC-067047, and RN-1734. This data is typically generated using electrophysiological or fluorescence-based assays on a panel of heterologously expressed ion channels.
| Antagonist | Target | IC50 (nM) | Off-Target Ion Channels | Off-Target IC50 (µM) | Selectivity (Fold) | Reference |
| GSK2193874 | human TRPV4 | 48 | hERG | 1.2 | ~25x | [2] |
| CaV1.2 | 4.5 | ~94x | [2] | |||
| NaV1.5 | 40 | ~833x | [2] | |||
| HC-067047 | human TRPV4 | 48 | hERG | 0.368 | ~8x | |
| TRPM8 | 0.780 | ~16x | ||||
| hKv1.3, hTRPA1, hTRPC5, hTRPV1/2/3/6, mTRPM7, mTRPV2, rKv1.2 | >10 | >208x | ||||
| RN-1734 | human TRPV4 | 2300 | TRPV1, TRPV3, TRPM8 | >30 | >13x |
Note: The selectivity fold is calculated as the ratio of the off-target IC50 to the target IC50. A higher value indicates greater selectivity. Data for HC-067047 and RN-1734 is compiled from various sources.
Experimental Protocols for Assessing Ion Channel Cross-Reactivity
The determination of antagonist selectivity is a critical step in drug development. Automated patch-clamp electrophysiology is a widely accepted "gold standard" method for this purpose, offering high throughput and data quality.
Objective: To determine the inhibitory activity of a test compound against a panel of off-target ion channels.
Materials:
-
Cell lines stably expressing the ion channels of interest (e.g., CHO or HEK293 cells).
-
Automated patch-clamp system (e.g., SyncroPatch 768PE, QPatch).
-
Appropriate intracellular and extracellular recording solutions.
-
Test compound ("this compound") and reference compounds.
-
Channel-specific activators and inhibitors as controls.
Methodology:
-
Cell Preparation: Culture cells expressing the target ion channel to an optimal density for recording. On the day of the experiment, detach the cells and prepare a single-cell suspension.
-
Automated Patch-Clamp Recording:
-
Load the cell suspension, intracellular solution, extracellular solution, and test compounds onto the automated patch-clamp platform.
-
The system will automatically perform cell capture, seal formation (to achieve a giga-seal), and whole-cell patch-clamp configuration.
-
Apply a specific voltage protocol to elicit and measure the ionic current through the channel of interest.
-
-
Compound Application:
-
Establish a stable baseline recording of the ion channel current in the absence of the test compound.
-
Apply a known activator of the channel (if necessary) to evoke a measurable current.
-
Perfuse the cells with increasing concentrations of the test compound.
-
Record the current at each concentration to determine the extent of inhibition.
-
-
Data Analysis:
-
Measure the peak current amplitude at each compound concentration.
-
Normalize the current inhibition relative to the baseline current.
-
Plot the concentration-response curve and fit the data to a suitable equation (e.g., Hill equation) to determine the IC50 value.
-
Repeat the procedure for each ion channel in the selectivity panel.
-
Visualizing the Experimental Workflow
The following diagram illustrates the typical workflow for assessing the cross-reactivity of an ion channel antagonist using automated electrophysiology.
References
A Comparative Analysis of the Preclinical Side-Effect Profiles of TRPV4 Antagonist 4 and GSK2193874
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the available preclinical side-effect and safety profiles of two transient receptor potential vanilloid 4 (TRPV4) antagonists: "TRPV4 antagonist 4" and GSK2193874. The objective is to present a clear, data-driven comparison to aid in the selection of research tools and to inform drug development strategies.
Introduction to TRPV4 Antagonism
The Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel involved in a multitude of physiological processes, including mechanosensation, osmosensation, and temperature sensing. Its role in various pathological conditions has made it an attractive target for therapeutic intervention. This guide focuses on two antagonists of this channel, comparing their known safety and side-effect profiles based on publicly available preclinical data.
Executive Summary of Comparative Profile
A significant disparity exists in the available safety data for "this compound" and GSK2193874. GSK2193874 has a more extensively documented preclinical profile, including selectivity screening and in vivo cardiovascular assessments. In contrast, "this compound" is primarily characterized by its in vitro potency, with a notable absence of publicly accessible safety and toxicology data. This guide compiles the available information to facilitate an informed, albeit asymmetrical, comparison.
Quantitative Data Summary
The following tables summarize the known quantitative data for both compounds. The lack of available data for "this compound" is explicitly noted.
Table 1: In Vitro Potency and Selectivity
| Parameter | "this compound" | GSK2193874 |
| Target Potency | ||
| hTRPV4 IC₅₀ | Data not available | 40 nM[1] |
| rTRPV4 IC₅₀ | 22.65 nM[2][3] | 2 nM[1] |
| Off-Target Activity | ||
| TRP Channel Selectivity | Data not available | Selective against TRPV1, TRPA1, TRPC3, TRPC6, and TRPM8 (IC₅₀ > 25 µM)[1] |
| CACNA1C (L-type Ca²⁺ channel) | Data not available | IC₃₀ of 10.5 µM reported in one study |
Table 2: Preclinical In Vivo Safety Pharmacology
| Parameter | "this compound" | GSK2193874 |
| Cardiovascular Effects | ||
| Blood Pressure | Data not available | No effect observed in rats at doses up to 30 mg/kg |
| Heart Rate | Data not available | No effect observed in rats at doses up to 30 mg/kg |
| Other Observations | ||
| Acute Lung Injury Model | Protective effects observed in a mouse model at 1 mg/kg (i.p.) | Data not available |
Experimental Protocols
Detailed experimental protocols for the specific studies cited are not fully available in the public domain. However, the methodologies described below are standard for preclinical safety and toxicology assessments.
In Vitro Ion Channel Selectivity Screening
-
Objective: To determine the inhibitory activity of a compound against a panel of off-target ion channels.
-
Methodology: Automated patch-clamp electrophysiology is commonly used. Cells stably expressing the ion channel of interest (e.g., hERG, Nav1.5, Cav1.2) are subjected to voltage protocols that elicit channel activity. The test compound is applied at various concentrations, and the inhibition of the ionic current is measured. IC₅₀ values are then calculated from the concentration-response curves.
In Vivo Cardiovascular Safety Pharmacology (Rat Model)
-
Objective: To assess the effects of a compound on cardiovascular parameters in a living organism.
-
Methodology: Male Sprague-Dawley rats are often used. The test compound is administered, typically via oral gavage or intravenous infusion. Blood pressure and heart rate are monitored continuously using telemetry. Data are collected at baseline and at multiple time points after compound administration to evaluate dose-dependent and time-dependent effects.
Acute Toxicity Studies
-
Objective: To evaluate the potential adverse effects of a single high dose of a substance.
-
Methodology: A single dose of the test article is administered to animals. The animals are then observed for a defined period (e.g., 14 days) for signs of toxicity, including mortality, clinical signs, and changes in body weight. At the end of the study, a gross necropsy is performed.
Signaling Pathways and Experimental Workflows
References
Pharmacokinetic and pharmacodynamic comparison of TRPV4 antagonists
A Comprehensive Comparison of Pharmacokinetic and Pharmacodynamic Properties of TRPV4 Antagonists
This guide provides a detailed comparison of key pharmacokinetic (PK) and pharmacodynamic (PD) parameters of selected Transient Receptor Potential Vanilloid 4 (TRPV4) antagonists. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in the selection and application of these pharmacological tools.
Introduction to TRPV4 and its Antagonists
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and temperature sensing.[1] Its involvement in pathological conditions such as pain, inflammation, and edema has made it an attractive target for therapeutic intervention.[2][3] TRPV4 antagonists are molecules that inhibit the activity of the TRPV4 channel, thereby blocking the downstream signaling pathways initiated by its activation.[1] This guide focuses on a comparative analysis of prominent TRPV4 antagonists: GSK2193874, GSK2798745, HC-067047, and RN-1734.
Pharmacodynamic Comparison
The primary measure of pharmacodynamic activity for a receptor antagonist is its potency, typically expressed as the half-maximal inhibitory concentration (IC50). This value indicates the concentration of the antagonist required to inhibit 50% of the receptor's response to an agonist.
| Antagonist | Human TRPV4 IC50 (nM) | Rat TRPV4 IC50 (nM) | Mouse TRPV4 IC50 (nM) |
| GSK2193874 | 40 | 2 | - |
| GSK2798745 | ≤ 10 | - | - |
| HC-067047 | 48 | 133 | 17 |
| RN-1734 | 2300 | 3200 | 5900 |
Data compiled from multiple sources.[4]
Pharmacokinetic Comparison
Pharmacokinetics describes the journey of a drug through the body, encompassing absorption, distribution, metabolism, and excretion (ADME). Key parameters include clearance (CL), terminal half-life (t1/2), and oral bioavailability (%F).
Preclinical Pharmacokinetics in Rats
| Antagonist | Administration | CL (mL/min/kg) | t1/2 (h) | Oral Bioavailability (%F) |
| GSK2193874 | IV/PO | 7.3 | 10 | 31 |
| HC-067047 | IP | - | >2h (conc. > IC50) | - |
| RN-1734 | - | - | - | - |
Preclinical Pharmacokinetics in Dogs
| Antagonist | Administration | CL (mL/min/kg) | t1/2 (h) | Oral Bioavailability (%F) |
| GSK2193874 | IV/PO | 6.9 | 31 | 53 |
Data for GSK2193874 from intravenous (IV) and oral (PO) administration.
Clinical Pharmacokinetics in Humans
| Antagonist | Administration | t1/2 (h) | Key Findings |
| GSK2798745 | Oral | ~13 | Linear pharmacokinetics up to 12.5 mg; <2-fold accumulation with once-daily dosing. |
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental procedures, the following diagrams are provided in DOT language.
TRPV4 Signaling Pathway
Caption: Simplified TRPV4 signaling cascade upon activation.
Experimental Workflow for Antagonist Evaluation
Caption: General workflow for TRPV4 antagonist evaluation.
Experimental Protocols
In Vitro Potency Assessment: FLIPR Calcium Assay
This protocol outlines the determination of antagonist IC50 values using a Fluorometric Imaging Plate Reader (FLIPR) to measure changes in intracellular calcium.
Objective: To quantify the inhibitory potency of TRPV4 antagonists.
Materials:
-
HEK293 cells stably expressing human, rat, or mouse TRPV4.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Calcium-sensitive dye (e.g., Fluo-4 AM).
-
TRPV4 agonist (e.g., GSK1016790A).
-
Test antagonists.
-
384-well black-wall, clear-bottom assay plates.
-
FLIPR instrument.
Procedure:
-
Cell Plating: Seed the TRPV4-expressing HEK293 cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.
-
Dye Loading: On the day of the assay, remove the culture medium and add the calcium-sensitive dye loading buffer to each well. Incubate for 1 hour at 37°C.
-
Compound Preparation: Prepare serial dilutions of the test antagonists in assay buffer.
-
Antagonist Pre-incubation: Add the antagonist solutions to the cell plate and incubate for a specified period (e.g., 15-30 minutes) to allow for target engagement.
-
FLIPR Assay:
-
Place the cell plate into the FLIPR instrument.
-
Initiate the reading to establish a baseline fluorescence.
-
Add a pre-determined concentration of the TRPV4 agonist (typically EC80) to all wells.
-
Continue to record the fluorescence signal to measure the agonist-induced calcium influx.
-
-
Data Analysis:
-
Determine the percentage inhibition of the agonist response for each antagonist concentration.
-
Plot the percentage inhibition against the log of the antagonist concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
In Vivo Efficacy: Rodent Model of Pulmonary Edema
This protocol describes the induction of pulmonary edema in rats and the evaluation of the therapeutic effect of a TRPV4 antagonist.
Objective: To assess the in vivo efficacy of a TRPV4 antagonist in reducing pulmonary edema.
Materials:
-
Male Sprague-Dawley rats.
-
Anesthetic (e.g., isoflurane).
-
Lipopolysaccharide (LPS) from E. coli.
-
TRPV4 antagonist formulation.
-
Vehicle control.
-
Evans Blue dye (optional, for vascular permeability).
Procedure:
-
Animal Acclimatization: Acclimate rats to the facility for at least one week before the experiment.
-
Induction of Pulmonary Edema:
-
Anesthetize the rats.
-
Administer LPS intratracheally or intraperitoneally to induce an inflammatory response and subsequent pulmonary edema. Doses can range from 1 to 10 mg/kg depending on the desired severity.
-
-
Antagonist Treatment:
-
Administer the TRPV4 antagonist or vehicle control at a specified time before or after the LPS challenge. The route of administration (e.g., oral, intravenous) will depend on the pharmacokinetic properties of the compound.
-
-
Assessment of Pulmonary Edema:
-
At a pre-determined time point after LPS administration (e.g., 4-6 hours), euthanize the animals.
-
Excise the lungs and weigh them to obtain the wet lung weight.
-
Dry the lungs in an oven until a constant weight is achieved to obtain the dry lung weight.
-
Calculate the lung wet-to-dry weight ratio as an index of pulmonary edema.
-
-
Vascular Permeability (Optional):
-
Inject Evans Blue dye intravenously before euthanasia.
-
After lung excision, perfuse the pulmonary circulation to remove intravascular dye.
-
Extract the dye from the lung tissue and quantify its concentration spectrophotometrically to assess vascular permeability.
-
-
Data Analysis: Compare the lung wet-to-dry weight ratio and/or Evans Blue extravasation between the antagonist-treated and vehicle-treated groups to determine the efficacy of the antagonist.
In Vivo Bladder Function: Cystometry in Conscious Rats
This protocol details the procedure for performing cystometry in conscious, unrestrained rats to evaluate the effect of TRPV4 antagonists on bladder function.
Objective: To assess the impact of a TRPV4 antagonist on bladder capacity, voiding frequency, and other urodynamic parameters.
Materials:
-
Female Sprague-Dawley rats.
-
Anesthetic for surgery (e.g., isoflurane).
-
Bladder catheter (e.g., PE-50 tubing).
-
Infusion pump.
-
Pressure transducer and data acquisition system.
-
Metabolic cage with a balance to measure voided volume.
-
TRPV4 antagonist formulation.
-
Vehicle control.
Procedure:
-
Surgical Implantation of Bladder Catheter:
-
Anesthetize the rat.
-
Perform a small abdominal incision to expose the bladder.
-
Insert a catheter into the dome of the bladder and secure it with a purse-string suture.
-
Tunnel the catheter subcutaneously to exit at the nape of the neck.
-
Allow the animal to recover from surgery for at least 48 hours.
-
-
Cystometry Procedure:
-
Place the conscious rat in a metabolic cage.
-
Connect the externalized bladder catheter to an infusion pump and a pressure transducer.
-
Begin infusing saline into the bladder at a constant rate (e.g., 10 mL/hr).
-
Simultaneously record the intravesical pressure. The balance below the cage will record the volume of voided urine.
-
-
Antagonist Administration:
-
After a baseline recording period, administer the TRPV4 antagonist or vehicle control.
-
Continue the cystometry recording to observe any changes in bladder function.
-
-
Data Analysis:
-
Analyze the cystometrograms to determine parameters such as:
-
Bladder capacity (infused volume at the onset of micturition).
-
Voiding frequency.
-
Basal and threshold pressures.
-
Micturition pressure.
-
-
Compare these parameters before and after antagonist administration, and between the antagonist and vehicle groups.
-
Conclusion
This guide provides a comparative overview of the pharmacokinetic and pharmacodynamic properties of several key TRPV4 antagonists. The tabulated data allows for a direct comparison of their potency and disposition in various species. The detailed experimental protocols offer a foundation for researchers to design and execute studies to further characterize these and other TRPV4 modulators. The provided diagrams offer a visual representation of the underlying biology and experimental approaches. The selection of a suitable TRPV4 antagonist for a particular research application will depend on a careful consideration of its potency, selectivity, and pharmacokinetic profile in the chosen experimental system.
References
Benchmarking "TRPV4 antagonist 4" against commercially available inhibitors
For Immediate Release
This guide provides a comprehensive comparison of "TRPV4 antagonist 4" against leading commercially available Transient Receptor Potential Vanilloid 4 (TRPV4) inhibitors: GSK2193874, HC-067047, and RN-1734. The data presented is intended to assist researchers, scientists, and drug development professionals in making informed decisions for their experimental needs.
Introduction to TRPV4 and its Antagonists
Transient Receptor Potential Vanilloid 4 (TRPV4) is a non-selective cation channel that plays a crucial role in a variety of physiological processes, including mechanosensation, osmosensation, and thermosensation.[1] Its involvement in pathological conditions such as pain, inflammation, and edema has made it a significant target for drug discovery.[1][2] TRPV4 antagonists are molecules that inhibit the activity of the TRPV4 channel, primarily by blocking the influx of calcium ions (Ca2+) into cells, thereby modulating downstream signaling pathways.[1]
"this compound" is a potent inhibitor of the TRPV4 channel with a reported IC50 value of 22.65 nM.[3] This guide benchmarks its in vitro potency against other well-established TRPV4 inhibitors.
Comparative Analysis of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values of "this compound" and commercially available TRPV4 inhibitors against various species orthologs of the TRPV4 channel. Lower IC50 values indicate higher potency.
| Compound | Human TRPV4 IC50 | Rat TRPV4 IC50 | Mouse TRPV4 IC50 |
| This compound | 22.65 nM | - | - |
| GSK2193874 | 40 nM | 2 nM | - |
| HC-067047 | 48 nM | 133 nM | 17 nM |
| RN-1734 | 2.3 µM | 3.2 µM | 5.9 µM |
Visualizing the Mechanism: TRPV4 Signaling Pathway
The following diagram illustrates a simplified signaling cascade initiated by the activation of the TRPV4 channel, leading to downstream cellular responses. Antagonists prevent the initial influx of Ca2+, thereby inhibiting these subsequent events.
Experimental Workflow for Inhibitor Benchmarking
The determination of antagonist potency and selectivity is critical. The following diagram outlines a general workflow for the in vitro characterization of TRPV4 inhibitors.
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human, rat, or mouse TRPV4 are recommended.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection agent (e.g., G418) to maintain TRPV4 expression.
-
Antagonists: "this compound", GSK2193874, HC-067047, and RN-1734 are dissolved in dimethyl sulfoxide (DMSO) to create high-concentration stock solutions.
In Vitro Potency Assessment: FLIPR-Based Calcium Assay
This assay measures the ability of an antagonist to inhibit the increase in intracellular calcium triggered by a TRPV4 agonist.
-
Cell Plating: Seed the TRPV4-expressing HEK293 cells into 96-well or 384-well black-walled, clear-bottom microplates and culture overnight.
-
Dye Loading: On the day of the assay, remove the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium Assay Kit) in a buffered salt solution (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) for 1 hour at 37°C.
-
Compound Addition: Prepare serial dilutions of the TRPV4 antagonists in the assay buffer. Add the antagonist solutions to the cell plate and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Agonist Stimulation and Signal Detection: Use a FLIPR (Fluorometric Imaging Plate Reader) instrument to add a TRPV4 agonist (e.g., GSK1016790A or 4α-Phorbol 12,13-didecanoate) to the wells and simultaneously measure the change in fluorescence intensity over time.
-
Data Analysis: The fluorescence signal is proportional to the intracellular calcium concentration. The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.
Selectivity Profiling
To assess the selectivity of "this compound", it should be tested against a panel of other ion channels, particularly other members of the TRP family (e.g., TRPV1, TRPA1, TRPM8). This can be performed using automated patch-clamp electrophysiology or similar functional assays.
-
Cell Lines: Use cell lines stably expressing the off-target ion channels of interest.
-
Assay Principle: The assay measures the effect of the antagonist on the ion channel's current in response to a specific stimulus.
-
Procedure: A range of concentrations of "this compound" is applied to the cells, and the ion channel activity is recorded.
-
Data Analysis: The percentage of inhibition at each concentration is determined, and an IC50 value for each off-target channel is calculated if significant inhibition is observed. High IC50 values for off-target channels indicate good selectivity. For instance, HC-067047 exhibits approximately 10-fold selectivity over TRPM8.
Conclusion
"this compound" demonstrates potent inhibition of the human TRPV4 channel, with an IC50 value of 22.65 nM. This positions it as a highly effective tool for in vitro studies of TRPV4 function. Its potency is comparable to or greater than that of other commercially available inhibitors such as GSK2193874 and HC-067047 for the human ortholog. The provided experimental protocols offer a standardized framework for researchers to independently verify these findings and further characterize the pharmacological profile of "this compound" for their specific research applications.
References
Deciding on Your Source for TRPV4 Antagonist 4: A Cost-Effectiveness Analysis of In-House Synthesis versus Commercial Procurement
For researchers and drug development professionals investigating the role of the transient receptor potential vanilloid 4 (TRPV4) channel, obtaining the selective antagonist, commonly referred to as "TRPV4 antagonist 4" or more formally as HC-067047 (2-Methyl-1-[3-(4-morpholinyl)propyl]-5-phenyl-N-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxamide), is a critical first step. A key decision researchers face is whether to undertake the chemical synthesis of this molecule in-house or to purchase it from a commercial supplier. This guide provides a comprehensive cost-effectiveness analysis of both approaches, supported by quantitative data, detailed experimental protocols for quality control, and visual aids to support your decision-making process.
Executive Summary: Key Comparison Metrics
Deciding between synthesis and purchase involves a trade-off between upfront cost, time investment, and control over product quality and quantity. Below is a summary of the key factors to consider.
| Metric | In-House Synthesis | Commercial Purchase |
| Estimated Cost per Gram | Highly variable, dependent on scale, reagent costs, and labor. Potentially lower at larger scales. | ~$2,000 - $5,000+ (Varies by supplier and quantity) |
| Time to Acquisition | Weeks to months, including procurement of starting materials, synthesis, purification, and analysis. | Days to weeks, depending on supplier stock and shipping. |
| Required Expertise | Advanced organic synthesis and analytical chemistry skills required. | Minimal scientific expertise required for procurement. |
| Control over Purity | Full control over purification methods and final purity specifications. | Dependent on the supplier's quality control standards (typically ≥98% by HPLC). |
| Scalability | Scalable to desired quantities, with potential for cost reduction at larger scales. | Limited by supplier's available stock and batch sizes. |
| Initial Investment | Requires access to a fully equipped chemical synthesis laboratory and analytical instrumentation. | No upfront investment in equipment is necessary. |
Cost Analysis: A Tale of Two Approaches
The financial implications of synthesizing versus purchasing "this compound" are a primary consideration.
Purchasing "this compound" (HC-067047)
The most straightforward approach is to purchase the compound from a chemical supplier. This offers speed and convenience, with well-defined purity. Pricing, however, can be substantial, especially for larger quantities.
Table 1: Estimated Commercial Pricing for HC-067047
| Supplier | Quantity | Estimated Price (USD) | Price per mg (USD) | Purity |
| MedChemExpress | 10 mg | $215 | $21.50 | 99.89% |
| 50 mg | $840 | $16.80 | ||
| Tocris Bioscience | 10 mg | $255 | $25.50 | ≥98% |
| 50 mg | $1020 | $20.40 | ||
| Santa Cruz Biotechnology | 10 mg | $213 | $21.30 | ≥98% |
| 50 mg | $824 | $16.48 |
Note: Prices are estimates based on publicly available information and are subject to change. Bulk discounts may be available upon request.
Synthesizing "this compound" (HC-067047)
In-house synthesis offers the potential for significant cost savings, particularly for large-scale production. However, it requires a substantial investment in time, resources, and expertise. A plausible, multi-step synthetic route can be constructed based on established methods for the synthesis of similar pyrrole-3-carboxamide derivatives.
A hypothetical, yet chemically sound, synthetic route is outlined below. This route is based on a Hantzsch pyrrole synthesis followed by amide bond formation.
Step 1: Synthesis of the Pyrrole-3-Carboxylic Acid Intermediate
A potential route to the core pyrrole structure involves a one-pot reaction of a β-ketoester (ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate), an amine (3-morpholinopropan-1-amine), and an α-haloketone (2-bromo-1-phenylethan-1-one), followed by hydrolysis of the ester to the carboxylic acid.
Step 2: Amide Coupling
The synthesized pyrrole-3-carboxylic acid is then coupled with 3-(trifluoromethyl)aniline using a standard peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC/HOBt (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride/Hydroxybenzotriazole).
Table 2: Estimated Cost of Starting Materials for a Hypothetical 1-Gram Synthesis of HC-067047
| Starting Material/Reagent | Required Quantity (approx.) | Estimated Cost (USD) |
| Ethyl 2-methyl-5-phenyl-1H-pyrrole-3-carboxylate | 1.5 g | $50 - $100 |
| 3-morpholinopropan-1-amine | 1.0 g | $30 - $60 |
| 2-bromo-1-phenylethan-1-one | 1.2 g | $40 - $80 |
| Lithium hydroxide (for hydrolysis) | 0.5 g | $10 - $20 |
| 3-(Trifluoromethyl)aniline | 0.8 g | $40 - $70 |
| HATU | 2.5 g | $100 - $150 |
| Diisopropylethylamine (DIPEA) | 2.0 mL | $20 - $40 |
| Solvents (DMF, DCM, etc.) & Purification Media | - | $100 - $200 |
| Total Estimated Reagent Cost | $390 - $770 |
This estimation does not include the cost of labor, equipment amortization, or potential yield losses at each step. Assuming a conservative overall yield of 30%, the reagent cost to produce one gram would be in the range of $1300 - $2567. While this appears to be a significant saving compared to purchasing, the hidden costs of labor and potential failed reactions must be factored in.
Performance and Purity Comparison
Whether synthesized or purchased, the performance of "this compound" is critically dependent on its purity.
-
Purchased Compound: Reputable suppliers provide a Certificate of Analysis (CoA) with each batch, detailing the purity as determined by methods such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Purity is typically guaranteed to be ≥98%.[1][2] This provides a high degree of confidence in the material's identity and purity.
-
Synthesized Compound: In-house synthesis allows for complete control over the purification process. Researchers can employ techniques like column chromatography and recrystallization to achieve very high purity levels, often exceeding 99%. However, this requires rigorous analytical validation to confirm the structure and purity, adding to the overall time and cost.
Experimental Protocols
To ensure the quality of either purchased or synthesized "this compound," the following analytical methods are essential.
1. Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the compound by separating it from any starting materials, byproducts, or degradation products.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Gradient: Start with 10% acetonitrile and increase to 90% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm.
-
Sample Preparation: Dissolve a small amount of the compound (approx. 1 mg/mL) in the initial mobile phase composition.
-
Analysis: The purity is calculated by integrating the area of the main peak and expressing it as a percentage of the total peak area.
2. Structural Verification by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the synthesized or purchased compound.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).
-
Experiments:
-
¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity.
-
¹³C NMR: Provides information about the carbon skeleton of the molecule.
-
2D NMR (e.g., COSY, HSQC, HMBC): Used to establish detailed connectivity between protons and carbons, confirming the complete molecular structure.
-
-
Analysis: The obtained spectra should be compared with expected chemical shifts and coupling constants for the structure of HC-067047.
Visualizing the Decision and the Science
To aid in the decision-making process and to visualize the biological context of "this compound," the following diagrams are provided.
Caption: Decision workflow for acquiring this compound.
Caption: Simplified TRPV4 signaling pathway and the action of its antagonist.
Conclusion and Recommendations
The choice between synthesizing and purchasing "this compound" is highly dependent on the specific needs and resources of the research group.
-
For researchers requiring small quantities (milligrams to low grams) for initial studies and who prioritize speed and convenience, purchasing the compound from a reputable supplier is the most cost-effective and practical option. The guaranteed purity and immediate availability outweigh the higher per-milligram cost.
-
For research groups with extensive experience in organic synthesis, access to a well-equipped laboratory, and a need for larger quantities (multiple grams to kilograms) of the antagonist, in-house synthesis becomes a more economically viable and attractive option. The initial investment in time and resources can lead to substantial long-term cost savings and provides greater control over the final product.
Ultimately, a careful evaluation of your laboratory's capabilities, budget, and project timeline will guide you to the most appropriate and cost-effective decision for acquiring "this compound".
References
Safety Operating Guide
Essential Safety and Disposal Procedures for TRPV4 Antagonist 4
A Critical Note on "TRPV4 Antagonist 4": As of the current date, specific safety data sheets (SDS) and official disposal procedures for a compound explicitly named "this compound" are not publicly available. The designation appears to be a non-standardized research identifier. The following information is based on established best practices for the handling and disposal of novel, research-grade small molecule inhibitors in a laboratory setting. Researchers, scientists, and drug development professionals must consult the manufacturer-provided SDS for their specific TRPV4 antagonist compound and always adhere to their institution's specific Environmental Health and Safety (EHS) guidelines. This guide offers a procedural framework for the safe operational use and disposal of such chemical compounds, ensuring the safety of laboratory personnel and compliance with regulatory standards.
General Handling and Disposal Protocol for Small Molecule Inhibitors
The proper disposal of laboratory chemical waste is crucial for environmental protection and workplace safety.[1] Most novel small molecule inhibitors should be treated as hazardous waste.[1] The following steps provide a general guideline for the safe handling and disposal of a compound like this compound.
Step 1: Personal Protective Equipment (PPE) and Handling
-
PPE: Always wear standard laboratory PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[2] For powdered compounds, handling should occur in a certified chemical fume hood to prevent inhalation, and a dust mask or respirator may be necessary.[2]
-
Handling: Perform all manipulations of the powdered compound, such as weighing and preparing stock solutions, within a chemical fume hood.[1]
Step 2: Waste Identification and Segregation
-
Identification: Treat the TRPV4 antagonist, any solutions containing it, and all contaminated labware as hazardous chemical waste.
-
Segregation:
-
Solid Waste: Collect unused or expired solid compounds and contaminated disposables (e.g., gloves, pipette tips, vials) in a designated, leak-proof hazardous waste container. Chemically contaminated sharps like needles or broken glass must be placed in a labeled, puncture-resistant sharps container.
-
Liquid Waste: Collect all solutions containing the antagonist in a designated, leak-proof, and chemically compatible liquid waste container. Do not mix incompatible waste streams. For instance, halogenated solvent wastes should be kept separate from non-halogenated solvent wastes due to differences in disposal costs and methods.
-
Aqueous Solutions: Do not dispose of aqueous solutions containing the antagonist down the drain unless explicitly permitted by your institution's EHS office. Wastes must not be intentionally diluted to meet sewer disposal requirements.
-
Step 3: Waste Container Management
-
Containers: Use appropriate, chemically compatible containers with secure, tight-fitting lids. Plastic containers are often preferred.
-
Labeling: Clearly label all waste containers with the words "Hazardous Waste," the full chemical name(s) of the contents (e.g., "this compound in DMSO"), concentration, and the date waste was first added (accumulation start date).
-
Closure: Keep waste containers closed at all times, except when adding or removing waste.
Step 4: Storage and Accumulation
-
Designated Area: Store waste containers in a designated "Satellite Accumulation Area" (SAA) within the laboratory, at or near the point of generation. The SAA must be away from sinks or floor drains and should have secondary containment to manage potential spills.
-
Accumulation Limits: Adhere to institutional and regulatory limits for the amount of hazardous waste stored in an SAA. Once a container is full or the accumulation time limit is reached, it must be removed from the laboratory promptly.
Step 5: Disposal and Pickup
-
Request Pickup: Follow your institution's specific procedures for requesting a chemical waste pickup through the EHS department.
-
Empty Containers: A container that held a hazardous chemical is generally not considered empty until all contents have been removed by normal means. The first rinse of an "empty" container must be collected and disposed of as hazardous waste. After thorough rinsing, deface the original label and dispose of the container according to institutional guidelines. For acutely hazardous waste, containers must be triple-rinsed before being discarded as regular trash.
Quantitative Data: Hazardous Waste Accumulation Limits
The following table summarizes typical satellite accumulation area (SAA) limits for hazardous waste in a laboratory setting. These are general guidelines; always confirm the specific limits with your institution's EHS department.
| Waste Type | Maximum Volume/Quantity | Maximum Accumulation Time | Citation(s) |
| General Hazardous Waste | 55 gallons | Up to 12 months | |
| Acutely Hazardous Waste | 1 quart (liquid) or 1 kg (solid) | Up to 12 months (or until limit is reached) |
Note: Once the maximum volume is reached, the container is considered "full" and must be removed from the SAA within three days.
Operational Plans and Protocols
Experimental Protocol: Preparation of a Small Molecule Inhibitor
This protocol outlines the general steps for preparing stock and working solutions of a research-grade compound like a TRPV4 antagonist.
-
Preparation: Don appropriate PPE (lab coat, safety glasses, chemical-resistant gloves).
-
Weighing (in Fume Hood):
-
Place a clean, dry microcentrifuge tube on an analytical balance and tare it.
-
Carefully weigh the desired amount of the powdered inhibitor into the tube.
-
Record the exact weight.
-
-
Solubilization (Stock Solution):
-
Consult the product information sheet for the recommended solvent (e.g., DMSO).
-
Add the appropriate volume of solvent to the powder to achieve the desired stock solution concentration (e.g., 10 mM).
-
Vortex or sonicate as needed to ensure complete dissolution.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots in clearly labeled microcentrifuge tubes.
-
Label each aliquot with the compound name, concentration, solvent, and date.
-
Store the aliquots at the recommended temperature (e.g., -20°C or -80°C) to maintain stability.
-
-
Preparation of Working Solutions:
-
When needed for an experiment, thaw a single aliquot of the stock solution.
-
Dilute the stock solution to the final working concentration in the appropriate experimental buffer or cell culture medium.
-
-
Waste Disposal:
-
Dispose of all contaminated materials (pipette tips, tubes, etc.) in the designated solid hazardous waste container.
-
Dispose of any unused stock or working solutions as liquid hazardous chemical waste.
-
Signaling Pathway Visualization
The diagram below illustrates a simplified signaling pathway for the Transient Receptor Potential Vanilloid 4 (TRPV4) channel. TRPV4 is a polymodal cation channel that can be activated by a variety of stimuli, including mechanical stress (e.g., shear stress, osmotic pressure), heat, and endogenous ligands like arachidonic acid metabolites. Activation leads to an influx of calcium ions (Ca²⁺), which triggers diverse downstream signaling cascades involved in various physiological processes.
Caption: Simplified TRPV4 channel activation and downstream signaling pathway.
References
Essential Safety and Logistical Information for Handling TRPV4 Antagonist 4
Disclaimer: The following guidelines are provided for a compound referred to as "TRPV4 antagonist 4." This is a generic identifier, and it is crucial to consult the specific Safety Data Sheet (SDS) for the exact antagonist you are using to ensure complete and accurate safety information. The recommendations below are based on general best practices for handling potent, powdered chemical compounds in a research setting.
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for researchers, scientists, and drug development professionals handling this compound.
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are the first line of defense to minimize exposure to chemical agents. For handling this compound, a potent research compound, the following PPE is recommended. This is based on a conservative approach, treating the compound as potentially hazardous in the absence of specific data.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles with side shields | Protects eyes from airborne powder and potential splashes of solutions. |
| Hand Protection | Double-gloving with nitrile gloves | Provides a robust barrier against skin contact. The outer glove should be changed immediately after handling the compound to minimize contamination spread. |
| Body Protection | A dedicated laboratory coat, preferably disposable | Prevents contamination of personal clothing. It should be removed before leaving the designated work area. |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator | Recommended for weighing and handling the powder outside of a certified containment system (e.g., chemical fume hood, glove box) to minimize inhalation of fine particles. The need for respiratory protection should be confirmed by a risk assessment of the specific procedure. |
| Foot Protection | Closed-toe shoes | Mandatory in all laboratory settings to protect feet from spills. |
Operational Plan: Safe Handling Protocols
A clear, step-by-step operational plan is essential for consistent and safe handling of chemical compounds. All handling of the powdered form of this compound should occur in a designated area, preferably within a certified chemical fume hood or glove box to control airborne particles.
Preparation:
-
Ensure the work area, particularly the chemical fume hood or glove box, is clean and uncluttered.
-
Verify that the specific Safety Data Sheet (SDS) for the TRPV4 antagonist being used is readily accessible.
-
Assemble all necessary equipment and reagents before starting.
-
Don the appropriate PPE as outlined in the table above.
Weighing and Reconstitution:
-
Before weighing, ensure the analytical balance is clean and located in an area with minimal air disturbance.
-
Use appropriate tools, such as spatulas and weighing paper, for transferring the powder.
-
To reconstitute, add the solvent to the powder slowly to prevent splashing. If necessary, use a vortex mixer or sonicator to aid dissolution.[1]
Post-Handling:
-
Clean the work area and any equipment used.
-
Properly remove and dispose of gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal of chemical waste is critical to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Compound | Dispose of as chemical waste in accordance with local, state, and federal regulations. Place in a clearly labeled, sealed container. |
| Contaminated Labware (Disposable) | All disposable materials that have come into contact with the antagonist (e.g., gloves, weighing paper, pipette tips) should be considered chemical waste.[2] Collect these items in a designated, clearly labeled, and sealed waste container.[2] |
| Contaminated Labware (Reusable) | Rinse with a suitable solvent in a designated area. The rinsate must be collected and disposed of as hazardous waste. The cleaned labware can then be washed normally. |
| Liquid Waste (Solutions) | Collect in a designated, clearly labeled, and sealed hazardous waste container. Ensure compatibility of the waste with the container material. |
Waste Segregation:
-
Store acids and bases separately.
-
Keep oxidizing agents apart from reducing agents and organic compounds.
-
Do not mix incompatible substances.[3]
All waste containers must be clearly labeled with "Hazardous Waste," the chemical constituents, and the date.[3]
Experimental Workflow Diagram
The following diagram illustrates a standard workflow for safely handling a powdered TRPV4 antagonist in a laboratory setting.
Caption: Safe handling workflow for this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
